L-tert-Leucine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBDJFLKKQMCM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017204 | |
| Record name | 3-Methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20859-02-3 | |
| Record name | L-tert-Leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-L-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine, 3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-L-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6RFC9IVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-tert-Leucine, systematically known as (2S)-2-amino-3,3-dimethylbutanoic acid, is a non-proteinogenic α-amino acid.[1] Its structure is characterized by a sterically demanding tert-butyl group attached to the α-carbon, which imparts unique conformational constraints and hydrophobic properties.[2] These characteristics make this compound a valuable chiral building block in asymmetric synthesis, peptide chemistry, and the development of pharmaceutical agents, including anti-cancer and anti-viral drugs.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key applications.
Chemical Structure and Identifiers
This compound is a chiral molecule with the (S)-configuration at the α-carbon.[5] The bulky tert-butyl group significantly influences its chemical reactivity and physical properties.
References
L-tert-Leucine: A Comprehensive Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-tert-Leucine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural properties. Its bulky tert-butyl group imparts significant steric hindrance, influencing molecular conformation and intermolecular interactions. This technical guide provides an in-depth analysis of the structure and stereochemistry of this compound, complete with quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations to elucidate key concepts.
Introduction
This compound, systematically known as (2S)-2-amino-3,3-dimethylbutanoic acid, is a chiral building block increasingly utilized in the synthesis of pharmaceuticals, chiral auxiliaries, and peptide-based therapeutics.[1][2] Its incorporation into peptide chains can enhance metabolic stability and influence secondary structure. The defining feature of this compound is the sterically demanding tert-butyl group attached to the α-carbon, which distinguishes it from its proteinogenic isomer, L-leucine.[1] This guide serves as a comprehensive resource for professionals requiring a deep understanding of the molecule's fundamental properties.
Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central chiral carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a tert-butyl group. This arrangement results in two enantiomers: this compound and D-tert-Leucine. The L-enantiomer, having the (S)-configuration, is the more commonly utilized isomer in pharmaceutical applications.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3,3-dimethylbutanoic acid[3] |
| Canonical SMILES | CC(C)(C)C(C(=O)O)N[3] |
| InChI | InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1[3][4] |
| InChIKey | NPDBDJFLKKQMCM-SCSAIBSYSA-N[3][4] |
Physicochemical Data
| Property | Value |
| Molecular Formula | C6H13NO2[2][3][5] |
| Molecular Weight | 131.17 g/mol [2][3][5] |
| Melting Point | ≥300 °C[6][7] |
| Optical Rotation [α]20/D | -9.5° (c = 3 in H2O)[6][7] |
Stereochemistry
The stereochemistry of this compound is crucial to its biological activity and its application as a chiral auxiliary. The "L" designation refers to the spatial arrangement of the substituents around the α-carbon, which corresponds to the (S)-configuration according to the Cahn-Ingold-Prelog priority rules.
The relationship between the L- and D-enantiomers is that of non-superimposable mirror images. This enantiomeric relationship is fundamental to their differential interactions with other chiral molecules, such as enzymes and receptors.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol outlines the synthesis of this compound from trimethylpyruvate using a branched-chain aminotransferase (BCAT).[3][8]
Materials:
-
Trimethylpyruvate
-
L-glutamate (amino donor)
-
Branched-chain aminotransferase (BCAT) from E. coli
-
Aspartate aminotransferase (AspAT)
-
Pyruvate decarboxylase (PDC)
-
Phosphate (B84403) buffer (pH 7.5)
-
Reaction vessel
Procedure:
-
Prepare a reaction mixture containing 100 mM trimethylpyruvate, 120 mM L-glutamate, and an appropriate concentration of BCAT, AspAT, and PDC in phosphate buffer.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the progress of the reaction by measuring the formation of this compound using HPLC.
-
Upon completion, terminate the reaction by denaturing the enzymes (e.g., by heat treatment or addition of a strong acid).
-
Purify the this compound from the reaction mixture using standard techniques such as ion-exchange chromatography.
Determination of Enantiomeric Purity by Chiral HPLC
This protocol describes a method for determining the enantiomeric excess (ee) of this compound using chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
D-tert-Leucine standard
-
Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC® T)
-
HPLC system with UV detector
-
Mobile phase: e.g., water:methanol:formic acid
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a suitable concentration. Prepare a standard solution of D-tert-Leucine and a racemic mixture of D- and this compound.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.[6]
-
Mobile Phase: A suitable mixture of water, methanol, and formic acid, optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the this compound sample and the D-tert-Leucine standard for identification.
-
Integrate the peak areas of the L- and D-enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100
-
Conclusion
This compound's distinct structural and stereochemical properties make it a valuable asset in modern drug discovery and materials science. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application. The provided data and protocols offer a solid foundation for researchers and developers working with this unique chiral building block.
References
- 1. uma.es [uma.es]
- 2. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 3. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. d-nb.info [d-nb.info]
- 8. Enzymatic Synthesis of this compound with Branched Chain Aminotransferase -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
An In-depth Technical Guide to L-tert-Leucine: CAS Number, Nomenclature, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of L-tert-Leucine, a non-proteinogenic amino acid crucial in modern pharmaceutical development. Its unique structural properties make it a valuable chiral building block for the synthesis of complex molecules, particularly in the realm of antiviral and anticancer therapeutics.
Nomenclature and Identification
This compound is systematically known as (2S)-2-amino-3,3-dimethylbutanoic acid. Its Chemical Abstracts Service (CAS) Registry Number is 20859-02-3 .[1] This unique identifier is essential for unambiguous identification in chemical databases and scientific literature.
Table 1: Identification of this compound
| Identifier | Value |
| CAS Number | 20859-02-3[1] |
| IUPAC Name | (2S)-2-amino-3,3-dimethylbutanoic acid |
| Molecular Formula | C6H13NO2[1] |
| Molecular Weight | 131.17 g/mol [1] |
| Synonyms | (S)-2-Amino-3,3-dimethylbutyric acid, (S)-tert-Butylglycine, L-Pseudoleucine, 3-Methyl-L-valine[2] |
Physicochemical Properties
The distinct bulky tert-butyl group of this compound imparts specific physicochemical characteristics that are pivotal to its utility in chemical synthesis. This steric hindrance can enhance the metabolic stability of drug candidates.[3]
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Appearance | White to off-white powder | [1] |
| Melting Point | ≥300 °C (decomposes) | [4][5] |
| Optical Rotation [α]20/D | -9.5° (c=3 in H2O) | [4] |
| Water Solubility | 125.5 g/L (at 20 °C) | [6] |
| pKa | 2.39 (predicted) | [5] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
Table 3: Spectral Data References for this compound
| Technique | Database/Reference |
| 1H NMR | SpectraBase[7], ChemicalBook[8] |
| 13C NMR | ChemicalBook[9] |
| Infrared (IR) | PubChem[10] |
| Mass Spectrometry (MS) | PubChem[10] |
Experimental Protocols
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is favored for its high stereoselectivity and environmentally benign reaction conditions. A common method employs leucine (B10760876) dehydrogenase (LeuDH) for the reductive amination of trimethylpyruvate (TMP), often coupled with a cofactor regeneration system using formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH).[11][12][13]
Protocol: Whole-Cell Biocatalytic Synthesis [12][14]
-
Reaction Setup: In a 2L reactor, prepare a 1L aqueous solution containing:
-
Trimethylpyruvate (TMP): 0.6 mol
-
Glucose: 0.9 mol
-
Ammonium chloride (NH4Cl): 0.5 mol
-
Recombinant E. coli whole cells co-expressing LeuDH and GDH: 10.0 g
-
-
pH Adjustment: Adjust the initial pH of the reaction mixture to 8.5 using a NaOH solution.
-
Reaction Conditions: Maintain the reaction temperature at 30°C with stirring. The pH is automatically maintained at 8.5 by the controlled addition of 50% (v/v) ammonia (B1221849) solution.
-
Monitoring: Monitor the conversion of TMP to this compound periodically by HPLC.
-
Termination and Biocatalyst Removal: Once the reaction is complete, terminate it by heating the mixture to 60°C. Remove the biocatalyst (whole cells) by centrifugation.
-
Purification: Adjust the pH of the supernatant to 5.9 and concentrate the solution using a rotary evaporator.
-
Crystallization: Slowly cool the concentrated solution to 25°C and then further to 4°C to induce crystallization of this compound.
-
Isolation: Collect the this compound crystals by filtration and dry under vacuum.
Chemical Synthesis of this compound
Chemical synthesis routes often involve the use of chiral auxiliaries or resolution techniques to achieve the desired enantiopurity.
Protocol: Synthesis via Dynamic Kinetic Resolution [15]
-
Reaction: A dynamic kinetic resolution of a suitable precursor, such as a pentafluorophenyl ester of a protected amino acid, is carried out in the presence of a chiral catalyst (e.g., a chiral PPY nitrogen oxide) and an inorganic base in an organic solvent.
-
Purification of Intermediate: The resulting chiral intermediate is purified by techniques such as column chromatography or crystallization.
-
Deprotection: The protecting groups are removed, typically by catalytic hydrogenation (e.g., using Pd/C), to yield this compound.
-
Final Purification: The final product is purified by crystallization or other suitable methods to achieve high chemical and enantiomeric purity.
Analytical Methods for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity and enantiomeric excess of this compound.
-
Purity Analysis (Reversed-Phase HPLC):
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
-
-
Enantiomeric Excess (Chiral HPLC): [7][16]
-
Column: A chiral stationary phase, such as one based on a cyclodextrin (B1172386) or a chiral crown ether, is required.
-
Derivatization (optional): Pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) can be used to form diastereomers that can be separated on a standard C18 column.[16]
-
Mobile Phase: The mobile phase composition will depend on the specific chiral column used.
-
Detection: UV or fluorescence detection, depending on the derivatizing agent used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and can also be used to determine enantiomeric purity.
-
Structural Confirmation: 1H and 13C NMR spectra provide detailed information about the molecular structure.
-
Enantiomeric Purity: [9][14][17]
-
Chiral Solvating Agents: The addition of a chiral solvating agent can induce chemical shift differences between the enantiomers in the NMR spectrum.
-
Chiral Derivatizing Agents: Derivatization with a chiral reagent to form diastereomers can also be used, similar to the HPLC approach. The ratio of the diastereomers can be determined by integration of the corresponding signals in the NMR spectrum.
-
Role in Drug Development and Asymmetric Synthesis
This compound is a vital chiral building block in the synthesis of numerous pharmaceutical compounds, particularly antiviral agents. Its bulky tert-butyl group can confer desirable properties such as increased metabolic stability and enhanced binding to biological targets.[3]
A prominent example of its application is in the synthesis of Nirmatrelvir (B3392351) , the active component in the COVID-19 antiviral medication Paxlovid.[3] this compound is a key fragment of this complex molecule. It is also utilized in the synthesis of HIV protease inhibitors, where its incorporation has been shown to improve oral bioavailability.[4]
The following diagram illustrates the general workflow of utilizing this compound as a chiral building block in the synthesis of a therapeutic agent that targets a viral protease.
This diagram depicts how this compound serves as a foundational chiral element in a multi-step chemical synthesis to produce a complex drug molecule. This drug then specifically interacts with a biological target, such as a viral protease, to inhibit its function and, consequently, viral replication.
The following diagram illustrates a simplified enzymatic synthesis workflow for this compound.
This workflow shows the key components and steps in the biocatalytic production of this compound, highlighting the roles of the substrate, the enzyme, and the necessary cofactor regeneration system, followed by purification to obtain the final high-purity product.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-Aldrich [sigmaaldrich.com]
- 9. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 14. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Keystone of Asymmetry: A Technical Guide to the Chirality of L-tert-Leucine
Audience: Researchers, scientists, and drug development professionals.
This whitepaper provides an in-depth examination of the fundamental principles governing the chirality of L-tert-Leucine (L-Tle), a non-proteinogenic amino acid of significant interest in modern chemistry and pharmacology. Its unique structural properties, stemming from a bulky and hydrophobic tert-butyl side chain, make it an invaluable chiral building block and auxiliary in asymmetric synthesis.[1][2][3] This guide details the synthesis of enantiomerically pure this compound, methods for its chiral analysis, and the core concepts that underpin its stereochemical identity.
Core Principles of Chirality in this compound
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand.[4] In amino acids, the source of chirality is typically the alpha-carbon (Cα), which is bonded to four different substituent groups: an amine group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom (-H), and a variable side chain (R-group).[5] For this compound, the R-group is a sterically demanding tert-butyl group, -C(CH₃)₃. This tert-butyl group's significant steric hindrance and hydrophobicity are crucial for controlling molecular conformation in chemical reactions, making this compound a highly effective inducer or template in asymmetric synthesis.[2]
The designation "L" refers to the specific three-dimensional arrangement of these groups around the chiral Cα center. This compound exists as one of two enantiomers, the other being D-tert-Leucine. These enantiomers share the same physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light and other chiral molecules.[4] This distinction is critical in pharmacology, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.
Synthesis and Chiral Resolution
The production of enantiomerically pure this compound is paramount for its application in pharmaceuticals and fine chemicals.[6] Methodologies have evolved from classical chemical resolution to highly efficient biocatalytic processes.
Chemical Synthesis and Chiral Resolution
The traditional approach involves synthesizing a racemic mixture of (DL)-tert-Leucine and then separating the enantiomers. A widely used method is diastereomeric salt formation .[7] This process involves reacting the racemic amino acid with a chiral resolving agent, such as an optically active tartaric acid derivative (e.g., dibenzoyl-d-tartaric acid), to form two diastereomeric salts.[7][8] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by hydrolyzing the separated salt.[7]
Enzymatic Synthesis
Modern synthesis overwhelmingly favors enzymatic methods due to their high stereoselectivity (>99% enantiomeric excess), mild reaction conditions, and environmental friendliness.[9][10] The most prominent biocatalytic route is the asymmetric reductive amination of the prochiral keto acid, trimethylpyruvate (TMP).[10][11]
Key enzymes in this process include:
-
Leucine Dehydrogenase (LeuDH): This NAD⁺-dependent enzyme is the most promising and widely used biocatalyst for this compound production. It catalyzes the reversible conversion of TMP to this compound.[3][10][11][12]
-
Branched-Chain Aminotransferase (BCAT): This enzyme facilitates the synthesis of this compound from TMP using an amino donor like L-glutamate.[13]
A critical aspect of LeuDH-catalyzed synthesis is the regeneration of the expensive NADH cofactor. This is typically achieved by coupling the main reaction with a secondary enzyme system, such as:
-
Glucose Dehydrogenase (GDH): Co-expression of LeuDH and GDH in a whole-cell biocatalyst allows for efficient NADH regeneration using glucose as a substrate.[11]
-
Formate (B1220265) Dehydrogenase (FDH): This enzyme uses formate as a substrate to regenerate NADH, with the advantage that the co-product, CO₂, is volatile and does not interfere with the reaction equilibrium.[2]
Characterization and Analysis of Chirality
Confirming the absolute configuration and quantifying the enantiomeric purity of this compound are essential for quality control and research applications.
Optical Rotation
A fundamental characteristic of a chiral molecule is its ability to rotate the plane of polarized light. This property is measured using a polarimeter and is reported as the specific rotation ([α]) . The direction (dextrorotatory, "+", or levorotatory, "-") and magnitude of rotation are unique to each enantiomer under specific conditions (temperature, solvent, concentration, and wavelength). For this compound, the specific rotation is levorotatory.[14]
Enantiomeric Excess (ee)
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in excess of the other. It is a critical parameter in asymmetric synthesis.[4] Determining the 'ee' requires analytical techniques capable of separating enantiomers, most commonly:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase to differentially interact with the L- and D-enantiomers, resulting in different retention times.[15]
-
Gas Chromatography (GC): After derivatization with a chiral reagent, the resulting diastereomers can be separated on a standard GC column.[16]
X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule.[17] By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it is possible to map the electron density and thereby determine the precise spatial arrangement of every atom, unequivocally confirming its "L" configuration.[17][18]
Data Presentation
Table 1: Physicochemical and Chiral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₂ | [6][19] |
| Molecular Weight | 131.17 g/mol | [6][19] |
| Appearance | White or off-white powder | [6] |
| Melting Point | ≥300 °C | [14] |
| Specific Rotation [α]20/D | -9.5° (c = 3 in H₂O) | [14] |
| Enantiomeric Purity | ee: 99% (GLC) | [14] |
Table 2: Comparison of Enzymatic Synthesis Methods for this compound
| Enzyme System | Precursor | Cofactor Regeneration | Achieved Concentration / Yield | Enantiomeric Excess (ee) | Reference |
| Branched-Chain Aminotransferase (BCAT) / Aspartate Aminotransferase (AspAT) / Pyruvate Decarboxylase (PDC) | Trimethylpyruvate | L-glutamate as amino donor | 89.2 mM | >99% | [13] |
| Leucine Dehydrogenase (PbLeuDH) / Glucose Dehydrogenase (GDH) | Trimethylpyruvate | Glucose / GDH | 273 mM (35.8 g/L) with 96.1% yield | Not specified, but typically >99% | [11] |
| Branched-Chain Aminotransferase (BCATen) / Glutamate Dehydrogenase (GDH) / Formate Dehydrogenase (FDH) | Trimethylpyruvate | Formate / FDH | 135 mM (90% conversion) | >99% | [1] |
Experimental Protocols
Protocol for Enzymatic Synthesis via Whole-Cell Biocatalysis
This protocol is adapted from methodologies employing recombinant E. coli co-expressing Leucine Dehydrogenase (LeuDH) and Glucose Dehydrogenase (GDH).[10][11]
Objective: To synthesize this compound from trimethylpyruvate (TMP) using a whole-cell biocatalyst.
Materials:
-
Recombinant E. coli cells co-expressing LeuDH and GDH.
-
Trimethylpyruvate (TMP).
-
D-Glucose (for cofactor regeneration).
-
Ammonium chloride (NH₄Cl) as the amine source.
-
Phosphate buffer (pH ~8.0-8.5).
-
NaOH solution for pH adjustment.
-
Bioreactor with temperature and pH control.
Methodology:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of LeuDH and GDH. Harvest the cells via centrifugation and wash with buffer to obtain the whole-cell biocatalyst.
-
Reaction Setup: In a temperature-controlled bioreactor (e.g., at 30-37°C), prepare a reaction mixture containing water, D-glucose, NH₄Cl, and TMP.
-
Initiation: Add the prepared whole-cell biocatalyst to the reaction mixture to initiate the synthesis.
-
pH Control: Maintain the pH of the reaction at a constant optimal level (e.g., 8.5) by the automated addition of an alkaline solution like NH₃·H₂O or NaOH. The consumption of protons during the reaction will cause the pH to drop if not controlled.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of this compound and the consumption of TMP using HPLC.
-
Termination and Product Isolation: Once the reaction reaches completion (typically when TMP is fully consumed), terminate the reaction by heating the mixture (e.g., to 60°C) to denature the enzymes.
-
Purification: Remove the cell debris by centrifugation. Adjust the pH of the supernatant to the isoelectric point of this compound (~pH 5.9) to decrease its solubility.
-
Crystallization: Concentrate the solution via rotary evaporation and cool it slowly (e.g., first to 25°C, then to 4°C) to induce the crystallization of pure this compound.
-
Final Product: Collect the crystals by filtration, wash with cold water, and dry to obtain the final this compound product.
Protocol for Chiral Resolution via Diastereomeric Salt Formation
This protocol is based on the resolution of (DL)-tert-leucine using dibenzoyl-d-tartaric acid as the resolving agent.[7]
Objective: To separate this compound from a racemic mixture.
Materials:
-
(DL)-tert-Leucine.
-
Dibenzoyl-d-tartaric acid monohydrate (resolving agent).
-
Water or another suitable polar solvent.
-
Strong acid (e.g., H₂SO₄ or HCl) for hydrolysis.
-
Base (e.g., epichlorohydrin (B41342) or a suitable base) for neutralization.
Methodology:
-
Salt Formation: Dissolve (DL)-tert-Leucine in water. Add an equimolar or sub-equimolar amount of dibenzoyl-d-tartaric acid to the solution.
-
Crystallization: Stir the mixture at a controlled temperature (e.g., 28°C) for an extended period (e.g., 24 hours). The less soluble diastereomeric salt (this compound dibenzoyl-d-tartrate) will preferentially precipitate.
-
Separation: Filter the reaction mixture to collect the precipitated this compound dibenzoyl-d-tartrate salt. The filtrate, which is now enriched in the D-enantiomer, can be reserved for D-tert-Leucine isolation.
-
Hydrolysis: Resuspend the collected tartrate salt in water and add a strong acid (e.g., H₂SO₄) to hydrolyze the salt. This will precipitate the dibenzoyl-d-tartaric acid and leave the HCl or sulfate (B86663) salt of this compound in the aqueous solution.
-
Resolving Agent Recovery: Filter the mixture to recover the precipitated dibenzoyl-d-tartaric acid, which can be recycled.
-
Neutralization and Isolation: Take the acidic solution containing the this compound salt and neutralize it. One method involves stirring with epichlorohydrin in acetone. This liberates the free this compound, which is insoluble in acetone and precipitates.[7]
-
Final Product: Filter the suspension to collect the solid this compound. Wash with acetone and dry to obtain the enantiomerically pure product. The chemical and chiral purity should be confirmed using HPLC.
Mandatory Visualizations
Caption: Enzymatic synthesis of this compound using a coupled LeuDH/GDH system.
Caption: Workflow for the chiral resolution of (DL)-tert-Leucine.
Caption: Role of this compound's chirality in asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 5. cdn.wou.edu [cdn.wou.edu]
- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. This compound | 20859-02-3 [chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 15. hplc.eu [hplc.eu]
- 16. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of L-tert-Leucine in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of L-tert-Leucine, a non-proteinogenic amino acid of significant interest in pharmaceutical and synthetic chemistry. Due to its bulky tert-butyl group, this compound's solubility profile is a critical parameter in its application, influencing reaction conditions, purification strategies, and formulation development. This document collates available quantitative and qualitative solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like this compound, solubility is typically expressed as the maximum mass of the solute that can dissolve in a specific volume or mass of the solvent at a given temperature. The solubility of amino acids is significantly influenced by the physicochemical properties of their side chains, the pH of the medium, and the nature of the solvent. This compound is characterized as a non-polar, hydrophobic amino acid, which dictates its generally low solubility in water and polar solvents compared to more polar amino acids.
Quantitative Solubility Data
Table 1: Solubility of this compound and its Racemate
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | 20 | 125.5 g/L |
| This compound | 1 M Hydrochloric Acid | Not Specified | 50 mg/mL |
| Dthis compound | Water | Not Specified | 0.1 g/mL (100 g/L)[1] |
Table 2: Comparative Solubility of L-Leucine
| Compound | Solvent | Temperature (°C) | Solubility |
| L-Leucine | Water | 25 | 23 g/L[2] |
| L-Leucine | 99% Ethanol | Not Specified | 0.72 g/L[3] |
| DL-Leucine | 90% Alcohol | Not Specified | 1.3 g/L[3] |
| L-Leucine | Acetic Acid | Not Specified | 10.9 g/L[3] |
| L-Leucine | Diethyl Ether | Not Specified | Insoluble[3] |
Table 3: Solubility of N-Boc-L-tert-Leucine (a derivative)
| Compound | Solvent | Temperature (°C) | Solubility |
| N-Boc-L-tert-Leucine | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[4] |
| N-Boc-L-tert-Leucine | Dichloromethane | Not Specified | Soluble |
| N-Boc-L-tert-Leucine | Dimethylformamide (DMF) | Not Specified | Soluble |
| N-Boc-L-tert-Leucine | Methanol | Not Specified | Soluble |
Qualitative Solubility Information
-
This compound in Water: A technical data sheet from a supplier describes the solubility in water as resulting in a "very faint turbidity"[5].
-
General Behavior in Organic Solvents: As a non-polar and hydrophobic compound, this compound is expected to have low solubility in most polar organic solvents and higher solubility in non-polar organic solvents, although quantitative data is scarce. The solubility of its N-Boc protected form, which is more organic-soluble, supports this trend.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for chemical research and development. The following are detailed methodologies commonly employed for assessing the solubility of amino acids like this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: Weigh the container with the dried residue. The mass of the dissolved this compound is the difference between this final mass and the initial mass of the empty container.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL).
UV/Vis Spectrophotometry (Ninhydrin Method)
This colorimetric method is suitable for determining the concentration of amino acids with primary amine groups.
Protocol:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent and allow it to reach equilibrium as described in the gravimetric method.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Ninhydrin (B49086) Reaction: a. Take a specific volume of each standard solution and the clear supernatant of the saturated solution. b. Add a ninhydrin reagent solution to each sample. c. Heat the samples in a water bath for a specified time (e.g., 15-20 minutes) to allow the color to develop (Ruhemann's purple). d. Cool the samples to room temperature and dilute with a suitable solvent (e.g., an ethanol-water mixture) to a fixed volume.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 570 nm for the ninhydrin adduct) using a UV/Vis spectrophotometer.
-
Data Analysis: Plot a standard curve of absorbance versus concentration for the standard solutions. Use the absorbance of the saturated solution to determine its concentration from the standard curve. This concentration represents the solubility of this compound.
High-Performance Liquid Chromatography (UPLC/HPLC)
UPLC/HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.
Protocol:
-
Saturated Solution Preparation: Prepare a saturated solution and separate the liquid and solid phases as described previously.
-
Standard Solutions: Prepare a series of this compound standard solutions of known concentrations.
-
Chromatographic Conditions: a. Select an appropriate HPLC column (e.g., a C18 reversed-phase column). b. Develop a suitable mobile phase (a mixture of aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol). c. Set the flow rate, column temperature, and detector wavelength (if using a UV detector, typically in the low UV range, e.g., 210 nm, for non-aromatic amino acids).
-
Analysis: a. Inject a fixed volume of each standard solution and the filtered supernatant of the saturated solution into the HPLC system. b. Record the chromatograms and determine the peak area corresponding to this compound for each injection.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve. This concentration is the solubility.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a key parameter for its effective use in research and development. While it exhibits moderate solubility in aqueous acidic and neutral solutions, its solubility in common organic solvents is generally low, and extensive quantitative data is lacking in the literature. For applications requiring solubilization in organic media, derivatization, such as N-Boc protection, significantly improves solubility. The experimental protocols provided herein offer robust methods for researchers to determine the solubility of this compound in specific solvent systems relevant to their work. This guide serves as a foundational resource for professionals working with this important non-natural amino acid.
References
Spectroscopic Identification of L-tert-Leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key spectroscopic data essential for the identification and characterization of L-tert-Leucine. The information is presented to support research, quality control, and drug development activities involving this non-proteinogenic amino acid.
Core Spectroscopic Data
The structural confirmation of this compound, an isomer of leucine, relies on a combination of spectroscopic techniques. The following sections summarize the critical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Spectra are typically acquired in a solvent such as Deuterium Oxide (D₂O).
¹H NMR Spectroscopy Data
The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the alpha-proton and the protons of the tert-butyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.46 | Singlet | 1H | α-H |
| ~1.08 | Singlet | 9H | -C(CH₃)₃ |
Data obtained in D₂O at 400 MHz.[1]
¹³C NMR Spectroscopy Data
| Chemical Shift (ppm) | Assignment |
| ~175-180 | -COOH |
| ~60-65 | α-C |
| ~30-35 | -C (CH₃)₃ |
| ~25-30 | -C(C H₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, which is crucial for its identification in complex mixtures. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.
Key Mass Spectrum Peaks (EI)
| m/z | Relative Intensity (%) | Possible Fragment |
| 131 | Low | [M]⁺ (Molecular Ion) |
| 86 | ~18 | [M - COOH]⁺ |
| 75 | 100 | [C₄H₉N]⁺ |
| 57 | ~41 | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | ~27 | [C₃H₅]⁺ |
Data obtained via direct inlet at 75 eV.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups: the amino group, the carboxyl group, and the aliphatic hydrocarbon structure. In its solid, zwitterionic form, the spectrum will show characteristic absorptions for the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2800 | Strong, Broad | N-H stretch (in -NH₃⁺), C-H stretch (aliphatic) |
| ~1630-1550 | Strong | Asymmetric N-H bend (in -NH₃⁺), Asymmetric -COO⁻ stretch |
| ~1550-1480 | Medium | Symmetric N-H bend (in -NH₃⁺) |
| ~1400 | Medium | Symmetric -COO⁻ stretch |
| ~1370 | Medium | C-H bend (tert-butyl) |
Spectra are typically acquired using KBr pellets or as a nujol mull.[1]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift calibration.
-
Instrument Setup :
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition :
-
Acquire a one-dimensional ¹H spectrum.
-
Apply a solvent suppression pulse sequence to attenuate the residual HDO signal.
-
Set appropriate spectral width, acquisition time, and relaxation delay. Typically, a 30-degree pulse and a 1-2 second relaxation delay are sufficient.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Use a larger spectral width compared to the ¹H spectrum.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the reference standard or the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction : Introduce a small amount of solid this compound into the mass spectrometer using a direct insertion probe.
-
Ionization :
-
Utilize electron ionization (EI) as the ionization method.
-
Set the electron energy to a standard value of 70 eV.
-
-
Mass Analysis :
-
Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 30 to 200.
-
The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio.
-
-
Detection : The detector records the abundance of each ion.
-
Data Analysis :
-
Generate a mass spectrum, which is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and the structure of this compound.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum : Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum : Place the KBr pellet containing the sample into the spectrometer's sample holder.
-
Acquisition :
-
Acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis :
-
Identify the characteristic absorption bands in the spectrum.
-
Assign these bands to the corresponding functional group vibrations within the this compound molecule.
-
Visualizations
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound is depicted below.
Relevant Biological Pathway: mTOR Signaling
This compound is a structural analog of L-Leucine, a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of L-tert-Leucine
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of L-tert-Leucine. It covers the fundamental interpretation of the spectrum, detailed experimental protocols, and a summary of key spectral data, serving as a critical resource for structural verification and quality control in research and development settings.
Introduction to this compound and ¹H NMR Spectroscopy
This compound, or (S)-2-amino-3,3-dimethylbutanoic acid, is a non-proteinogenic amino acid characterized by a bulky tert-butyl side chain.[1][2] This unique structural feature imparts specific conformational constraints, making it a valuable building block in the synthesis of pharmaceuticals and chiral catalysts.
¹H NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules.[3][4] By analyzing the chemical shifts, signal integrations, and splitting patterns, one can confirm the identity and purity of this compound. The simplicity of its ¹H NMR spectrum, a direct consequence of its molecular symmetry, makes it an excellent example for spectral interpretation.
Structural Features and Proton Environments
The structure of this compound contains two distinct sets of non-exchangeable protons in different chemical environments.
-
The α-proton (Hα): This is the single proton attached to the chiral carbon (C2). It is adjacent to the carboxylic acid group, the amino group, and the tert-butyl group.
-
The tert-butyl protons (Hβ): These are the nine chemically equivalent protons of the three methyl groups that form the tert-butyl side chain.
In deuterated solvents like D₂O, the labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups exchange with deuterium (B1214612) and typically do not produce a signal in the ¹H NMR spectrum.[5]
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is distinct and straightforward to interpret. It is characterized by two signals.
-
Signal 1 (α-proton): The α-proton is adjacent to a quaternary carbon, which has no protons. According to the N+1 rule, since there are no neighboring protons (N=0), this signal appears as a singlet .[5] Its proximity to the electron-withdrawing amine and carboxyl groups causes it to be deshielded, appearing downfield.
-
Signal 2 (tert-butyl protons): All nine protons on the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. They are also adjacent to the quaternary C3 carbon, which has no protons. Therefore, this signal also appears as a sharp singlet .[5] This signal has a large integration value corresponding to nine protons and appears in the upfield (aliphatic) region of the spectrum.
Data Presentation: ¹H NMR Spectral Data
The following table summarizes the quantitative data for the ¹H NMR spectrum of this compound, typically recorded in D₂O at 400 MHz.[6]
| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| α-CH | Hα | ~3.5 - 3.7 | Singlet (s) | 1H | Not Applicable |
| C(CH₃)₃ | Hβ | ~1.0 - 1.1 | Singlet (s) | 9H | Not Applicable |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and sample concentration.
Experimental Protocol for ¹H NMR Analysis
This section outlines a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
A. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound (purity ≥ 99%).[1]
-
Solvent: Dissolve the sample in 0.5-0.7 mL of Deuterium Oxide (D₂O).
-
Internal Standard: Add a small amount of a suitable internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (B1202638) (TMS), to calibrate the chemical shift to 0.00 ppm.
-
pH Adjustment: Ensure the sample is fully dissolved. For consistent results, the pH of the solution can be adjusted to a standard value (e.g., 7.4) using dilute NaOD or DCl in D₂O.[7][8]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
B. NMR Data Acquisition:
-
Instrument: A 400, 500, or 600 MHz NMR spectrometer is suitable for this analysis.[6][7][8]
-
Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C).[7][8]
-
Experiment: Run a standard 1D proton NMR experiment.
-
Parameters:
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds ensures quantitative integration.[9]
-
Pulse Angle: A 30° or 45° pulse angle is commonly used.
-
C. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the reference peak (DSS or TMS) to 0.00 ppm.
-
Integrate the signals and determine their relative areas.
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the direct relationship between the proton environments in this compound and their corresponding signals in the ¹H NMR spectrum.
Caption: Correlation between this compound protons and their ¹H NMR signals.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. This compound(20859-02-3) 1H NMR [m.chemicalbook.com]
- 7. bmse000920 L-Leucine at BMRB [bmrb.io]
- 8. bmse000042 L-Leucine at BMRB [bmrb.io]
- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of L-tert-Leucine. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of amino acids and their derivatives. This document details experimental protocols, presents ¹³C NMR data, and discusses the key factors influencing chemical shifts.
Introduction to this compound and ¹³C NMR Spectroscopy
This compound, a non-proteinogenic amino acid, is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its bulky tert-butyl group provides unique steric properties that are exploited in asymmetric synthesis and as a component of peptidomimetics.
¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. By measuring the resonance frequencies of ¹³C nuclei in a magnetic field, this method provides detailed information about the chemical environment of each carbon atom, enabling unambiguous structure determination and conformational analysis.
¹³C NMR Chemical Shift Data of this compound
The ¹³C NMR spectrum of this compound exhibits distinct signals for each of its six carbon atoms. The chemical shifts are influenced by the electronic environment, which is determined by the molecule's structure and the experimental conditions. The data presented below has been compiled from various spectral databases and commercial supplier information.[1][2]
Table 1: Assigned ¹³C NMR Chemical Shifts of this compound in D₂O
| Carbon Atom | IUPAC Name | Abbreviation | Chemical Shift (ppm) |
| 1 | Carboxylic Acid | C' or COOH | ~175 |
| 2 | Alpha-Carbon | Cα | ~65 |
| 3 | Beta-Carbon | Cβ | ~35 |
| 4 | Gamma-Carbons (x3) | Cγ | ~27 |
Note: Chemical shifts are approximate and can vary based on the specific experimental conditions outlined in Section 3.
Detailed Experimental Protocols
The acquisition of high-quality ¹³C NMR spectra for this compound requires careful sample preparation and instrument setup. The following is a generalized protocol based on standard practices for amino acid NMR spectroscopy.
3.1. Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is the preferred solvent for biomolecular NMR as it avoids a large solvent signal in the ¹H spectrum, which can be useful for complementary experiments, and allows for the observation of exchangeable protons.
-
pH Adjustment (Optional): The pH of the solution can significantly affect the chemical shifts of the carboxyl and alpha-carbon atoms. If pH control is desired, adjust the pD (the pH in D₂O) using dilute DCl or NaOD solutions. A pD meter or pH indicator strips can be used for this purpose. For consistent results, it is recommended to report the final pD of the solution.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Common standards for aqueous samples include 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), with the methyl signal set to 0.0 ppm.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe: A standard 5 mm broadband observe (BBO) or dual-channel probe is suitable for ¹³C NMR.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Decoupling: Broadband proton decoupling is essential to collapse ¹³C-¹H couplings and simplify the spectrum, resulting in single sharp peaks for each carbon.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary beta-carbon.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the signal of the internal standard to 0.0 ppm.
-
Factors Influencing ¹³C NMR Chemical Shifts of this compound
The precise chemical shifts of this compound are sensitive to a variety of experimental and structural factors. Understanding these influences is critical for accurate spectral interpretation and comparison.
4.1. pH (pD) of the Solution
The ionization state of the carboxylic acid and amino groups of this compound is dependent on the pH of the solution. This, in turn, significantly affects the electron density and, consequently, the chemical shifts of nearby carbon atoms.
-
Carboxylic Carbon (C'): The chemical shift of the carboxyl carbon is highly sensitive to pH. In its protonated state (low pH), the carbon is more deshielded (appears at a higher ppm value). Upon deprotonation (at higher pH), the increased electron density shields the nucleus, causing an upfield shift (lower ppm value).
-
Alpha-Carbon (Cα): The Cα is also affected by the ionization state of both the adjacent carboxyl and amino groups, though to a lesser extent than the carboxyl carbon.
-
Beta-Carbon (Cβ): The effect of pH on the Cβ and Cγ carbons is generally negligible due to their distance from the ionizable groups.
4.2. Solvent Effects
The choice of solvent can influence chemical shifts through interactions such as hydrogen bonding and changes in the local dielectric environment. While D₂O is the most common solvent for amino acids, spectra recorded in organic solvents like DMSO-d₆ or methanol-d₄ will exhibit different chemical shifts due to altered solvation of the amino acid.
4.3. Conformational Dynamics
The bulky tert-butyl group of this compound restricts the rotation around the Cα-Cβ bond. However, different rotamers may still exist in solution. The observed ¹³C NMR spectrum represents a population-weighted average of the chemical shifts of these conformers. Factors that influence the conformational equilibrium, such as temperature and solvent, can lead to changes in the observed chemical shifts.
Visualization of Key Relationships
The following diagrams illustrate the structure of this compound and the relationship between experimental conditions and the resulting NMR data.
Caption: Molecular structure of this compound highlighting the carbon backbone and side chain.
Caption: Standard experimental workflow for ¹³C NMR analysis of this compound.
Caption: Factors influencing the ¹³C NMR chemical shifts of this compound.
References
The Indispensable Role of the Tert-Butyl Group in L-tert-Leucine's Function: A Technical Guide
Introduction
L-tert-Leucine, a non-proteinogenic α-amino acid, has emerged as a pivotal molecule in modern chemistry and drug development. Its defining feature is the sterically demanding tert-butyl side chain, which imparts a unique set of physicochemical properties that distinguish it from its natural isomer, L-Leucine. This bulky, hydrophobic moiety is not merely a structural curiosity; it is the cornerstone of this compound's utility as a powerful tool in asymmetric synthesis and a valuable building block for enhancing the therapeutic profiles of pharmaceutical agents. This technical guide provides an in-depth exploration of the multifaceted role of the tert-butyl group, detailing its influence on molecular conformation, reactivity, and biological activity, supported by quantitative data, experimental methodologies, and illustrative diagrams.
Physicochemical Impact of the Tert-Butyl Moiety
The tert-butyl group, consisting of a central carbon atom bonded to three methyl groups, profoundly influences the steric and electronic properties of the this compound molecule.
Steric Hindrance and Conformational Rigidity
The most significant contribution of the tert-butyl group is its immense steric bulk.[1] This three-dimensional crowding restricts the rotational freedom around the Cα-Cβ bond, forcing the amino acid and any peptide or molecule incorporating it into a more rigid and defined conformation.[2][3] This steric hindrance is instrumental in controlling the approach of reagents in chemical reactions and dictating the binding orientation of a drug molecule with its biological target.[1][4]
Hydrophobicity and Solubility
This compound is characterized as a non-polar, hydrophobic compound due to its large alkyl side chain.[5][6] This property makes it less soluble in water compared to more polar amino acids.[5] In drug design, this hydrophobicity can be leveraged to enhance a molecule's ability to cross lipid cell membranes, a critical factor for oral bioavailability.
Electronic Effects
The tert-butyl group is an electron-donating group through two primary mechanisms:
-
Inductive Effect (+I): The three methyl groups push electron density towards the central carbon, which in turn donates this density to the rest of the molecule.[7]
-
Hyperconjugation: This involves the delocalization of electrons from the C-C and C-H sigma bonds of the tert-butyl group into adjacent empty or partially filled orbitals.[7]
These electron-donating properties can influence the reactivity of the amino and carboxyl groups and the overall electronic environment of molecules in which this compound is incorporated.[7][8]
Core Applications Driven by the Tert-Butyl Group
The unique properties conferred by the tert-butyl group make this compound an invaluable component in both chemical synthesis and pharmaceutical research.
Asymmetric Synthesis and Chiral Control
This compound is widely employed as a chiral auxiliary or a chiral building block in asymmetric synthesis.[2][4] Its bulky side chain effectively shields one face of the molecule, forcing incoming reagents to attack from the less hindered side. This high degree of stereocontrol is crucial for producing enantiomerically pure compounds, which is a regulatory requirement for many modern pharmaceuticals.[4][6] It is a key precursor in the synthesis of various chiral ligands, such as phosphinooxazolines (PHOX), and is used to achieve high diastereoselectivity in reactions like acetate (B1210297) aldol (B89426) reactions.[9]
dot
Caption: this compound's tert-butyl group as a steric shield in asymmetric synthesis.
Drug Development and Medicinal Chemistry
The incorporation of this compound or its derivatives into drug candidates can significantly improve their pharmacological profiles.[10]
-
Enhanced Metabolic Stability: The tert-butyl group can act as a "steric shield," protecting nearby labile chemical bonds (e.g., peptide bonds) from cleavage by metabolic enzymes like proteases.[4] This increases the drug's half-life in the body, leading to a more durable therapeutic effect.
-
Improved Potency and Selectivity: The conformationally restricted nature of the this compound moiety can lock a drug molecule into its bioactive conformation, leading to tighter and more selective binding to its target receptor or enzyme.[10] This can increase potency and reduce off-target side effects.
-
Key Precursor for APIs: It is a critical chiral intermediate for numerous active pharmaceutical ingredients (APIs), particularly in the development of antiviral (e.g., anti-HIV protease inhibitors like Atazanavir and anti-HCV agent Telaprevir) and anti-cancer drugs.[2][4][6]
dot
Caption: Steric shielding by the tert-butyl group prevents enzymatic degradation of a drug.
Quantitative Data
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₃NO₂ | [4][5][11] |
| Molecular Weight | 131.17 g/mol | [4][11][12] |
| Appearance | White to off-white powder/crystal | [4][6] |
| Melting Point | ≥300 °C | [9][12] |
| Water Solubility | 125.5 g/L (at 20 °C) | [6] |
| Optical Activity [α]20/D | -9.5° (c=3 in H₂O) | [9][12] |
| LogP | 0.55 |
Experimental Protocols: Synthesis of this compound
Modern synthesis of this compound predominantly utilizes enzymatic methods due to their high efficiency, mild reaction conditions, and superior stereoselectivity compared to traditional chemical routes.[6][13] A common and industrially viable approach is the reductive amination of trimethylpyruvate (TMP) using a leucine (B10760876) dehydrogenase (LeuDH) enzyme.[2][6]
Enzymatic Synthesis via Whole-Cell Biocatalysis
This protocol describes a whole-cell biocatalysis method using recombinant E. coli co-expressing LeuDH and a cofactor regeneration enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH).[2][14]
Objective: To synthesize this compound from trimethylpyruvate with high yield and enantiomeric purity.
Materials and Reagents:
-
Recombinant E. coli cells harboring plasmids for LeuDH and GDH expression.
-
Trimethylpyruvate (TMP) (Substrate)
-
Glucose (Cofactor regeneration substrate for GDH)
-
Ammonium (B1175870) chloride (NH₄Cl) (Amino group donor)
-
NAD⁺/NADH (Cofactor)
-
Phosphate buffer (pH ~8.0-8.5)
-
Sodium hydroxide (B78521) (NaOH) or Ammonia (B1221849) solution (NH₃·H₂O) for pH adjustment
-
Centrifuge
-
Rotary evaporator
-
Crystallization vessel
Methodology:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells under appropriate conditions to induce the expression of LeuDH and GDH. Harvest the cells via centrifugation and wash with buffer to obtain the whole-cell biocatalyst.
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing water, trimethylpyruvate (TMP), glucose, and ammonium chloride.[13]
-
Initiation: Add the prepared whole-cell biocatalyst to the reaction mixture. Adjust the pH to the optimal range for the enzymes (typically 8.0-8.5) using a base like NaOH or ammonia solution.[13]
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-37 °C) with gentle agitation. Monitor and maintain the pH throughout the reaction, as the consumption of ammonium ions can cause it to drop.[13] The GDH enzyme simultaneously oxidizes glucose to regenerate the NADH required by the LeuDH for the reductive amination of TMP.
-
Termination and Product Isolation: Once the reaction reaches completion (monitored by substrate consumption), terminate the process by heating the mixture (e.g., to 60°C) to denature the enzymes.[13]
-
Purification: Remove the cell debris (biocatalyst) by centrifugation. Adjust the pH of the supernatant to the isoelectric point of this compound (~5.9) to minimize its solubility.[13]
-
Crystallization: Concentrate the solution using a rotary evaporator. Cool the concentrated solution slowly to induce crystallization of the this compound product.[13]
-
Final Product: Collect the crystals by filtration, wash with cold water or ethanol, and dry to obtain pure this compound. The enantiomeric excess (e.e.) is typically >99%.[14]
dot
Caption: Workflow for the enzymatic synthesis of this compound with cofactor regeneration.
Conclusion
The tert-butyl group is the defining structural element of this compound, bestowing upon it a unique combination of steric bulk, hydrophobicity, and conformational rigidity. These characteristics are not mere molecular trivia but are the very foundation of its widespread utility. From directing the stereochemical outcome of complex chemical reactions to enhancing the metabolic stability and potency of life-saving drugs, the influence of the tert-butyl group is profound and indispensable. As chemists and drug developers continue to seek greater control over molecular architecture and function, the strategic application of this compound and its distinctive side chain will undoubtedly continue to expand, solidifying its role as a cornerstone of modern molecular design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. CAS 20859-02-3: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 20859-02-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Established Methods for the Synthesis of L-tert-Leucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-tert-Leucine is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its bulky and hydrophobic tert-butyl group makes it a valuable chiral building block for the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer drugs. The stereochemistry of this compound is crucial for its biological activity, necessitating enantiomerically pure forms. This document outlines established methods for the synthesis of this compound, with a focus on enzymatic and classical resolution techniques. Detailed protocols for key methodologies are provided to enable practical application in a research and development setting.
Data Summary of this compound Synthesis Methods
The following table summarizes quantitative data for different this compound synthesis methods, allowing for a direct comparison of their efficiencies.
| Method | Enzyme(s) / Resolving Agent | Substrate(s) | Key Conditions | Yield (%) | Enantiomeric Excess (ee %) | Productivity / Other Metrics |
| Whole-Cell Biocatalysis | Leucine (B10760876) Dehydrogenase (LeuDH) & Formate (B1220265) Dehydrogenase (FDH) co-expressed in E. coli | Trimethylpyruvate (TMP), Ammonium (B1175870) formate | pH 8.5-9.5, 30-37°C | 87-98 | >99 | Up to 139.43 g·L⁻¹ product concentration[1] |
| Isolated Enzyme System | LeuDH from Exiguobacterium sibiricum & FDH | TMP, Ammonium formate, NADH | pH 8.5, Fed-batch feeding of TMP | 81 | >99 | 65.6 g·L⁻¹ this compound concentration[2] |
| Transamination | Branched-Chain Aminotransferase (BCAT) from E. coli | TMP, L-Glutamate | Coupled with AspAT and PDC to overcome product inhibition | ~89 | >99 | 89.2 mM this compound from 100 mM TMP[3][4] |
| Classical Resolution | (+)-Dibenzoyl-D-tartaric acid | (DL)-tert-Leucine | Diastereomeric salt crystallization in water, followed by acid hydrolysis | ~74-80 | >99.9 | Allows for recovery and racemization of the D-isomer |
Experimental Protocols
Method 1: Enzymatic Synthesis using Whole-Cell Biocatalysis
This protocol describes the synthesis of this compound from trimethylpyruvate (TMP) using an E. coli whole-cell biocatalyst co-expressing Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH) for cofactor regeneration.
1. Preparation of the Whole-Cell Biocatalyst
-
Gene Cloning and Expression:
-
Clone the genes for LeuDH (e.g., from Laceyella sacchari) and FDH (e.g., from Candida boidinii) into suitable expression vectors (e.g., pET series).[5]
-
Transform the recombinant plasmids into an expression host such as E. coli BL21(DE3).
-
-
Cell Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic(s).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM.
-
Continue to culture at a lower temperature (e.g., 25°C) for a further 15 hours to allow for protein expression.[6]
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.5) and centrifuge again.
-
The resulting wet cell paste can be used directly or after lyophilization.
-
2. Whole-Cell Biotransformation
-
Reaction Mixture Preparation:
-
In a temperature-controlled reactor, prepare the reaction mixture containing:
-
1 M Trimethylpyruvate (TMP)
-
3 M Ammonium formate
-
1.5 mM NAD⁺
-
60 g·L⁻¹ wet cells
-
100 mM phosphate buffer (pH 8.5)[1]
-
-
-
Reaction Execution:
-
Incubate the reaction mixture at 35°C with agitation.
-
Maintain the pH at 8.5 by the automated addition of 2 M NaOH.[1]
-
Monitor the reaction progress by periodically taking samples and analyzing for this compound concentration using HPLC.
-
-
Product Isolation and Purification:
-
Upon reaction completion (typically within 8 hours), terminate the reaction by heating the mixture to 60°C.[5]
-
Remove the cell catalyst by centrifugation.
-
Adjust the pH of the supernatant to the isoelectric point of this compound (approximately 5.9) to induce precipitation.
-
Concentrate the solution using a rotary evaporator.
-
Cool the concentrated solution slowly to 4°C to facilitate the crystallization of this compound.[5]
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
Method 2: Classical Resolution of (DL)-tert-Leucine
This protocol details the resolution of a racemic mixture of tert-leucine using a chiral resolving agent, (+)-Dibenzoyl-D-tartaric acid.
1. Diastereomeric Salt Formation
-
Dissolution:
-
Dissolve (DL)-tert-Leucine (e.g., 15 g) in water (e.g., 180 mL).
-
-
Addition of Resolving Agent:
-
Add (+)-Dibenzoyl-D-tartaric acid monohydrate (in a 0.5 molar equivalent to (DL)-tert-Leucine, e.g., 21.5 g) to the solution.
-
-
Crystallization:
-
Stir the mixture at room temperature (e.g., 28°C) for 24 hours. The less soluble this compound dibenzoyl-d-tartrate salt will selectively precipitate.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the reaction mixture to collect the precipitated this compound dibenzoyl-d-tartrate salt.
-
Reserve the filtrate for the recovery of D-tert-Leucine.
-
2. Liberation of this compound
-
Acid Hydrolysis:
-
Suspend the collected tartrate salt in water (e.g., 150 mL).
-
Add concentrated sulfuric acid (e.g., 3 mL) and stir for 4 hours. This will precipitate the dibenzoyl-d-tartaric acid.
-
-
Removal of Resolving Agent:
-
Filter the mixture to remove the precipitated dibenzoyl-d-tartaric acid.
-
-
Neutralization and Product Isolation:
-
Cool the filtrate to 5°C and neutralize it by adding a saturated solution of barium hydroxide (B78521) until the pH is neutral. This will precipitate barium sulfate (B86663).
-
Filter to remove the barium sulfate precipitate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Stir the residue with acetone, filter, and dry to obtain pure this compound.[7]
-
3. Recovery and Racemization of D-tert-Leucine (Optional)
-
Isolation of D-tert-Leucine:
-
Concentrate the filtrate from the initial salt formation step under reduced pressure.
-
Stir the residue with acetone, filter, and dry to obtain D-tert-Leucine.
-
-
Racemization:
-
To racemize the D-tert-Leucine for recycling, heat it in an autoclave with ammonium hydroxide (e.g., 30% solution) at approximately 85°C for 12 hours.
-
After cooling, concentrate the solution under vacuum to remove ammonia (B1221849) and water, yielding (DL)-tert-Leucine.
-
Visualizations
Workflow for Enzymatic this compound Synthesis
Caption: Workflow for this compound synthesis via whole-cell biocatalysis.
Signaling Pathway for Reductive Amination
Caption: Reductive amination pathway for this compound synthesis.
Logical Relationship in Classical Resolution
Caption: Logical workflow of classical resolution for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 3. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 4. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic this compound using Escherichia coli co-expressing a novel NADH-dependent leucine dehydrogenase and a formate dehydrogenase | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 6. Frontiers | Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production [frontiersin.org]
- 7. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Synthesis of L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-tert-leucine is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry, primarily utilized as a chiral building block in the synthesis of active pharmaceutical ingredients. Traditional chemical synthesis routes for this compound often involve harsh conditions and can result in racemic mixtures, necessitating challenging and costly chiral resolution steps. This application note details a robust and highly selective enzymatic protocol for the synthesis of this compound via the reductive amination of trimethylpyruvic acid. The described method, employing leucine (B10760876) dehydrogenase and a cofactor regeneration system, offers high conversion rates, excellent enantioselectivity, and environmentally benign reaction conditions.
Introduction
This compound's bulky and hydrophobic tert-butyl group makes it a valuable component in the design of peptidomimetics, chiral auxiliaries, and various pharmaceutical compounds, including antiviral and anticancer agents.[1] The stereochemistry of this compound is critical for its biological activity and its effectiveness as a chiral intermediate. Enzymatic synthesis provides a superior alternative to chemical methods by offering high enantioselectivity under mild reaction conditions.[2][3]
The most effective biocatalytic route for this compound production is the asymmetric reductive amination of trimethylpyruvic acid (TMA), also known as 3,3-dimethyl-2-oxobutanoic acid.[2][4][5] This reaction is catalyzed by the enzyme Leucine Dehydrogenase (LeuDH, EC 1.4.1.9). The reaction is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which is oxidized to NAD+ during the amination.[1][6] To make the process economically viable, an efficient NADH regeneration system is essential. This is typically achieved by coupling the primary reaction with a secondary enzyme, such as Formate (B1220265) Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH).[2][5] FDH utilizes formate as a substrate to reduce NAD+ to NADH, while GDH uses glucose. The use of whole-cell biocatalysts co-expressing both LeuDH and the regeneration enzyme has been shown to be a particularly effective strategy.[7]
Principle of the Reaction
The enzymatic synthesis of this compound involves two coupled reactions:
-
Reductive Amination of Trimethylpyruvic Acid: Leucine dehydrogenase catalyzes the conversion of trimethylpyruvic acid to this compound, with the concomitant oxidation of NADH to NAD+. Ammonia, typically provided in the form of an ammonium (B1175870) salt, serves as the amino group donor.
-
NADH Regeneration: A second enzyme, either Formate Dehydrogenase or Glucose Dehydrogenase, catalyzes the reduction of NAD+ back to NADH. This regeneration step is crucial for driving the primary reaction to completion and for reducing the cost associated with the stoichiometric addition of NADH.[7]
The overall reaction scheme is depicted below:
Caption: Reaction scheme for the enzymatic synthesis of this compound.
Experimental Protocol
This protocol describes a general method for the enzymatic synthesis of this compound using recombinant E. coli cells co-expressing Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH).
Materials
-
Recombinant E. coli cells expressing LeuDH and FDH
-
Trimethylpyruvic acid (TMA)
-
Ammonium formate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (or other suitable buffer)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Centrifuge
-
Incubator shaker
-
pH meter
-
HPLC system for analysis
Enzyme Preparation (Whole-Cell Biocatalyst)
-
Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) and resuspend in the same buffer to a desired cell concentration. This cell suspension serves as the whole-cell biocatalyst.
Enzymatic Synthesis of this compound
-
Prepare the reaction mixture in a suitable vessel. A typical 20 mL reaction system may contain:
-
Adjust the pH of the reaction mixture to the optimal range for the enzymes (typically pH 8.0-9.0).
-
Initiate the reaction by adding the substrate, trimethylpyruvic acid (TMA). To overcome substrate inhibition, a fed-batch strategy is recommended.[1][3] For example, TMA can be added incrementally to maintain a concentration that does not inhibit the enzyme, up to a total concentration of 0.8 M.[1]
-
Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals. The samples can be analyzed by HPLC to determine the concentrations of TMA and this compound.
Product Analysis (HPLC)
-
Prepare samples for HPLC analysis by stopping the reaction (e.g., by adding acid or by heat inactivation) and removing the catalyst (e.g., by centrifugation).
-
Analyze the supernatant using a suitable HPLC system equipped with a chiral column to separate the L- and D-enantiomers of tert-leucine and a UV detector.
-
A gradient elution profile may be employed for separation. For example, a C18 column with a mobile phase consisting of solvent A (e.g., water with 0.1% trifluoroacetic acid) and solvent B (e.g., acetonitrile) can be used.
Data Presentation
The following table summarizes quantitative data from various studies on the enzymatic synthesis of this compound, showcasing the effectiveness of different biocatalytic systems.
| Enzyme System | Substrate (TMA) Concentration | Product (this compound) Concentration | Conversion/Yield | Productivity | Reference |
| Exiguobacterium sibiricum LeuDH and FDH (fed-batch) | 0.8 M | 65.6 g/L | 81% conversion | Not Reported | [1][3] |
| Pseudomonas balearica LeuDH and Bacillus megaterium GDH (fed-batch) | 273 mM | 35.8 g/L | 96.1% yield | 2.39 g L⁻¹ h⁻¹ | [5] |
| E. coli co-expressing LeuDH and FDH | 100 mM | Not directly specified | 87.38% yield | 10.90 g L⁻¹ day⁻¹ | [6] |
| Lysinibacillus sphaericus LeuDH and Candida boidinii FDH (enzyme membrane reactor) | 0.5 M | Not directly specified | >99% conversion | 638 g/L/d | [7] |
| Branched-chain aminotransferase (BCAT) coupled system | 100 mM | 89.2 mM | 89.2% conversion | Not Reported | [8] |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the experimental workflow for the enzymatic synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The enzymatic synthesis of this compound using leucine dehydrogenase coupled with an efficient NADH regeneration system is a highly effective and sustainable method for the production of this valuable chiral intermediate. The use of whole-cell biocatalysts simplifies the process by eliminating the need for enzyme purification. Fed-batch strategies for substrate addition can overcome inhibition and lead to high product titers and yields. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to implement and optimize the enzymatic synthesis of this compound for their specific applications.
References
- 1. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-tert-Leucine Production Using Leucine Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-tert-leucine is a non-natural chiral amino acid of significant interest in the pharmaceutical and chemical industries. It serves as a crucial building block for synthesizing active pharmaceutical ingredients, such as antiviral and anti-cancer agents, and as a chiral auxiliary in asymmetric synthesis.[1][2][3] Leucine (B10760876) dehydrogenase (LeuDH, EC 1.4.1.9) has emerged as a highly effective biocatalyst for the production of this compound. This NAD(H)-dependent enzyme catalyzes the reversible asymmetric reductive amination of trimethylpyruvic acid (TMP) to yield optically pure this compound, offering a green and efficient alternative to traditional chemical methods.[1][2][4]
These application notes provide detailed protocols for the expression, purification, and application of leucine dehydrogenase in the synthesis of this compound.
Enzymatic Reaction Pathway
The enzymatic synthesis of this compound from trimethylpyruvic acid (TMP) using leucine dehydrogenase involves the reductive amination of the keto acid. To ensure a continuous supply of the reducing equivalent NADH, a co-enzyme regeneration system is often coupled with the primary reaction. This is typically achieved using a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH).
Caption: Enzymatic synthesis of this compound coupled with co-enzyme regeneration.
Quantitative Data Summary
The following tables summarize the kinetic parameters of various leucine dehydrogenases and the production yields of this compound achieved in different studies.
Table 1: Kinetic Parameters of Leucine Dehydrogenases for Trimethylpyruvic Acid (TMP)
| Enzyme Source | Km (mM) for TMP | kcat/Km (s-1mM-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas balearica (PbLeuDH) | 4.92 | 24.49 | 10.0 | 30-70 | [1] |
| Exiguobacterium sibiricum (EsiLeuDH) | 5.96 | 7.62 (L⋅mmol–1⋅s–1) | 9.5 | 50 | [3] |
| Planifilum fimeticola (PfLeuDH) | - | - | 7.5-11.0 | 65 | [4][5] |
| Bacillus cereus (BcLeuDH) | - | - | - | 50 | [4] |
| Lysinibacillus sphaericus (Mutant H6) | - | Enhanced 5-fold | - | - | [6][7] |
Table 2: this compound Production using Leucine Dehydrogenase
| Biocatalyst System | Substrate (TMP) Concentration | Product (this compound) Concentration | Yield (%) | Productivity | Reference |
| Whole-cell E. coli (PbLeuDH and GDH) | Fed-batch | 273 mM (35.8 g/L) | 96.1 | 2.39 g L-1h-1 | [1] |
| Engineered E. coli (PfLeuDH and FDH) | 100 mM | - | 87.38 | 10.90 g L-1day-1 | [5] |
| Cell-free extracts (EsiLeuDH and FDH) | 0.8 M (fed-batch) | 65.6 g/L | 81 | - | [3][8] |
| Purified Mutant H6 LeuDH | - | - | - | 1170 g/L/day | [6][7] |
| Wild-type L. sphaericus LeuDH | - | - | - | 666 g/L/day | [7] |
Experimental Protocols
Experimental Workflow
The overall workflow for this compound production involves cloning and expressing the leucine dehydrogenase gene, purifying the enzyme, and finally, setting up the enzymatic reaction with a co-enzyme regeneration system.
Caption: General workflow for this compound production.
Protocol 1: Cloning, Expression, and Purification of Leucine Dehydrogenase
-
Gene Cloning : The gene encoding for leucine dehydrogenase is amplified via PCR and cloned into an expression vector, such as pET28a(+), which often includes a His-tag for purification.[3][8]
-
Transformation and Expression : The recombinant plasmid is transformed into a suitable expression host, typically E. coli BL21(DE3).[3][8] The cells are cultured in LB medium containing the appropriate antibiotic. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches approximately 0.6.[9]
-
Cell Harvesting and Lysis : After induction, cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication.[3][10] Cell debris is removed by centrifugation to obtain the crude cell extract.[10]
-
Enzyme Purification : The His-tagged LeuDH is purified from the crude extract using a Ni-NTA affinity chromatography column.[3][5] The column is washed, and the enzyme is eluted using a gradient of imidazole.[3] The purity of the enzyme can be assessed by SDS-PAGE.[5][10]
Protocol 2: Leucine Dehydrogenase Activity Assay
The activity of LeuDH is determined spectrophotometrically by monitoring the rate of NADH formation or consumption at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹).[1]
-
Reductive Amination (this compound Synthesis) :
-
Oxidative Deamination :
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation or consumption of 1 µmol of NADH per minute under the specified conditions.[1][11]
Protocol 3: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound using a whole-cell biocatalyst co-expressing LeuDH and a co-enzyme regeneration enzyme (e.g., GDH).
-
Reaction Setup : In a temperature-controlled reactor, prepare the reaction mixture (e.g., 10 mL) containing:
-
Reaction Conditions :
-
Fed-Batch Strategy : To overcome potential substrate inhibition and increase the final product concentration, a fed-batch strategy can be employed where the substrate (TMP) is added periodically to the reaction mixture.[1][3]
-
Monitoring the Reaction : Samples are taken at regular intervals to monitor the concentrations of TMP and this compound.
-
Sample Preparation for Analysis : To stop the enzymatic reaction, samples are typically treated by boiling for 10 minutes to denature the enzymes. The denatured proteins are then removed by centrifugation or filtration before analysis.[3]
Protocol 4: Analysis of this compound by HPLC
The concentration of this compound in the reaction samples can be determined by High-Performance Liquid Chromatography (HPLC).
-
Derivatization : The amino acid in the sample is often derivatized to allow for UV or fluorescence detection.
-
HPLC Conditions :
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient of two mobile phases is typically employed. For example:
-
Phase A: An aqueous buffer (e.g., 5 g/L anhydrous sodium acetate, with triethylamine (B128534) and tetrahydrofuran, pH 7.2).[8]
-
Phase B: A mixture of the aqueous buffer with organic solvents like methanol (B129727) and acetonitrile.[8]
-
-
Detection : The derivatized this compound is detected by a UV detector at a specific wavelength (e.g., 338 nm).[8]
-
Quantification : The concentration of this compound is determined by comparing the peak area with a standard curve of known concentrations.
-
Conclusion
The use of leucine dehydrogenase provides a powerful and sustainable method for the production of the valuable chiral intermediate, this compound. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field to develop and optimize their own biocatalytic processes. The versatility of LeuDH from various microbial sources, coupled with protein engineering and efficient co-enzyme regeneration systems, paves the way for large-scale industrial production of this compound.
References
- 1. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 5. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis | CoLab [colab.ws]
- 8. Frontiers | Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production [frontiersin.org]
- 9. The Crystal Structure of L-Leucine Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of Leucine dehydrogenase from a thermophilic Citrobacter freundii JK-91strain Isolated from Jask Port - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nipro.co.jp [nipro.co.jp]
A Comprehensive Guide to the Asymmetric Synthesis of L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
L-tert-leucine is a non-proteinogenic amino acid of significant importance in the pharmaceutical industry. Its bulky and hydrophobic tert-butyl group makes it a valuable chiral building block and auxiliary in the synthesis of various active pharmaceutical ingredients, including antiviral and anticancer drugs.[1][2][3] This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on both enzymatic and chemical methodologies.
Introduction to Synthetic Strategies
The asymmetric synthesis of this compound can be broadly categorized into two main approaches: biocatalytic (enzymatic) methods and classical chemical synthesis.
Biocatalytic Synthesis: Enzymatic methods are increasingly favored for their high enantioselectivity, mild reaction conditions, and environmental friendliness.[3][4] These methods typically employ enzymes such as leucine (B10760876) dehydrogenase (LeuDH) or branched-chain aminotransferases (BCAT) to catalyze the stereoselective conversion of a prochiral precursor to this compound.
Chemical Synthesis: Traditional chemical methods often rely on the use of chiral auxiliaries or asymmetric catalysis to induce stereoselectivity. Notable examples include the asymmetric Strecker synthesis and the bislactim ether method. While effective, these methods can sometimes be limited by factors such as the need for cryogenic temperatures, hazardous reagents, or multiple synthetic steps.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for various prominent methods used in the asymmetric synthesis of this compound, allowing for a direct comparison of their efficiencies.
Table 1: Enzymatic Methods for this compound Synthesis
| Enzyme System | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features | Reference |
| Leucine Dehydrogenase (LeuDH) & Formate (B1220265) Dehydrogenase (FDH) | Trimethylpyruvate (TMP) | 87.38 | >99.99 | Whole-cell biocatalysis with co-expression of LeuDH and FDH for cofactor regeneration. | [6] |
| Branched-Chain Aminotransferase (BCAT) & Aspartate Aminotransferase (AspAT) / Pyruvate Decarboxylase (PDC) | Trimethylpyruvate (TMP) | 89.2 mM product from 100 mM substrate | >99 | Coupled enzyme system to overcome product inhibition. | [7] |
| Leucine Dehydrogenase (PbLeuDH) & Glucose Dehydrogenase (GDH) | Trimethylpyruvate (TMP) | 96.1 | >99 | Whole-cell biocatalysis with a fed-batch feeding strategy. | [2] |
| Leucine Dehydrogenase (LeuDH) from Lysinibacillus sphaericus | Trimethylpyruvate (TMP) | >99 | Not specified | Tolerates high substrate concentrations (up to 0.75 M). | [8] |
| Mycobacterium sp. JX009 (whole cells) | tert-Butyl leucine amide | Not specified | 98 | Hydrolysis of tert-butyl leucine amide by immobilized cells. | [9] |
Table 2: Chemical Methods for this compound Synthesis
| Method | Chiral Source | Substrate | Yield (%) | Diastereomeric Ratio (d.r.) / e.e. (%) | Key Features | Reference |
| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide | Pivaldehyde | 73 (overall) | >98 e.e. | Crystallization-induced asymmetric transformation of the intermediate amino nitrile. | [10] |
| Catalytic Asymmetric Strecker Synthesis | Urea- or thiourea-based catalyst | Imine of pivaldehyde | High | High | Requires cryogenic temperatures and hazardous cyanide sources in earlier versions. | [5] |
| Bislactim Ether Method | cyclo(-L-Val-Gly-) derivative | Glycine (B1666218) derivative | Not specified | High | Utilizes a chiral glycine enolate equivalent. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the asymmetric synthesis of this compound.
Protocol 1: Whole-Cell Biocatalytic Synthesis using Engineered E. coli
This protocol is based on the co-expression of leucine dehydrogenase and formate dehydrogenase for the reductive amination of trimethylpyruvate.[6]
1. Materials and Reagents:
-
Engineered Escherichia coli cells co-expressing Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH)
-
Trimethylpyruvic acid (TMP)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Formate
-
Phosphate (B84403) buffer (pH 7.0-8.5)
-
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) for derivatization
-
Triethylamine
2. Reaction Setup:
-
Prepare a reaction mixture containing 100 mM trimethylpyruvic acid, an appropriate concentration of ammonium chloride as the amino donor, and formate for cofactor regeneration in a suitable buffer.
-
Add the engineered E. coli whole cells to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 30-37 °C) and pH (e.g., 8.5) with gentle agitation.[4]
3. Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of this compound using HPLC.
-
The reaction is typically run for 25 hours.[6]
-
Upon completion, terminate the reaction by heating the mixture to 60°C to denature the enzymes.[4]
-
Centrifuge the mixture to remove the cell catalyst.[4]
4. Product Isolation and Purification:
-
Adjust the pH of the supernatant to 5.9.[4]
-
Concentrate the solution using a rotary evaporator.[4]
-
Cool the concentrated solution slowly to 25°C and then to 4°C to induce crystallization of this compound.[4]
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
5. Enantiomeric Excess Determination:
-
Derivatize the product with GITC.[6]
-
Analyze the derivatized product by chiral HPLC on a C18 column with a mobile phase of methanol and phosphate buffer.[6]
-
Detect the product at 254 nm.[6]
Protocol 2: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol is based on the use of (R)-phenylglycine amide as a chiral auxiliary for the synthesis of (S)-tert-leucine.[10]
1. Materials and Reagents:
-
(R)-Phenylglycine amide
-
Pivaldehyde
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
2. Synthesis of the Diastereomeric Amino Nitrile:
-
In a suitable reaction vessel, combine equimolar amounts of (R)-phenylglycine amide (as its acetate (B1210297) salt), pivaldehyde, and sodium cyanide in a mixture of water and methanol.
-
Stir the mixture at room temperature overnight.
-
The desired diastereomer of the α-amino nitrile will selectively precipitate from the solution.
-
Isolate the precipitate by filtration and wash with a cold solvent mixture.
3. Hydrolysis of the Amino Nitrile:
-
Suspend the diastereomerically pure α-amino nitrile in a suitable acidic medium (e.g., aqueous HCl).
-
Heat the mixture to reflux to effect hydrolysis of the nitrile and cleavage of the chiral auxiliary.
-
Monitor the reaction for the disappearance of the starting material.
4. Product Isolation and Purification:
-
After hydrolysis is complete, cool the reaction mixture.
-
The chiral auxiliary can be recovered.
-
Adjust the pH of the aqueous solution to the isoelectric point of this compound to precipitate the product.
-
Collect the this compound by filtration, wash with cold water, and dry.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the asymmetric synthesis of this compound.
Caption: Enzymatic synthesis of this compound via reductive amination.
Caption: Asymmetric Strecker synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 20859-02-3 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 7. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
Application of L-tert-Leucine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
L-tert-Leucine, a non-proteinogenic α-amino acid, has established itself as a cornerstone in the field of asymmetric synthesis. Its bulky and sterically demanding tert-butyl group provides a highly effective chiral environment, enabling exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions. This attribute has made it an invaluable tool in the synthesis of enantiomerically pure compounds, particularly in the development of pharmaceutical agents where specific stereoisomers are often responsible for therapeutic activity.
This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in three key synthetic transformations: the enantioselective synthesis of α-amino acids via the Schöllkopf bislactim ether method, the asymmetric synthesis of β-substituted aldehydes through 1,4-addition to α,β-unsaturated aldimines, and its use as a precursor for a thiazolidinethione auxiliary in diastereoselective aldol (B89426) reactions.
Enantioselective Synthesis of α-Amino Acids via the Schöllkopf Bislactim Ether Method
The Schöllkopf bislactim ether method is a powerful and reliable strategy for the asymmetric synthesis of α-amino acids.[1][2] By employing a chiral auxiliary derived from this compound and glycine (B1666218), a chiral glycine enolate equivalent is generated. The steric hindrance provided by the tert-butyl group of the auxiliary directs the approach of an electrophile, leading to high diastereoselectivity in the alkylation step. Subsequent hydrolysis of the bislactim ether yields the desired non-proteinogenic α-amino acid with excellent enantiopurity.[1]
Quantitative Data
| Electrophile (R-X) | Product (R-group) | Diastereomeric Excess (de) [%] | Enantiomeric Excess (ee) [%] | Yield [%] |
| CH₃I | Methyl (Alanine) | >95 | >95 | 75 |
| C₂H₅Br | Ethyl (α-Aminobutyric acid) | >95 | >95 | 78 |
| CH₂=CHCH₂Br | Allyl | >95 | >95 | 85 |
| C₆H₅CH₂Br | Benzyl (Phenylalanine) | >95 | >95 | 82 |
Experimental Protocols
a) Synthesis of the Bislactim Ether from this compound and Glycine:
A mixture of this compound methyl ester and glycine methyl ester is heated to form the diketopiperazine. This is followed by O-methylation using trimethyloxonium (B1219515) tetrafluoroborate (B81430) to yield the bislactim ether.
b) Asymmetric Alkylation:
The bislactim ether is dissolved in dry tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to generate the lithiated species. The electrophile (alkyl halide) is then added, and the reaction is stirred at -78 °C for several hours.
c) Hydrolysis and Isolation:
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and warmed to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then hydrolyzed with aqueous hydrochloric acid to cleave the auxiliary and yield the desired α-amino acid methyl ester. Purification is typically achieved by chromatography.
References
Application Notes and Protocols for the Incorporation of L-tert-Leucine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-tert-Leucine (Tle) is a non-proteinogenic amino acid characterized by its bulky tert-butyl side chain. This unique structural feature imparts significant steric hindrance, which can enhance peptide stability against enzymatic degradation and promote specific secondary structures. However, this same steric bulk presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings, lower yields, and an increased risk of racemization. These application notes provide a detailed guide to effectively incorporate this compound into peptide sequences, focusing on the selection of appropriate coupling reagents, optimized protocols, and strategies to overcome common synthetic hurdles.
Challenges in Incorporating this compound
The primary obstacle in utilizing this compound is the steric hindrance imposed by its side chain, which can dramatically slow down the kinetics of peptide bond formation.[1] This can result in:
-
Low Coupling Yields: Incomplete reactions lead to deletion sequences, which are difficult to purify from the target peptide.
-
Epimerization: Harsh or prolonged reaction conditions required to force the coupling can lead to the loss of chiral purity.[1]
-
Aggregation: Peptides containing sterically hindered residues may be more prone to aggregation during synthesis.[2]
To mitigate these challenges, careful selection of coupling reagents and optimization of reaction conditions are paramount.
Selecting the Appropriate Coupling Reagent
Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often inefficient for coupling sterically hindered amino acids.[3] More potent activating reagents are required to achieve high coupling efficiencies. The choice of coupling reagent is a critical determinant of success.[1] Modern phosphonium (B103445) and aminium/uronium salt-based reagents are generally preferred for their high reactivity and ability to minimize side reactions.[1]
Comparative Data of Coupling Reagents for Sterically Hindered Amino Acids
The following table summarizes the performance of common coupling reagents in the context of sterically hindered amino acid incorporation. While not all data is specific to this compound, the performance with other hindered residues like α-aminoisobutyric acid (Aib) serves as a valuable proxy.[1]
| Coupling Reagent | Reagent Type | Key Advantages | Potential Drawbacks | Typical Reaction Time (for hindered couplings) | Racemization Risk |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings; forms reactive OAt esters.[1] | Based on potentially explosive HOAt; can cause guanidinylation of the N-terminal amine.[1] | 1 - 2 hours[1] | Low[1] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used.[1] | Can have allergenic potential; may cause guanidinylation.[1] | Varies, often requires double coupling | Low[1] |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU; safer as it's based on OxymaPure, avoiding explosive byproducts.[1][4] | Limited stability in solution. | 1-hour double coupling[1] | Low[1] |
| PyBOP | Phosphonium Salt | Efficient coupling; avoids guanidinylation side reactions.[1] | Generally less reactive than HATU.[1] | Up to 16 hours[1] | Low[1] |
| PyAOP | Phosphonium Salt | Very efficient due to the formation of highly reactive OAt esters. | Based on potentially explosive HOAt. | Fast | Low |
Protecting Group Strategies
Standard Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are applicable for the α-amino protection of this compound.[5][6] The choice between them depends on the overall synthetic scheme and the desired orthogonality with side-chain protecting groups.[7]
-
Fmoc Strategy: The Fmoc group is base-labile (typically removed with 20% piperidine (B6355638) in DMF) and is used with acid-labile side-chain protecting groups (e.g., tBu, Trt, OtBu).[5][8] This is the most common strategy for modern peptide synthesis.
-
Boc Strategy: The Boc group is acid-labile (removed with TFA) and is used with more acid-stable side-chain protecting groups (e.g., Bzl).[5][7]
Given that this compound does not have a functional side chain, no side-chain protection is necessary.
Experimental Protocols
The following protocols are optimized for the incorporation of Fmoc-L-tert-Leucine-OH in solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-tert-Leucine-OH (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Workflow Diagram:
Caption: Workflow for a single coupling cycle in SPPS.
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the deprotection step for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-L-tert-Leucine-OH (3-5 eq.) and HATU (or another coupling reagent, 3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and stir for 2-5 minutes at room temperature.[9]
-
-
Coupling:
-
Drain the DMF from the resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a Kaiser test.
-
A negative result (yellow beads) indicates a complete coupling.
-
A positive result (blue beads) indicates an incomplete reaction. If the test is positive, drain the solution and perform a second coupling (double coupling) with a freshly prepared activated Fmoc-L-tert-Leucine-OH solution for another 2-4 hours.
-
-
Washing: Once the coupling is complete (Kaiser test negative), drain the reaction solution and wash the peptide-resin extensively with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the deprotection of the newly added this compound and the coupling of the subsequent amino acid.
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Centrifuge
Workflow Diagram:
Caption: General workflow for peptide cleavage and deprotection.
Procedure:
-
Preparation: Ensure the final peptide-resin is thoroughly washed and dried under vacuum.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
-
Resin Removal: Filter the mixture to separate the resin beads from the cleavage solution containing the peptide. Wash the resin with a small amount of fresh TFA.
-
Peptide Precipitation:
-
Combine the filtrates.
-
Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The successful incorporation of this compound into synthetic peptides is achievable with careful planning and execution. The steric hindrance of this amino acid necessitates the use of highly efficient coupling reagents, such as HATU or COMU, and may require extended reaction times or double coupling protocols to ensure high yields. By following the detailed protocols and considering the comparative data presented, researchers can effectively leverage the unique properties of this compound to develop novel and stable peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of L-tert-Leucine in the Development of Chiral Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of L-tert-Leucine, a non-proteinogenic amino acid, as a critical building block and chiral auxiliary in the synthesis of enantiomerically pure pharmaceuticals. Its bulky tert-butyl group provides significant steric hindrance, making it an excellent stereocontrolling element in various asymmetric reactions.
Application as a Chiral Building Block: Synthesis of Atazanavir
This compound is a key chiral precursor for the synthesis of several active pharmaceutical ingredients (APIs), including the HIV protease inhibitor Atazanavir. The stereocenter of this compound is incorporated directly into the final drug structure, defining its therapeutic efficacy.
Experimental Protocol: Synthesis of an Atazanavir Intermediate
This protocol outlines a key step in the synthesis of Atazanavir, involving the coupling of N-methoxycarbonyl-L-tert-leucine with a diamine intermediate.
Reaction Scheme:
Caption: Coupling reaction for an Atazanavir intermediate.
Materials:
-
N-methoxycarbonyl-L-tert-leucine
-
1-[4-(Pyridin-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane trihydrochloride
-
Dicyclohexylcarbodiimide (B1669883) (DCC) or other suitable coupling agent
-
Dichloromethane (B109758) (CH2Cl2)
-
Dimethylformamide (DMF)
-
10% Citric Acid Solution
-
10% Potassium Carbonate Solution
-
10% Sodium Chloride Solution
-
Methyl tert-Butyl Ether (MTBE)
Procedure:
-
Dissolve N-methoxycarbonyl-L-tert-leucine in a mixture of dichloromethane and dimethylformamide.
-
Add 1-hydroxybenzotriazole (HOBt) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for approximately 1 hour.
-
Filter the suspension to remove the precipitated dicyclohexylurea.
-
To the filtrate, add the diamine trihydrochloride salt and triethylamine at room temperature.
-
Stir the mixture overnight.
-
Wash the reaction mixture successively with 10% citric acid, 10% potassium carbonate, and 10% sodium chloride solutions.
-
Concentrate the organic layer under reduced pressure.
-
Add methyl tert-butyl ether to induce precipitation of the crude product.
-
Filter the solid and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure Atazanavir intermediate.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 74.2% | |
| Purity | >99% | Not specified |
Application as a Chiral Auxiliary
This compound can be converted into a chiral auxiliary to control the stereochemistry of reactions on an attached achiral substrate. The auxiliary is later removed, having imparted its chirality to the molecule. This strategy is widely used in asymmetric synthesis.
Experimental Protocol: Asymmetric Alkylation of an Enolate
This protocol describes a general procedure for the diastereoselective alkylation of an enolate derived from an N-acyl oxazolidinone, a common chiral auxiliary synthesized from this compound.
Workflow for Asymmetric Alkylation:
Caption: Asymmetric alkylation using a chiral auxiliary.
Materials:
-
This compound derived N-acyl oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) or other suitable strong base
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Saturated Ammonium (B1175870) Chloride Solution
Procedure:
-
Dissolve the this compound derived N-acyl oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF dropwise, and stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield |
| Propanoyl Oxazolidinone | Benzyl Bromide | >99:1 | 95% |
| Acetyl Oxazolidinone | Methyl Iodide | 95:5 | 90% |
Application in Chiral Catalysis: this compound-Derived Squaramide Catalysts
This compound is a valuable building block for the synthesis of chiral organocatalysts, such as squaramides. These catalysts are effective in promoting a variety of enantioselective transformations.
Experimental Protocol: Synthesis of an this compound-Derived Squaramide Catalyst
This protocol details the synthesis of a bifunctional squaramide catalyst derived from this compound.
Synthesis Pathway:
Caption: Synthesis of an this compound-derived squaramide catalyst.
Materials:
-
This compound methyl ester hydrochloride
-
3,4-Diethoxy-3-cyclobutene-1,2-dione
-
(1R,2R)-(-)-1,2-Diaminocyclohexane or other chiral diamine
-
Triethylamine
-
Ethanol
Procedure:
-
To a solution of this compound methyl ester hydrochloride in ethanol, add triethylamine to neutralize the salt.
-
Add 3,4-diethoxy-3-cyclobutene-1,2-dione to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and add the chiral diamine (e.g., (1R,2R)-(-)-1,2-diaminocyclohexane).
-
Reflux the mixture for an additional 12-16 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of the squaramide catalyst.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure catalyst.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 82% | |
| Enantiomeric Purity | >99% ee | Not specified |
Enzymatic Synthesis of this compound
The enantiomerically pure this compound required for these applications is often produced via enzymatic synthesis, which offers high selectivity and mild reaction conditions. Leucine (B10760876) dehydrogenase (LeuDH) and branched-chain aminotransferases (BCAT) are commonly employed for this purpose.
Experimental Protocol: Enzymatic Synthesis using Leucine Dehydrogenase (LeuDH)
This protocol describes the asymmetric reductive amination of trimethylpyruvate to this compound using a whole-cell catalyst co-expressing LeuDH and a cofactor regenerating enzyme like formate (B1220265) dehydrogenase (FDH).
Biocatalytic Pathway:
Caption: Enzymatic synthesis of this compound with cofactor regeneration.
Materials:
-
Recombinant E. coli cells co-expressing LeuDH and FDH
-
Trimethylpyruvate (TMP)
-
Ammonium formate
-
NAD+
-
Phosphate (B84403) buffer (pH 7.5-8.5)
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in phosphate buffer.
-
To a reaction vessel, add the cell suspension, trimethylpyruvate, ammonium formate, and a catalytic amount of NAD+.
-
Maintain the reaction temperature at 30-37 °C with gentle agitation.
-
Monitor the progress of the reaction by measuring the consumption of TMP or the formation of this compound using HPLC.
-
Upon completion, centrifuge the reaction mixture to pellet the cells.
-
Collect the supernatant containing the this compound.
-
The product can be purified by ion-exchange chromatography.
Quantitative Data for Enzymatic Synthesis:
| Enzyme System | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Space-Time Yield (g L⁻¹ d⁻¹) | Reference |
| LeuDH/FDH (whole cell) | 0.5 M TMP | >95% | >99% | 124 | |
| Mutant LeuDH (cell-free) | 0.5 M TMP | 99% | >99% | 1170 | |
| BCAT/AspAT/PDC | 100 mM TMP | 89.2% | >99% | Not specified |
Chiral Resolution of Dthis compound
In some instances, this compound can be obtained by resolving a racemic mixture of Dthis compound. Diastereomeric salt formation with a chiral resolving agent is a common method.
Experimental Protocol: Resolution with a Tartaric Acid Derivative
This protocol outlines the resolution of DL-leucine using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) as the resolving agent.
Resolution Workflow:
Caption: Chiral resolution of DL-Leucine by diastereomeric salt formation.
Materials:
-
DL-Leucine
-
(+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)
-
Methanol
-
Water
Procedure:
-
Synthesize the diastereomeric salts by liquid-assisted grinding of DL-leucine and D-DTTA.
-
Alternatively, dissolve DL-leucine and D-DTTA in a suitable solvent mixture (e.g., methanol/water).
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The enantiomeric excess of the resolved leucine can be improved by multi-stage crystallization.
-
Liberate the free amino acid from the diastereomeric salt by treatment with a base (to recover the resolving agent) followed by acidification and isolation of the amino acid.
Quantitative Data:
| Diastereomer | Enantiomeric Excess (ee) after multi-stage crystallization | Reference |
| D-Leu:D-DTTA | 91.20% | |
| L-Leu:D-DTTA (from mother liquor) | -73.32% |
These protocols and data highlight the versatility and importance of this compound in modern chiral drug development. Its application as a chiral building block, a precursor to chiral auxiliaries and catalysts, and the efficient enzymatic methods for its production make it a valuable tool for medicinal chemists and process development scientists.
Application Notes and Protocols: Synthesis of L-tert-Leucine Derived Ligands for Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-tert-Leucine, a non-proteinogenic amino acid, has become a cornerstone in the field of asymmetric catalysis. Its bulky and sterically demanding tert-butyl group provides a unique chiral environment when incorporated into ligand scaffolds, leading to high levels of stereocontrol in a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of prominent this compound derived ligands, including phosphinooxazolines (PHOX), bis(oxazolines) (BOX), and tridentate Schiff bases. Furthermore, it summarizes their application and performance in key asymmetric catalytic reactions.
Ligand Synthesis: Experimental Protocols
Synthesis of (S)-tert-ButylPHOX from this compound
(S)-tert-ButylPHOX is a highly effective phosphinooxazoline ligand used in a variety of palladium-catalyzed asymmetric reactions.[1][2] The following protocol is an optimized, multi-step synthesis starting from this compound.
Workflow for the Synthesis of (S)-tert-ButylPHOX
Caption: Synthetic workflow for (S)-tert-ButylPHOX.
Protocol:
-
Reduction of this compound to L-tert-Leucinol:
-
Suspend this compound in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add sodium borohydride (B1222165) in one portion.
-
Slowly add a solution of iodine in THF.
-
After the addition is complete, reflux the mixture for 18 hours.
-
Cool the reaction and quench with methanol (B129727).
-
Concentrate the solution and treat the residue with aqueous potassium hydroxide (B78521).
-
Extract the product with dichloromethane (B109758), dry the organic layers over sodium sulfate, and concentrate to yield crude L-tert-leucinol.
-
-
Amide Formation:
-
Dissolve the crude L-tert-leucinol in a biphasic mixture of dichloromethane and aqueous sodium carbonate.
-
Add 2-bromobenzoyl chloride dropwise and stir vigorously for several hours.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to give the crude amide.
-
-
Oxazoline Ring Formation:
-
Dissolve the amide in dichloromethane and cool to 0 °C.
-
Add triethylamine (B128534) followed by methanesulfonyl chloride.
-
Stir for 1 hour, then warm to room temperature.
-
Add aqueous sodium hydroxide and stir vigorously overnight.
-
Extract with dichloromethane, dry the organic phase, and concentrate to yield the crude oxazoline.
-
-
Phosphination:
-
Combine the crude oxazoline, copper(I) iodide, cesium carbonate, and a diamine ligand in a sealed tube under an inert atmosphere.
-
Add diphenylphosphine and degassed solvent.
-
Heat the mixture at 120 °C for 24 hours.
-
Cool to room temperature, filter through a plug of silica (B1680970) gel, and concentrate.
-
Purify the residue by crystallization from acetonitrile (B52724) to afford (S)-tert-ButylPHOX as a white crystalline solid.
-
Synthesis of Chiral Tridentate Schiff Base Ligands
These ligands are readily synthesized through the condensation of L-tert-leucinol derivatives with salicylaldehydes and are effective in copper-catalyzed asymmetric Henry reactions.[3][4]
Workflow for Schiff Base Ligand Synthesis
Caption: Synthesis of tridentate Schiff base ligands.
Protocol:
-
Synthesis of the Chiral Amino Alcohol:
-
To a solution of this compound methyl ester hydrochloride in diethyl ether, add a Grignard reagent (e.g., phenylmagnesium bromide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the crude amino alcohol.
-
Purify by column chromatography.
-
-
Schiff Base Condensation:
-
Dissolve the purified amino alcohol and a substituted salicylaldehyde in methanol.
-
Reflux the mixture for 4 hours.
-
Cool the solution to room temperature and collect the precipitated Schiff base ligand by filtration.
-
Wash the solid with cold methanol and dry under vacuum.
-
Synthesis of (S,S)-tert-Butyl-Bis(oxazoline) (t-Bu-BOX)
The t-Bu-BOX ligand is a C2-symmetric ligand widely used in various metal-catalyzed asymmetric reactions. The synthesis involves the condensation of a dicarboxylate derivative with L-tert-leucinol.
Protocol:
-
Preparation of the Bis(amide):
-
Dissolve L-tert-leucinol in dichloromethane and add triethylamine.
-
Cool the solution to 0 °C and add a solution of malonoyl dichloride in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to obtain the crude bis(amide).
-
-
Cyclization to the Bis(oxazoline):
-
Dissolve the crude bis(amide) in dichloromethane and add Burgess reagent.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to yield the (S,S)-t-Bu-BOX ligand.
-
Application in Asymmetric Catalysis: Data and Performance
This compound derived ligands have demonstrated exceptional performance in a multitude of asymmetric catalytic reactions. The following tables summarize key quantitative data for some of these transformations.
Asymmetric Henry (Nitroaldol) Reaction
Catalyst: Copper(II) complexes of tridentate Schiff base ligands derived from this compound.
| Entry | Aldehyde | Ligand Substituent | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | H | 70 | 53 |
| 2 | 4-Nitrobenzaldehyde | 3-OMe | 76 | 66 |
| 3 | 4-Nitrobenzaldehyde | 3-OBn | 72 | 64 |
| 4 | 4-Chlorobenzaldehyde | 3-OMe | 75 | 60 |
| 5 | 2-Naphthaldehyde | 3-OMe | 68 | 55 |
| 6 | Benzaldehyde | 3-OMe | 71 | 58 |
Reaction Conditions: Aldehyde (1.0 mmol), nitromethane (B149229) (10.0 mmol), Cu(OAc)₂ (5 mol%), Ligand (5.5 mol%), Solvent (e.g., i-PrOH), Room Temperature.
Asymmetric Diels-Alder Reaction
Catalyst: Copper(II) complex of (S,S)-tert-butyl-bis(oxazoline) (t-Bu-BOX).
| Entry | Dienophile | Diene | Yield (%) | ee (%) [endo:exo] |
| 1 | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 95 | 98 [>99:1] |
| 2 | N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | 92 | 97 [>99:1] |
| 3 | N-Acryloyl-2-oxazolidinone | 1,3-Cyclohexadiene | 90 | 96 [>99:1] |
| 4 | N-Acryloyl-2-oxazolidinone | Isoprene | 85 | 95 [95:5] |
Reaction Conditions: Dienophile (0.5 mmol), Diene (1.5 mmol), --INVALID-LINK--₂ (10 mol%), CH₂Cl₂, -78 °C to rt.
Asymmetric Hydrogenation
Catalyst: Iridium complexes of PHOX-type ligands. While specific data for this compound derived PHOX ligands in asymmetric hydrogenation is extensive and varied, a representative example is provided below.
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | (E)-1,2-diphenylpropene | (S)-t-BuPHOX | >99 | 97 |
| 2 | Methyl (Z)-α-acetamidocinnamate | (S)-t-BuPHOX | >99 | 99 |
| 3 | Tiglic Acid | (S)-t-BuPHOX | 98 | 95 |
Reaction Conditions: Substrate (1 mmol), [Ir(cod)Cl]₂ (0.5 mol%), Ligand (1.1 mol%), H₂ (50 bar), Solvent (e.g., CH₂Cl₂), 25 °C.
Logical Relationships in Asymmetric Catalysis
The effectiveness of these ligands stems from the well-defined chiral pocket created by the bulky this compound moiety, which dictates the facial selectivity of the substrate's approach to the metal center.
General Catalytic Cycle for a Copper-Catalyzed Asymmetric Reaction
Caption: A generalized catalytic cycle.
Conclusion
This compound derived ligands are indispensable tools in modern asymmetric catalysis. Their modular synthesis allows for fine-tuning of steric and electronic properties, enabling high enantioselectivities in a diverse array of chemical reactions. The detailed protocols and performance data provided herein serve as a valuable resource for researchers in academia and industry, facilitating the application of these powerful chiral ligands in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications.
References
Application Notes and Protocols: A Detailed Procedure for the Preparation of N-Boc-L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-Boc-L-tert-Leucine, a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research.[1][2] The tert-butoxycarbonyl (Boc) protecting group is essential for preventing unwanted side reactions at the amino group during peptide chain elongation and other synthetic transformations.[2][3] This protocol outlines a common and effective method for the preparation of N-Boc-L-tert-Leucine from L-tert-Leucine and di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
Reaction Principle
The synthesis involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The Boc group can be later removed under moderately strong acidic conditions.[3]
Comparative Data of Synthesis Methods
Several methods for the synthesis of N-Boc-L-tert-Leucine have been reported, primarily differing in the choice of base and solvent system. The following table summarizes the quantitative data from two common procedures.
| Parameter | Method 1 | Method 2 |
| This compound | 26.1 g (0.2 mol) | 1.31 g (10 mmol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 48 g (0.22 mol) | 2.62 g (12 mmol) |
| Base | Triethylamine (56 mL, 0.4 mol) | Anhydrous potassium carbonate (2.12 g, 20 mmol) |
| Solvent | Methanol (190 mL total) | Water and Tetrahydrofuran (4:1 ratio) |
| Reaction Temperature | 0-5°C, then room temperature | 0°C, then room temperature |
| Reaction Time | Overnight | 12 hours |
| Work-up | Ethyl acetate (B1210297) extraction, washed with 10% aqueous citric acid | Acidification with 10% HCl to pH=2, ethyl acetate extraction |
| Purification | Removal of solvent in vacuo | Silica gel column chromatography |
| Yield | >100% (with residual solvent) | Not specified |
| Reference | [4] | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of N-Boc-L-tert-Leucine.
References
Application Notes and Protocols for L-tert-Leucine Production via Whole-Cell Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of L-tert-leucine, a non-natural chiral amino acid crucial for the synthesis of pharmaceuticals, using whole-cell biocatalysis. This method offers a green and efficient alternative to traditional chemical synthesis.
Introduction
This compound is a valuable chiral building block in the pharmaceutical industry, notably used in the synthesis of antiviral drugs and other active pharmaceutical ingredients. Whole-cell biocatalysis has emerged as a promising approach for its production, primarily through the asymmetric reductive amination of trimethylpyruvate (TMP). This process typically utilizes recombinant Escherichia coli cells engineered to co-express a leucine (B10760876) dehydrogenase (LeuDH) and a cofactor-regenerating enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). The key advantage of this system is the in situ regeneration of the expensive NADH cofactor, which is essential for the LeuDH-catalyzed reaction, making the process economically viable and sustainable.[1][2][3]
Biocatalytic System Overview
The core of the whole-cell biocatalytic system for this compound production is the enzymatic conversion of trimethylpyruvate. Leucine dehydrogenase (LeuDH), a NAD(H)-dependent enzyme, catalyzes the reversible oxidative deamination of L-amino acids to their corresponding α-keto acids.[1][2][3] For this compound synthesis, the reverse reaction, reductive amination of trimethylpyruvate, is exploited.
To drive the reaction towards product formation and reduce costs, a cofactor regeneration system is integrated into the whole-cell catalyst.[1] This is achieved by co-expressing a second enzyme:
-
Formate Dehydrogenase (FDH): Catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH.[2][3][4]
-
Glucose Dehydrogenase (GDH): Catalyzes the oxidation of glucose to gluconolactone, coupled with the reduction of NAD+ to NADH.[1]
Engineered E. coli strains serve as efficient hosts for co-expressing these enzymes, providing a self-contained and recyclable biocatalyst.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound production using different whole-cell biocatalytic systems.
| Leucine Dehydrogenase (Source Organism) | Cofactor Regeneration Enzyme (Source Organism) | Host Strain | Substrate (TMP) Concentration | This compound Titer (g/L) | Conversion/Yield (%) | Space-Time Yield (g/L/d) | Reference |
| Pseudomonas balearica (PbLeuDH) | Glucose Dehydrogenase (Bacillus megaterium, BmGDH) | E. coli | 283 mM | 35.8 | 96.1% (Yield) | 57.36 | [1] |
| Planifilum fimeticola (PfLeuDH) | Formate Dehydrogenase (Candida boidinii, CbFDH) | E. coli BL21(DE3) | 100 mM | ~11.4 | 87.38% (Yield) | 10.90 | [2][3] |
| Exiguobacterium sibiricum (EsLeuDH) | Formate Dehydrogenase | E. coli BL21(DE3) | 0.8 M (fed-batch) | 65.6 | 81% (Conversion) | Not Reported | [4] |
| Exiguobacterium sibiricum (EsLeuDH) | Glucose Dehydrogenase (Bacillus megaterium) | E. coli | Not Reported | Not Reported | Not Reported | 945 | [1] |
| Laceyella sacchari (LsLeuDH) | Formate Dehydrogenase | E. coli | 1 M | 139.43 | 98.4% (Yield) | Not Reported | [5] |
| Bacillus cereus | Formate Dehydrogenase (Candida boidinii) | E. coli | 1.0 M | Not Reported | 95% (Conversion) | 124 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production of this compound using whole-cell biocatalysis.
Protocol 1: Construction of Recombinant E. coli Strain
This protocol describes the general steps for cloning the genes encoding leucine dehydrogenase and a cofactor regeneration enzyme into an expression vector and transforming it into E. coli.
1. Gene Cloning and Vector Construction:
- Obtain the gene sequences for the desired LeuDH and FDH/GDH. These can be sourced from public databases or through genome mining.[2][3]
- Synthesize the genes with codon optimization for E. coli expression.
- Clone the LeuDH and FDH/GDH genes into a suitable co-expression vector (e.g., pETDuet-1 or pACYCDuet-1) under the control of an inducible promoter (e.g., T7 promoter). A dual plasmid system can also be employed to increase the copy number of the cofactor regenerating enzyme gene.[3]
- Verify the constructed plasmid by restriction enzyme digestion and DNA sequencing.
2. Transformation:
- Transform the recombinant plasmid into a competent E. coli expression strain, such as BL21(DE3).
- Select for positive transformants on LB agar (B569324) plates containing the appropriate antibiotic.
- Confirm the presence of the insert in the selected colonies by colony PCR.
Protocol 2: Preparation of Whole-Cell Biocatalyst
This protocol details the cultivation and induction of the recombinant E. coli for the production of the biocatalyst.
1. Pre-culture:
- Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.
- Incubate at 37°C with shaking at 200 rpm overnight.
2. Main Culture:
- Inoculate a larger volume of LB medium (e.g., 500 mL in a 2 L flask) with the overnight pre-culture to an initial OD600 of ~0.1.
- Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
3. Induction:
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to incubate the culture at a lower temperature (e.g., 16-30°C) for a specific period (e.g., 12-24 hours) to allow for soluble protein expression. The optimal induction time can be determined by analyzing enzyme activity at different time points.[5]
4. Cell Harvesting and Preparation:
- Harvest the cells by centrifugation (e.g., 8,000 rpm for 10 minutes at 4°C).
- Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
- The resulting cell paste (wet cells) can be used directly for the bioconversion, or it can be freeze-dried for long-term storage and easier quantification.[2][3]
Protocol 3: Whole-Cell Biocatalytic Production of this compound
This protocol outlines the reaction setup and conditions for the synthesis of this compound.
1. Reaction Mixture Setup:
- Prepare the reaction mixture in a suitable vessel. The components and their typical concentrations are as follows:
- Trimethylpyruvic acid (TMP): 100 mM - 1 M[2][5]
- Ammonium (B1175870) source (e.g., NH4Cl or ammonium formate): 500 mM - 3 M[2][5]
- Cofactor regeneration substrate:
- Sodium formate (for FDH): 200 mM - 3 M[2][5]
- Glucose (for GDH): Concentration should be stoichiometric or in slight excess to TMP.
- Buffer: Phosphate buffer or NH4Cl-NH3·H2O buffer (pH 8.5-9.5).[2][5][6]
- Whole-cell biocatalyst (wet or freeze-dried cells): 10-60 g/L.[2][5]
- (Optional) NAD+: 1.5 mM.[5]
- (Optional) Permeabilizing agent (e.g., Triton X-100, 0.1% v/v) to enhance substrate and product transport across the cell membrane.[5]
2. Reaction Conditions:
- Set the reaction temperature to 30-35°C.[2][5]
- Maintain the pH of the reaction mixture at 8.5-9.5, adjusting with NaOH or another suitable base as needed.[5][6]
- Agitate the reaction mixture at a constant speed (e.g., 200 rpm).
3. Fed-Batch Strategy:
- To overcome potential substrate inhibition by TMP, a fed-batch strategy can be employed where the substrate is added incrementally over the course of the reaction.[1][4][7]
4. Monitoring and Analysis:
- Monitor the progress of the reaction by taking samples at regular intervals.
- Analyze the concentration of this compound and the consumption of TMP using methods such as High-Performance Liquid Chromatography (HPLC) or UPLC-MS.[2]
- Determine the enantiomeric excess (e.e.) of the produced this compound using a chiral HPLC column.[2][3]
Visualizations
Biocatalytic Pathway for this compound Production
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 3. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production [frontiersin.org]
Application Notes and Protocols for Chiral Resolution of DL-tert-Leucine Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-tert-leucine and its D-enantiomer are non-proteinogenic amino acids of significant interest in the pharmaceutical industry. They serve as crucial chiral building blocks and auxiliaries in the synthesis of various active pharmaceutical ingredients, including antiviral and anti-cancer drugs.[1][2] The stereochemistry of these molecules is critical to their biological activity, necessitating effective methods for the separation of racemic Dthis compound mixtures. This document provides detailed application notes and protocols for several established techniques for the chiral resolution of Dthis compound.
I. Diastereomeric Salt Formation
This classical resolution technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Application Note:
Diastereomeric salt formation is a robust and scalable method for the chiral resolution of Dthis compound. The choice of resolving agent and solvent system is critical for achieving high diastereoselectivity and efficient separation. Tartaric acid derivatives, such as dibenzoyl-D-tartaric acid and (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA), have proven to be effective resolving agents.[2][3] The separation is based on the differential solubility of the resulting diastereomeric salts. For instance, dibenzoyl-D-tartaric acid selectively forms a less soluble salt with this compound in water, allowing for its precipitation and subsequent isolation.[2] This method can yield enantiomerically pure tert-leucine with high chemical and chiral purity.[2]
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Quantitative Data:
| Resolving Agent | Solvent | Target Enantiomer | Yield | Chemical Purity | Chiral Purity (e.e.) | Reference |
| Dibenzoyl-D-tartaric acid | Water | This compound | 80% | 99% | 99.9% | [2] |
| Dibenzoyl-D-tartaric acid | Water | D-tert-leucine | 85% | 98.5% | 98% | [2] |
| (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | Not Specified | D-tert-leucine | - | - | 91.20% | [3] |
| (-)-dibenzoyl-L-tartaric acid (L-DBTA) | Not Specified | This compound | - | - | 95.48% | [4] |
| (-)-dibenzoyl-L-tartaric acid (L-DBTA) | Not Specified | D-tert-leucine | - | - | 84.52% | [4] |
Experimental Protocol: Resolution with Dibenzoyl-D-tartaric Acid[2]
-
Dissolution: Dissolve (DL)-tert-leucine (15 g, 0.1145 mol) in water (180 mL).
-
Addition of Resolving Agent: To the solution, add dibenzoyl-D-tartaric acid monohydrate (21.5 g, 0.057 mol) and stir for 24 hours at 28°C (±3).
-
Filtration of this compound salt: Filter the reaction mixture to collect the precipitated this compound dibenzoyl-D-tartrate salt. Reserve the filtrate for the isolation of D-tert-leucine.
-
Hydrolysis of this compound salt: Add the collected tartrate salt to water (150 mL) followed by concentrated hydrochloric acid (50 mL) and stir for 12 hours.
-
Isolation of this compound: Filter the liberated dibenzoyl-D-tartaric acid. Concentrate the filtrate under reduced pressure to remove all the solvent. Stir the residue with acetone (B3395972) (15 mL x 2), filter, and dry to obtain this compound.
-
Isolation of D-tert-leucine: Concentrate the filtrate reserved from step 3 under reduced pressure. Stir the residue with acetone (15 mL x 2), filter, and dry to obtain D-tert-leucine.
II. Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Application Note:
Enzymatic methods offer a green and highly selective alternative for the chiral resolution of Dthis compound. Enzymes like leucine (B10760876) dehydrogenase, penicillin G acylase, and D-amino acid oxidase can be employed.[5][6] For instance, a D-amino acid oxidase/catalase enzyme complex can be used to selectively oxidize the D-enantiomer, leaving the pure L-enantiomer.[6] This method is advantageous due to its mild reaction conditions and the potential for high enantiomeric excess. Immobilization of the enzymes can simplify product purification and allow for enzyme recycling.[6]
Experimental Workflow for Enzymatic Resolution
Caption: General Workflow for Enzymatic Chiral Resolution.
Quantitative Data:
| Enzyme | Method | Target Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| Leucine Dehydrogenase | Oxidative Resolution | D-tert-leucine | >99% | [5] |
| D-amino acid oxidase/catalase | Selective Oxidation | This compound | >99% | [6] |
| Penicillin G acylase | Kinetic Resolution | Not Specified | High | [5] |
Experimental Protocol: Enzymatic Resolution using D-amino acid oxidase/catalase[6]
Note: This is a generalized protocol based on the provided reference. Specific concentrations and buffer conditions may need optimization.
-
Enzyme Immobilization: Immobilize D-amino acid oxidase and catalase on a solid support (e.g., Sepharose).
-
Reaction Setup: Prepare a solution of Dthis compound in a suitable buffer.
-
Enzymatic Reaction: Add the immobilized enzyme complex to the Dthis compound solution. The D-amino acid oxidase will selectively oxidize D-tert-leucine, with the required oxygen being supplied by the catalase.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., chiral HPLC) until the desired conversion is reached.
-
Enzyme Removal: Separate the immobilized enzymes from the reaction mixture by filtration.
-
Product Isolation: Isolate the this compound from the reaction mixture. This may involve chromatographic purification to remove the keto-acid product and any remaining starting material.
III. Chromatographic Separation
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and simulated moving bed (SMB) chromatography, using chiral stationary phases (CSPs), are powerful tools for the analytical and preparative separation of enantiomers.
Application Note:
Chiral chromatography offers high resolution and can be applied to a wide range of derivatives of tert-leucine. For preparative scale separations, simulated moving bed (SMB) chromatography is a continuous and efficient technique.[7] Chiral stationary phases such as cellulose-based (e.g., Chiralcel OD) and amylose-based (e.g., Chiralpak AD) are effective for the resolution of N-protected tert-leucine derivatives.[7] For analytical purposes, HPLC with crown-ether based CSPs can provide excellent separation of underivatized D- and L-amino acids.[8]
Logical Diagram for Chromatographic Resolution
Caption: Principle of Chiral Chromatographic Separation.
Quantitative Data:
| Technique | Chiral Stationary Phase | Derivative | Mobile Phase | Reference |
| SMB Chromatography | Chiralcel OD (cellulose-based) | N-carbobenzoxy-tert-leucine | Heptane/ethanol with 0.1% trifluoroacetic acid | [7] |
| SMB Chromatography | Chiralpak AD (amylose-based) | N-Boc-tert-leucine-benzylester | Heptane/2-propanol | [7] |
| HPLC | Crown-ether based (ChiroSil® SCA(-)) | Underivatized | 84% MeOH/16% H₂O, 5 mM HClO₄ | [8] |
Experimental Protocol: HPLC Separation using a Crown-ether CSP[8]
Note: This is an example protocol for analytical separation. Parameters will need to be adjusted for preparative scale.
-
Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm).
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.
-
Flow Rate: As per manufacturer's recommendation for the column dimensions.
-
Temperature: Ambient or controlled as needed for optimal separation.
-
Detection: UV detector at an appropriate wavelength for the analyte or a mass spectrometer.
-
Injection: Inject a solution of Dthis compound dissolved in the mobile phase.
-
Data Analysis: The two enantiomers will elute at different retention times, allowing for their quantification.
Disclaimer: The protocols provided are intended as a guide and may require optimization for specific laboratory conditions and equipment. Always follow appropriate safety procedures when handling chemicals and equipment.
References
- 1. nbinno.com [nbinno.com]
- 2. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 3. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Item - Chiral Resolution of dl-Leucine by the Diastereomeric Salt/Cocrystal Method - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. L-[1-11C]leucine: routine synthesis by enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
strategies to improve L-tert-Leucine synthesis yield
Welcome to the technical support center for L-tert-Leucine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which is preferred?
A1: this compound can be synthesized through both chemical and biological methods.[1][2][3] However, enzymatic synthesis is generally preferred due to its high stereoselectivity, milder reaction conditions, higher conversion rates, and environmental friendliness compared to traditional chemical routes which can suffer from low yields and the formation of racemic mixtures.[1][4] The most common biological method involves the asymmetric reductive amination of trimethylpyruvic acid (TMP) catalyzed by the enzyme Leucine (B10760876) Dehydrogenase (LeuDH).[4][5][6]
Q2: Why is cofactor regeneration necessary for enzymatic this compound synthesis, and what are the common systems used?
A2: The enzymatic synthesis of this compound by Leucine Dehydrogenase (LeuDH) is dependent on the cofactor NADH.[7][8] Since NADH is expensive, its continuous regeneration is crucial for the economic viability of the process.[8][9] Common regeneration systems involve coupling the main reaction with a second enzyme that oxidizes a co-substrate to reduce NAD+ back to NADH.[8] The most frequently used enzymes for this purpose are Formate (B1220265) Dehydrogenase (FDH) which uses formate as a co-substrate, and Glucose Dehydrogenase (GDH) which uses glucose.[1][5][8] The FDH system is advantageous as the byproduct, CO2, is volatile and does not complicate downstream processing.[1]
Q3: What is substrate inhibition in this compound synthesis and how can it be mitigated?
A3: Substrate inhibition occurs when high concentrations of the substrate, trimethylpyruvic acid (TMP), decrease the activity of the Leucine Dehydrogenase (LeuDH) enzyme.[5][10] This is a common issue that can limit the overall yield and productivity of the synthesis.[5][10] To mitigate this, a fed-batch feeding strategy is often employed, where the substrate is added gradually to the reaction mixture over time, maintaining a low but sufficient concentration that does not inhibit the enzyme.[1][5]
Q4: How can the catalytic efficiency of Leucine Dehydrogenase (LeuDH) be improved for this compound synthesis?
A4: Since this compound is an unnatural amino acid, the natural LeuDH enzyme may not have optimal activity towards the precursor TMP.[7] Several protein engineering strategies can be used to improve its efficiency:
-
Genome Mining: Searching databases for novel LeuDH enzymes from different organisms can identify enzymes with higher intrinsic activity and stability.[1][7][11]
-
Directed Evolution: This involves creating random mutations in the LeuDH gene and screening for variants with improved activity towards TMP.[4][12] This has been shown to significantly increase the catalytic efficiency (kcat/Km) and overall productivity.[12]
-
Site-Directed Mutagenesis: By identifying key amino acid residues in the enzyme's active site, specific mutations can be introduced to enhance substrate binding and catalytic activity.[13]
Q5: What are the key parameters to optimize for maximizing the yield of this compound in a whole-cell biocatalysis system?
A5: In a whole-cell system where E. coli is engineered to co-express LeuDH and a cofactor regenerating enzyme (like FDH or GDH), several factors are critical for maximizing yield:
-
Reaction pH and Temperature: Optimizing these parameters is crucial for enzyme activity and stability.[10]
-
Substrate and Co-substrate Concentrations: The concentrations of TMP, the ammonium (B1175870) source, and the co-substrate (e.g., formate or glucose) need to be optimized.[10]
-
Cell Permeability: Ensuring the substrates and products can efficiently cross the cell membrane is important.
-
Cofactor Availability: Intracellular NAD+ concentration can be a limiting factor.[8]
-
By-product Formation: The metabolic activity of the host cell can lead to the formation of unwanted by-products, which may need to be minimized through metabolic engineering.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield/Conversion Rate | 1. Sub-optimal reaction conditions: pH, temperature, or buffer composition may not be ideal for the enzyme(s).2. Poor cofactor regeneration: The rate of NADH regeneration may be limiting the main reaction.3. Enzyme inactivation: The enzyme(s) may be unstable under the reaction conditions.4. Substrate or product inhibition: High concentrations of TMP or this compound may be inhibiting the enzyme.[14] | 1. Systematically optimize pH and temperature. Refer to the enzyme's characterization data.2. Increase the concentration or activity of the regenerating enzyme (FDH or GDH). Ensure sufficient co-substrate (formate or glucose) is present.3. Check the thermostability of your enzymes. Consider using enzymes from thermophilic organisms for higher stability.[1]4. Implement a fed-batch strategy for the substrate (TMP).[1] For product inhibition, consider in-situ product removal techniques if feasible. |
| Low Enantiomeric Excess (e.e.) | 1. Contamination with other enzymes: The presence of other dehydrogenases or transaminases with different stereoselectivity.2. Chemical side reactions: Non-enzymatic reactions may be occurring under the chosen conditions. | 1. Ensure the purity of your isolated enzymes. If using whole cells, analyze for competing endogenous enzyme activities.2. Analyze the reaction mixture for by-products to identify potential side reactions. Adjust pH or temperature to minimize these. |
| Inconsistent Results Between Batches | 1. Variability in enzyme preparation: Differences in the activity of enzyme batches.2. Inaccurate substrate concentrations: Errors in the preparation of substrate stock solutions.3. Plasmid instability in whole-cell systems: Loss of the expression plasmid over time. | 1. Standardize your enzyme expression and purification protocol. Always measure the specific activity of each new batch of enzyme.2. Prepare fresh stock solutions and verify their concentrations.3. Ensure consistent antibiotic selection pressure during cell growth and consider using chromosomally integrated expression systems for greater stability. |
| Formation of Insoluble Enzyme Aggregates (Inclusion Bodies) | 1. High protein expression level/rate: Overexpression of the recombinant enzyme in E. coli can lead to misfolding and aggregation.[7][11]2. Sub-optimal expression conditions: Growth temperature or inducer concentration may be too high. | 1. Lower the expression temperature (e.g., to 16-25 °C).2. Reduce the concentration of the inducer (e.g., IPTG).3. Co-express molecular chaperones to assist in proper protein folding.4. Use a weaker expression promoter or a different host strain. |
| Difficulty in Product Purification | 1. Presence of unreacted substrates and by-products: High concentrations of remaining TMP, co-substrates, or metabolic by-products from whole cells.2. Co-precipitation of impurities: Other compounds in the reaction mixture may co-precipitate with this compound. | 1. Optimize the reaction to achieve maximum conversion. Use analytical methods like HPLC to monitor the reaction progress.2. Adjust the pH for precipitation carefully. This compound precipitation is pH-dependent.[2] Consider recrystallization from a suitable solvent to improve purity.[15] |
Quantitative Data Summary
Comparison of Leucine Dehydrogenases for this compound Synthesis
| Enzyme Source | System | Substrate (TMP) Conc. | Yield / Conversion | Productivity | Reference |
| Exiguobacterium sibiricum (EsiLeuDH) | Cell-free extract with FDH | 0.8 M (fed-batch) | 81% conversion | 65.6 g·L⁻¹ | [1] |
| Pseudomonas balearica (PbLeuDH) | Whole-cell with GDH | 273 mM (fed-batch) | 96.1% yield | 2.39 g·L⁻¹·h⁻¹ | [5][6] |
| Engineered E. coli (co-expressing LeuDH and FDH) | Whole-cell | 100 mM | 87.38% yield | 10.90 g·L⁻¹·day⁻¹ | [11] |
| Lysinibacillus sphaericus (Mutant H6) | Purified enzyme | Not specified | Not specified | 1170 g·L⁻¹·day⁻¹ | [12] |
| Lysinibacillus sphaericus (Wild-type) | Purified enzyme | Not specified | Not specified | 666 g·L⁻¹·day⁻¹ | [12] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Leucine Dehydrogenase (LeuDH)
-
Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid containing the His-tagged LeuDH gene.
-
Culture Growth: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of expression medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at 20°C for 16-20 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 4°C, 5000 x g for 15 minutes.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Clarification: Centrifuge the lysate at 4°C, 12,000 x g for 30 minutes to pellet cell debris.
-
Purification: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution: Elute the bound protein using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[1]
-
Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
Protocol 2: Whole-Cell Biocatalysis for this compound Synthesis
-
Catalyst Preparation: Grow the recombinant E. coli cells co-expressing LeuDH and a cofactor regeneration enzyme (e.g., FDH) as described in Protocol 1 (steps 2-4). Wash the harvested cells with a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
Reaction Setup: In a temperature-controlled reactor, prepare the reaction mixture containing ammonium formate (as both ammonium and formate source), a catalytic amount of NAD+, and the washed recombinant cells. A typical reaction mixture could be: 1 M ammonium formate, 1 mM NAD+, 50 g/L wet cells in a suitable buffer at pH 8.0.
-
Substrate Feeding: Start the reaction by adding an initial concentration of trimethylpyruvic acid (TMP) (e.g., 100 mM). To avoid substrate inhibition, continue to add TMP in a fed-batch manner to maintain a non-inhibitory concentration.
-
Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30-37°C) with gentle agitation. Monitor the pH and adjust as necessary with ammonia (B1221849) solution.[2] Periodically take samples to measure the concentrations of TMP and this compound using HPLC.
-
Termination and Product Isolation: Once the reaction reaches completion (no further increase in product concentration), terminate the reaction by heating or centrifugation to remove the cells.[2] Adjust the pH of the supernatant to the isoelectric point of this compound (around 5.9) to induce crystallization.[2] Cool the solution to 4°C to maximize crystal formation.[2]
-
Purification: Collect the this compound crystals by filtration, wash with cold water or acetone, and dry under vacuum.[2][16]
Visualizations
Caption: Enzymatic synthesis of this compound coupled with NADH cofactor regeneration.
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 20859-02-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production | MDPI [mdpi.com]
- 7. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 12. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
Technical Support Center: Enzymatic Synthesis of L-tert-Leucine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of L-tert-Leucine. The primary focus is on the reductive amination of trimethylpyruvic acid (TMP) using Leucine (B10760876) Dehydrogenase (LeuDH) with a coupled cofactor regeneration system.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic methods for synthesizing this compound?
The most common and industrially applied method is the asymmetric reductive amination of a prochiral keto acid, trimethylpyruvic acid (TMP). This reaction is catalyzed by a Leucine Dehydrogenase (LeuDH), which requires the cofactor NADH. Due to the high cost of NADH, the LeuDH is almost always coupled with a second enzyme, such as Formate (B1220265) Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH), to regenerate NADH in situ.[1][2][3] An alternative, less common route involves the use of branched-chain aminotransferases (BCAT), which transfer an amino group from an amino donor like L-glutamate to TMP.[4][5]
Q2: Why is cofactor regeneration necessary and what are the common systems?
The Leucine Dehydrogenase (LeuDH) enzyme is dependent on the expensive nicotinamide (B372718) cofactor NADH, which is consumed stoichiometrically during the reductive amination of TMP. To make the process economically viable, NADH must be continuously regenerated from its oxidized form (NAD+).[6]
The most common regeneration systems are:
-
Formate Dehydrogenase (FDH): This enzyme oxidizes formate to carbon dioxide (CO₂), reducing NAD+ to NADH.[7] This system is highly efficient, and its byproduct, CO₂, is easily removed from the reaction mixture.[8]
-
Glucose Dehydrogenase (GDH): This enzyme oxidizes glucose to gluconic acid, coupled with the reduction of NAD+ to NADH.
The FDH system is often preferred for its high atom efficiency and non-interfering byproduct.[8]
Q3: Should I use a whole-cell catalyst or purified enzymes?
Both approaches have distinct advantages:
-
Purified Enzymes: Offer a cleaner reaction system with fewer side reactions, simplifying downstream purification. However, the cost of purifying multiple enzymes can be high, and the enzymes may have lower operational stability.
-
Whole-Cell Catalysts: Using an engineered microorganism (like E. coli) that co-expresses both LeuDH and the regeneration enzyme (e.g., FDH) can be more cost-effective.[6][9] The cells provide a protective environment for the enzymes and contain the necessary cofactor, eliminating the need to add external NAD(H).[6] However, side reactions from native cellular enzymes and more complex product purification can be drawbacks.
Q4: What is a typical space-time yield I can expect for this synthesis?
Space-time yields can vary significantly based on the biocatalyst, reaction conditions, and reactor setup. Reported values range from approximately 124 g L⁻¹ d⁻¹ using an early whole-cell system to over 1170 g L⁻¹ d⁻¹ with an engineered LeuDH.[6][10] Fused enzyme systems have reported space-time yields as high as 2136 g L⁻¹ d⁻¹ under optimized conditions.[11]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
Problem 1: Low or No Conversion of Trimethylpyruvic Acid (TMP)
If you observe poor conversion of your starting material, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low TMP conversion.
-
Detailed Cause & Solution:
-
Poor Cofactor Regeneration: The synthesis of this compound by LeuDH is much faster than the regeneration of NADH by FDH/GDH, making regeneration the rate-limiting step.[6] Ensure the regeneration enzyme is active and its co-substrate (formate or glucose) is not depleted.
-
Low LeuDH Activity: The enzyme may have low specific activity towards TMP or may have degraded. Verify the activity using a standard assay. The stability of LeuDH can be an issue; some have half-lives of around 14.7 hours at 50°C.[1] Consider using freshly prepared enzyme or whole cells.
-
Sub-optimal Reaction Conditions: The optimal pH for the reductive amination is typically in the alkaline range (pH 8.5-9.5).[1] Temperature should also be optimized for your specific enzyme, often around 30°C for mesophilic enzymes. An adequate supply of the amino group (e.g., from ammonium formate) is critical.
-
Substrate Inhibition: High concentrations of the keto acid substrate, TMP, can inhibit many LeuDH enzymes.[3] If the reaction starts well but then stalls after adding a large amount of substrate, this is a likely cause. To overcome this, use a fed-batch strategy where TMP is added gradually to maintain a low, non-inhibitory concentration (e.g., below 40 mM).[1]
-
Problem 2: Reaction Rate Decreases Over Time (Even with Fed-Batch)
A declining reaction rate can be caused by factors other than substrate inhibition.
Caption: Troubleshooting a decreasing reaction rate.
-
Detailed Cause & Solution:
-
Product Inhibition: The final product, this compound, can inhibit the LeuDH enzyme, though this is often less severe than substrate inhibition in batch reactions. It becomes a major issue in continuous reactor systems like CSTRs, where product concentration is high.[12]
-
Enzyme Instability: Both LeuDH and the regeneration enzyme can lose activity over the course of a long reaction (e.g., >24 hours). Immobilization can significantly improve the stability and reusability of enzymes like FDH.[8] For example, free FDH may have a half-life of ~10.6 hours at 35°C, which can be extended to over 38 hours upon immobilization.[8]
-
Formate Inhibition of FDH: While formate is the substrate for FDH, high concentrations can be inhibitory.[13] This can create a bottleneck in NADH regeneration. A fed-batch strategy where formic acid is added under pH control can maintain an optimal, non-inhibitory formate concentration.[13]
-
pH Shift: The oxidation of formate (HCOO⁻) to CO₂ consumes a proton, which can cause the pH of a weakly buffered system to increase, moving it away from the optimal range and inactivating the enzymes.[13] Ensure your buffer has sufficient capacity or use a pH-stat to maintain the desired pH.
-
Quantitative Data
Table 1: Comparison of Kinetic Parameters of Leucine Dehydrogenases (LeuDH) for Trimethylpyruvic Acid (TMP)
| Enzyme Source | Km (mM) for TMP | kcat/Km (s⁻¹mM⁻¹) for TMP | Reference |
| Exiguobacterium sibiricum (EsiLeuDH) | 5.96 | 7.62 | [1] |
| Pseudomonas balearica (PbLeuDH) | 4.92 | 24.49 | [2] |
| Bacillus coagulans (BcLeuDH) | 13.20 | 1.61 | [2] |
| Alcanivorax dieselolei (AdLeuDH) | 100 | 0.10 | [2] |
| Lysinibacillus sphaericus (Mutant H6) | N/A (Enhanced >5-fold) | N/A (Enhanced >5-fold) | [10] |
Note: Higher kcat/Km values indicate greater catalytic efficiency.
Experimental Protocols
Protocol 1: this compound Synthesis Using an E. coli Whole-Cell Biocatalyst Co-expressing LeuDH and FDH
This protocol is a representative example based on published methodologies.[1][14][15] Optimization will be required for specific enzyme systems.
Caption: General workflow for whole-cell synthesis.
1. Biocatalyst Preparation:
- Cultivate recombinant E. coli cells harboring plasmids for LeuDH and FDH expression in a suitable rich medium (e.g., LB or TB) with appropriate antibiotics.
- Induce protein expression at mid-log phase (OD₆₀₀ ≈ 0.6-0.8) with an inducer like IPTG and continue cultivation at a lower temperature (e.g., 16-20°C) for 12-16 hours.
- Harvest cells by centrifugation (e.g., 6000 x g, 10 min, 4°C).
- Wash the cell pellet with a reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0) to remove residual medium components. The resulting cell paste is the whole-cell biocatalyst.
2. Reductive Amination Reaction:
- In a temperature-controlled reaction vessel, prepare the reaction mixture. For a 100 mL reaction, this might consist of:
- Phosphate Buffer (100 mM, pH 8.5)
- Ammonium Formate (0.8 M) - Serves as both the amino donor and the co-substrate for FDH.
- NAD⁺ (0.25 g/L)
- Washed whole cells (e.g., 10-20 g/L wet cell weight)
- Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).
- Start the reaction by adding an initial amount of TMP (e.g., to a final concentration of 30-40 mM).
3. Fed-Batch and Monitoring:
- To overcome substrate inhibition and reach a high final product concentration, a fed-batch strategy is recommended.[1]
- Prepare a concentrated stock solution of TMP.
- Periodically add aliquots of the TMP stock solution to the reaction. The feeding rate should be adjusted based on reaction monitoring to keep the TMP concentration below inhibitory levels.
- Monitor the reaction by taking samples at regular intervals. Centrifuge the sample to pellet the cells, and analyze the supernatant.
4. Analysis:
- The concentration of this compound and the remaining TMP in the supernatant can be determined by HPLC.[14]
- The enantiomeric excess (e.e.) of the produced this compound should be determined using a chiral HPLC column to ensure high optical purity (>99% e.e. is typically achieved).[3]
References
- 1. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Highly stable and reusable immobilized formate dehydrogenases: Promising biocatalysts for in situ regeneration of NADH [beilstein-journals.org]
- 9. scilit.com [scilit.com]
- 10. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A pH-controlled fed-batch process can overcome inhibition by formate in NADH-dependent enzymatic reductions using formate dehydrogenase-catalyzed coenzyme regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 15. Biosynthetic this compound using Escherichia coli co-expressing a novel NADH-dependent leucine dehydrogenase and a formate dehydrogenase | Electronic Journal of Biotechnology [ejbiotechnology.info]
Technical Support Center: Overcoming Substrate Inhibition in L-tert-Leucine Production
Audience: Researchers, scientists, and drug development professionals.
L-tert-leucine is a critical chiral building block for several high-value pharmaceuticals. Its enzymatic synthesis, primarily through the reductive amination of trimethylpyruvate (TMP), offers significant advantages in stereoselectivity and environmental impact. However, a common hurdle in achieving high productivity is substrate inhibition, where high concentrations of the substrate, TMP, decrease the activity of the primary biocatalyst, Leucine (B10760876) Dehydrogenase (LeuDH). This guide provides practical solutions, frequently asked questions, and detailed protocols to help researchers diagnose and overcome this challenge.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction starts fast but then slows down or stops completely, even though analysis shows plenty of substrate (TMP) remaining. What's happening?
Answer: This is a classic sign of substrate inhibition.[1] At high concentrations, TMP can bind to the LeuDH enzyme in a non-productive manner, effectively sequestering the enzyme and reducing the overall reaction rate.[2][3]
-
Recommended Action:
-
Confirm Inhibition: Perform a substrate titration experiment. Measure the initial reaction velocity across a wide range of TMP concentrations (e.g., from 0.1x to 20x the expected Km). A plot of reaction rate versus substrate concentration that rises and then falls (a bell-shaped curve) confirms substrate inhibition.[4]
-
Implement a Fed-Batch Strategy: Instead of adding all the TMP at the beginning, feed it into the reactor over time. This maintains the TMP concentration at a low, non-inhibitory level, maximizing enzyme activity and final product yield.[5]
-
Question 2: I've implemented a fed-batch strategy, but my final this compound yield is still lower than the theoretical maximum. What else could be wrong?
Answer: If you've addressed direct substrate inhibition, low yield can point to other limiting factors in the reaction system.
-
Possible Causes & Solutions:
-
Inefficient Cofactor Regeneration: The LeuDH enzyme requires the cofactor NADH to reduce TMP.[6] This is typically regenerated by a coupled enzyme like Glucose Dehydrogenase (GDH) or Formate (B1220265) Dehydrogenase (FDH).[7][8] If the regeneration system is slow, the lack of NADH will become the rate-limiting step.
-
Action: Ensure the activity of your coupled enzyme (GDH or FDH) is sufficient and not inhibited by reaction conditions. Check the concentration and stability of the co-substrate (glucose or formate).
-
-
pH Shift: The reductive amination reaction consumes ammonium (B1175870) ions, which can cause the pH of the reaction medium to drop. LeuDH enzymes typically have an alkaline optimal pH (often pH 8.5-11.5).[1][9] A deviation from this optimum can significantly reduce enzyme activity.
-
Action: Use a robust buffer system and implement a pH controller that automatically adds a base (e.g., NH4OH) to maintain the optimal pH throughout the reaction.
-
-
Product Inhibition: While less common for LeuDH with this compound, some enzymes can be inhibited by the product. If you are using an alternative enzyme like a Branched-Chain Aminotransferase (BCAT), it can be severely inhibited by the co-product α-ketoglutarate.[5][10]
-
Action: If using BCAT, a secondary coupled reaction to consume the inhibitory co-product is necessary.[10] For LeuDH, verify that this compound is not inhibitory at your target concentration.
-
-
Question 3: My enzyme variant, engineered to reduce substrate inhibition, shows much lower overall activity than the wild-type. Is this normal?
Answer: Yes, this is a common trade-off in enzyme engineering. Mutations designed to alter the substrate binding site to reduce inhibitory binding can sometimes also lower the enzyme's intrinsic catalytic efficiency (kcat) or its affinity for the substrate (increase Km).[11][12]
-
Recommended Action:
-
Full Kinetic Characterization: Don't rely solely on a single activity assay. Determine the key kinetic parameters (Vmax, Km, and the inhibition constant Ki) for both your wild-type and mutant enzymes. This will give you a complete picture of the trade-offs.
-
Rational Design: Use structural biology and molecular modeling to guide your mutagenesis. Targeting residues in substrate access tunnels rather than the core active site can sometimes alleviate inhibition without drastically impacting catalytic efficiency.[2][3]
-
Frequently Asked Questions (FAQs)
What is substrate inhibition in this compound production? Substrate inhibition occurs when the enzyme responsible for the synthesis, typically Leucine Dehydrogenase (LeuDH), is inhibited by high concentrations of its own substrate, trimethylpyruvate (TMP).[1] Instead of the reaction rate plateauing at high substrate levels as predicted by standard Michaelis-Menten kinetics, the rate sharply declines.[13] This is often due to the binding of a second substrate molecule to the enzyme-substrate complex, forming an unproductive ternary complex.[3]
What are the primary strategies to overcome substrate inhibition? The main strategies are:
-
Process Engineering (Fed-Batch): This is the most common and effective industrial strategy. It involves the controlled, gradual feeding of the substrate (TMP) to maintain its concentration below the inhibitory threshold.[5][]
-
Enzyme Engineering: This involves modifying the enzyme's structure through techniques like site-directed mutagenesis to decrease its sensitivity to high substrate concentrations.[11][15]
-
Whole-Cell Biocatalysis: Using engineered microorganisms that co-express LeuDH and a cofactor regeneration enzyme can provide a stable environment for the reaction and is often combined with a fed-batch process.[7][8]
Why is cofactor (NADH) regeneration so important? The conversion of TMP to this compound is a reduction reaction that consumes one molecule of NADH for every molecule of product formed.[6] Since NADH is expensive, it is not economically feasible to add it in stoichiometric amounts. An efficient regeneration system, such as using Formate Dehydrogenase (FDH) to oxidize formate or Glucose Dehydrogenase (GDH) to oxidize glucose, continuously recycles NAD+ back to NADH, making the process economically viable.[16][17][18]
Can I use a different enzyme besides Leucine Dehydrogenase? Yes, other enzymes like Branched-Chain Aminotransferases (BCATs) can synthesize this compound. However, BCATs often suffer from strong product inhibition by the co-product α-ketoglutarate, which requires additional coupled enzymes to remove it and drive the reaction to completion.[5][10] For this reason, LeuDH is often the preferred biocatalyst.
Data Presentation: Comparison of Kinetic & Process Parameters
Table 1: Kinetic Parameters of Leucine Dehydrogenases for Trimethylpyruvate (TMP)
This table compares the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) of various LeuDH enzymes for the substrate TMP, providing a basis for enzyme selection. A lower Km indicates higher affinity.
| Enzyme Source | Km (mM) for TMP | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Pseudomonas balearica (PbLeuDH) | 4.92 | 120.5 | 24.49 | [1] |
| Exiguobacterium sibiricum (EsiLeuDH) | 5.96 | 45.4 | 7.62 | [1] |
| Bacillus cereus (BcLeuDH) | 13.20 | 21.25 | 1.61 | [1] |
| Planifilum fulgidum (PfLeuDH) | 3.08 | 134.8 | 43.77 | [9][19] |
| Lysinibacillus sphaericus (Mutant H6) | 1.5 | 23.4 | 15.6 | [15] |
Table 2: Performance of this compound Production using Fed-Batch Strategy
This table summarizes results from different studies employing a fed-batch strategy, highlighting the high product concentrations and yields achievable with this method.
| Biocatalyst System | Substrate Fed | Final L-Tle Conc. | Yield / Conversion | Productivity | Reference |
| Whole-cell E. coli (PbLeuDH + GDH) | 300 mM TMP | 273 mM (35.8 g/L) | 96.1% | 2.39 g/L/h | [6] |
| Whole-cell E. coli (Fusion GDH-LeuDH) | 500 mM TMP | 373.5 mM (49.0 g/L) | 74.7% | 2136 g/L/day | [20] |
Experimental Protocols
Protocol 1: Determining LeuDH Kinetic Parameters for TMP
This protocol describes how to measure the initial reaction rates needed to determine Vmax and Km for the substrate TMP.
-
Reagents & Materials:
-
Purified Leucine Dehydrogenase (LeuDH)
-
Trimethylpyruvate (TMP) stock solution (e.g., 500 mM)
-
NADH stock solution (e.g., 10 mM)
-
Reaction Buffer (e.g., 100 mM Glycine-NaOH, pH 10.0 or 1 M NH4Cl/NH4OH, pH 9.5)[1][21]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a series of TMP dilutions in the reaction buffer. Final concentrations in the assay should span a wide range, for example, from 1 mM to 50 mM.[9]
-
For each reaction, prepare a master mix containing the reaction buffer and a fixed, non-limiting concentration of NADH (e.g., final concentration of 0.2-0.3 mM).[9]
-
Aliquot the master mix into your plate wells or cuvettes.
-
Add the different concentrations of TMP to the corresponding wells.
-
Equilibrate the plate/cuvettes to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding a fixed amount of purified LeuDH enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) over time (e.g., every 15 seconds for 5 minutes).
-
Data Analysis: Calculate the initial velocity (v₀) for each TMP concentration from the linear slope of the absorbance vs. time plot. Plot v₀ versus TMP concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. If inhibition is observed, fit the data to a substrate inhibition model.[4]
-
Protocol 2: Implementing a Laboratory-Scale Fed-Batch Reaction
This protocol outlines a general setup for a fed-batch biotransformation to overcome substrate inhibition.
-
Equipment & Reagents:
-
Bioreactor (e.g., 1 L) with temperature and pH control
-
Peristaltic pump for feeding
-
Whole-cell biocatalyst (e.g., recombinant E. coli co-expressing LeuDH and GDH)
-
Initial Reaction Medium: Buffer (e.g., pH 8.5-9.0), co-substrate (e.g., Glucose), NAD+, and a small initial amount of TMP.
-
Feed Solution: A concentrated solution of TMP and ammonium salt.
-
Base for pH control (e.g., 50% NH4OH)
-
-
Procedure:
-
Setup: Prepare the initial reaction medium in the bioreactor. Add the whole-cell biocatalyst to the desired concentration (e.g., 20 g/L wet cell weight).[1]
-
Batch Phase: Allow the reaction to proceed for a short period (e.g., 30-60 minutes) to consume the initial low concentration of TMP.
-
Fed-Batch Phase: Begin feeding the concentrated TMP solution using the peristaltic pump at a pre-determined, constant, or variable rate. The goal is to match the feed rate to the enzyme's consumption rate to keep the free TMP concentration low.[][22]
-
Monitoring & Control: Continuously monitor and control the pH and temperature. Take samples periodically to measure the concentrations of this compound and residual TMP using HPLC or other analytical methods.
-
Termination: Stop the reaction when conversion is complete or the reaction rate drops significantly.
-
Protocol 3: Whole-Cell Biocatalysis with Cofactor Regeneration
This protocol describes the use of engineered E. coli for this compound production.
-
Biocatalyst Preparation:
-
Transform E. coli (e.g., BL21(DE3)) with a plasmid co-expressing the genes for LeuDH and a cofactor regeneration enzyme (e.g., GDH from Bacillus sp. or FDH from Candida boidinii).[7][8]
-
Grow the recombinant E. coli in a suitable fermentation medium (e.g., LB or a defined medium).
-
Induce protein expression with IPTG when the culture reaches the mid-log phase.
-
Harvest the cells by centrifugation, wash with buffer, and use them as a wet cell paste or lyophilized powder.
-
-
Reaction Setup (Batch Example):
-
In a reaction vessel, combine:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
TMP (e.g., 100 mM - note this may be inhibitory and is used here for a simple batch test)[1]
-
Ammonium source (e.g., 500 mM NH4Cl)
-
Co-substrate for regeneration (e.g., 120 mM Glucose for GDH, or 150 mM Sodium Formate for FDH)
-
Cofactor (e.g., 0.5 mM NAD+)
-
Harvested whole cells (e.g., 20 g/L)
-
-
Incubate at the optimal temperature (e.g., 30-35°C) with gentle agitation.
-
Monitor the reaction progress by taking samples over time and analyzing for this compound formation. For higher substrate loads, this setup should be converted to a fed-batch process as described in Protocol 2.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 15. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous CO2 reduction and NADH regeneration using formate and glycerol dehydrogenase enzymes co-immobilized on modified natural zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Selection for Formate Dehydrogenases with High Efficiency and Specificity toward NADP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Fermentation Conditions for L-tert-Leucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of fermentation conditions for L-tert-Leucine production.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during this compound production experiments.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | 1. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the enzymatic reaction.[1][2] | Systematically optimize the pH and temperature. The optimal pH for this compound production using whole-cell biocatalysis is often around 8.5, with an optimal temperature of approximately 30°C.[1] |
| 2. Enzyme Inactivity: Leucine (B10760876) dehydrogenase (LeuDH) or formate (B1220265) dehydrogenase (FDH) may have low activity or be unstable under the reaction conditions.[2] | Perform individual assays for each enzyme to confirm their activity.[2] Consider using a more stable enzyme variant if necessary. | |
| 3. Inefficient Cofactor Regeneration: The regeneration of NADH by FDH may be a rate-limiting step.[3][4] | Ensure an adequate supply of formate. A fed-batch strategy with pH control can overcome inhibition by formate and maintain a stable supply for NADH regeneration.[4] | |
| 4. Substrate Inhibition: High concentrations of the substrate, trimethylpyruvate (TMP), can inhibit LeuDH activity.[1][5][6] | Implement a fed-batch feeding strategy to maintain a low, non-inhibitory concentration of TMP in the reaction mixture.[1] | |
| Accumulation of Byproducts | 1. Competing Metabolic Pathways: In whole-cell fermentation, precursors for this compound synthesis might be diverted to other metabolic pathways. | Consider metabolic engineering of the production strain. For instance, deleting genes responsible for byproduct formation, such as those for L-alanine or L-isoleucine synthesis, can increase the flux towards L-leucine (B1674790).[7] |
| 2. Non-specific Enzyme Activity: The aminotransferase used may have broad substrate specificity, leading to the formation of other amino acids. | Overexpress an aminotransferase with high specificity for L-leucine synthesis.[8] | |
| Poor Cell Growth or Viability (Whole-Cell Biocatalysis) | 1. Toxicity of Substrates or Products: High concentrations of substrates like TMP or the product this compound might be toxic to the cells. | Employ a fed-batch strategy for substrate addition to avoid toxic levels.[1] Consider in-situ product removal techniques if product toxicity is a concern. |
| 2. Suboptimal Fermentation Medium: The composition of the growth or production medium may be lacking essential nutrients. | Optimize the medium composition, including carbon and nitrogen sources, as well as essential vitamins and minerals.[8][9] | |
| Inconsistent Results | 1. Variability in Inoculum Preparation: Inconsistent age, density, or viability of the seed culture can lead to variable fermentation performance. | Standardize the inoculum preparation protocol, ensuring consistent growth phase and cell density at the time of inoculation. |
| 2. Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, or dissolved oxygen can affect reproducibility. | Ensure tight control of all critical process parameters using a well-calibrated bioreactor. The optimal pH for Corynebacterium glutamicum growth is typically around 7.0-7.5.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when optimizing this compound fermentation?
The primary factors influencing this compound production are the choice of biocatalyst (purified enzymes vs. whole cells), reaction conditions (pH, temperature), substrate and cofactor concentrations, and the method of cofactor regeneration. For whole-cell systems, the genetic makeup of the strain and the composition of the fermentation medium are also critical.
Q2: How can I overcome substrate inhibition by trimethylpyruvate (TMP)?
High concentrations of TMP can inhibit leucine dehydrogenase (LeuDH).[1][5][6] A fed-batch strategy, where the substrate is added gradually throughout the fermentation, is an effective way to maintain a low and non-inhibitory concentration of TMP, thereby improving the overall yield of this compound.[1]
Q3: What is the role of formate dehydrogenase (FDH) and why is its efficiency important?
Formate dehydrogenase is crucial for regenerating the cofactor NADH, which is consumed by leucine dehydrogenase during the conversion of TMP to this compound.[3][11] The efficiency of FDH directly impacts the overall rate of this compound synthesis. Inefficient NADH regeneration can become a bottleneck, limiting the productivity of the system.[3]
Q4: What are the advantages of using a whole-cell biocatalyst over purified enzymes?
Whole-cell biocatalysts, typically genetically engineered E. coli or Corynebacterium glutamicum, offer several advantages. They eliminate the need for costly and time-consuming enzyme purification. The cofactor regeneration system is contained within the cell, simplifying the reaction setup.[3] Furthermore, metabolic engineering can be employed to enhance precursor supply and reduce byproduct formation.[7][12]
Q5: What analytical methods are suitable for quantifying this compound in a fermentation broth?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[13][14][15] The method often involves pre-column derivatization to improve detection.[14] A C18 column is typically used for separation.[13][14]
Data Presentation
Table 1: Optimal Conditions for this compound Production using Whole-Cell Biocatalysis.
| Parameter | Optimal Value | Microorganism | Reference |
| pH | 8.5 | E. coli (co-expressing LeuDH and GDH) | [1] |
| Temperature | 30 °C | E. coli (co-expressing LeuDH and GDH) | [1] |
| Wet Cell Weight | 20 g/L | E. coli (co-expressing LeuDH and GDH) | [1] |
| TMP Concentration | 50-100 mM (batch) | E. coli (co-expressing LeuDH and GDH) | [1] |
Table 2: Comparison of L-leucine Production in Corynebacterium glutamicum under Different Fermentation Conditions. (Note: Data for L-leucine, which is structurally similar to this compound, provides valuable insights into general fermentation parameters for this class of amino acids).
| Strain / Condition | L-leucine Titer (g/L) | Glucose Conversion Rate (%) | Reference |
| Fed-batch, 50-L fermentor | 38.1 | 26.4 | |
| Fed-batch, 150-m³ fermentor | >37.5 | 25.8 | |
| Shake flask, overexpressed aspB | 20.81 | Not Reported | [8] |
| Shake flask, wild type | 3.63 | Not Reported | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for this compound Production
This protocol describes the use of recombinant E. coli cells co-expressing Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH) for the production of this compound.
1. Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use this overnight culture to inoculate a larger volume of induction medium (e.g., 100 mL of Terrific Broth with antibiotic and an inducing agent like IPTG).
-
Grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to ensure proper protein folding.
2. Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).
-
The resulting cell paste can be used directly or stored at -80°C.
3. Biotransformation Reaction:
-
Prepare the reaction mixture in a suitable vessel (e.g., a baffled flask or a bioreactor). A typical 10 mL reaction mixture contains:
-
500 mM NH₄Cl-NH₃·H₂O buffer (pH 9.5)
-
100 mM Trimethylpyruvate (TMP)
-
200 mM Sodium formate
-
0.1 g of freeze-dried whole cells (or an equivalent amount of wet cell paste)
-
-
Incubate the reaction at 30°C with agitation (e.g., 200 rpm).
-
Monitor the progress of the reaction by taking samples periodically for HPLC analysis.
4. Fed-Batch Strategy (for overcoming substrate inhibition):
-
Start the reaction with a lower initial concentration of TMP (e.g., 50 mM).
-
Prepare a concentrated stock solution of TMP.
-
Add the TMP stock solution to the reaction mixture at a controlled rate to maintain the TMP concentration below an inhibitory level (e.g., < 100 mM). The feeding rate can be adjusted based on the consumption rate determined by HPLC analysis.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a method for the quantification of this compound in fermentation broth samples.
1. Sample Preparation:
-
Withdraw a sample from the fermentation broth.
-
Immediately stop the enzymatic reaction by, for example, adding an equal volume of 1 M HCl or by heat inactivation (e.g., boiling for 10 minutes).[15]
-
Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to remove cells and precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
2. Derivatization (Optional but Recommended for UV detection):
-
A pre-column derivatization step can enhance the detection of this compound. A common derivatizing agent is 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[14]
-
Mix the sample with a triethylamine (B128534) solution and the GITC solution and incubate at 35°C for 60 minutes.[14]
3. HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.[13][14]
-
Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and a phosphate buffer. For example, a mixture of methanol and phosphate buffer in a 58:42 ratio.[14]
-
Flow Rate: A typical flow rate is 0.6-1.0 mL/min.[14]
-
Detection: UV detection at 254 nm is used for derivatized samples.[14] For underivatized samples, detection at a lower wavelength (e.g., 205-215 nm) may be possible.[13][15]
-
Quantification: Prepare a standard curve using known concentrations of this compound. The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.[14]
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound yield.
Caption: Enzymatic synthesis of this compound with cofactor regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A pH-controlled fed-batch process can overcome inhibition by formate in NADH-dependent enzymatic reductions using formate dehydrogenase-catalyzed coenzyme regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Metabolic engineering of Corynebacterium glutamicum to enhance L-leucine production | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. enlivenarchive.org [enlivenarchive.org]
- 10. Optimization of L-leucine Fermentation -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 11. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 12. Metabolic engineering of l-leucine production in Escherichia coli and Corynebacterium glutamicum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of this compound in the Enzyme-Catalyzed Reaction System | Scientific.Net [scientific.net]
- 14. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Cofactor Regeneration in L-tert-Leucine Enzymatic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of L-tert-leucine, with a focus on efficient cofactor regeneration.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | 1. Inefficient Cofactor Regeneration: The rate of NADH regeneration is slower than its consumption by Leucine Dehydrogenase (LeuDH).[1] | - Optimize Enzyme Ratio: Increase the concentration or activity of the regenerating enzyme (Formate Dehydrogenase or Glucose Dehydrogenase). - Co-expression: Utilize a whole-cell system with co-expression of both LeuDH and the regenerating enzyme to ensure proximity and efficient cycling.[1] - Increase Cofactor Concentration: While costly, a slightly higher initial concentration of NAD+/NADH can sometimes jumpstart the reaction.[1] |
| 2. Substrate Inhibition: High concentrations of the substrate, trimethylpyruvate (TMP), can inhibit LeuDH activity.[2][3] | - Fed-Batch Strategy: Implement a fed-batch approach where TMP is added incrementally throughout the reaction to maintain a low, non-inhibitory concentration.[3][4] - Enzyme Engineering: Use a LeuDH variant with higher tolerance to TMP.[5] | |
| 3. pH Shift: The accumulation of by-products, such as gluconic acid from glucose dehydrogenase (GDH) or CO2 from formate (B1220265) dehydrogenase (FDH), can lead to acidification of the reaction medium, moving the pH away from the optimal range for the enzymes.[2] | - Buffering Capacity: Ensure the reaction buffer has sufficient capacity to maintain the optimal pH (typically around 8.5-9.5).[3] - pH Control: For larger-scale reactions, use an automated pH controller that adds a base (e.g., NH3·H2O or NaOH) to maintain the setpoint. | |
| Enzyme Instability/Inactivity | 1. Sub-optimal Temperature: The reaction temperature is outside the optimal range for either LeuDH or the regenerating enzyme. | - Determine Optimal Temperature: Characterize the optimal temperature for your specific enzymes. LeuDHs often have optimal temperatures between 50-60°C. However, when using whole cells, the temperature should be maintained to ensure cell viability (e.g., 30°C). |
| 2. Presence of Inhibitors: By-products of the regeneration system (e.g., 2-ketoglutarate in some transaminase systems) can inhibit the primary enzyme.[6] | - Choose a Non-Inhibitory System: The FDH system is often preferred as its by-product, CO2, is easily removed and generally non-inhibitory.[7] | |
| High Cost of Cofactors | 1. Stoichiometric Use: Adding NAD+/NADH in stoichiometric amounts is economically unfeasible for large-scale synthesis.[8][9] | - Implement an Efficient Regeneration System: The core principle is to use a catalytic amount of the cofactor and continuously recycle it. A total turnover number (TTN) of 10^3 to 10^5 is often required for economic viability.[10][11] |
| 2. Cofactor Degradation: NAD(P)H can degrade over the course of the reaction. | - Immobilization: Covalently coupling the cofactor to a polymer like polyethylene (B3416737) glycol (PEG) can increase its stability and allow for retention in membrane reactors.[11] |
Frequently Asked Questions (FAQs)
Q1: Which cofactor regeneration system is better for this compound synthesis: Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH)?
A1: Both systems are widely used and effective. The choice depends on the specific experimental setup and goals.
-
Formate Dehydrogenase (FDH): This system is often favored for industrial applications. Its substrate (formate) is inexpensive, and the by-product (CO2) is easily removed and does not acidify the medium as significantly as gluconic acid.[2][7] FDH from Candida boidinii is a popular choice.[2]
-
Glucose Dehydrogenase (GDH): The GDH system can be very efficient and is also widely used.[1] However, the by-product, gluconic acid, can lower the pH of the reaction, requiring robust buffering or active pH control.[2] GDHs from Bacillus species are common and offer high stability.[12]
Q2: What is a typical starting concentration for the NAD+/NADH cofactor?
A2: A low catalytic concentration is sufficient when using an efficient regeneration system.[2] Concentrations in the range of 0.1 mM to 1.0 mM for NAD+ are commonly reported in the literature. The key is to ensure the regeneration rate matches or exceeds the consumption rate.
Q3: How can I overcome substrate inhibition by trimethylpyruvate (TMP)?
A3: High concentrations of TMP can inhibit LeuDH.[2][3] The most effective strategy is to use a fed-batch approach, where the substrate is added gradually to the reaction over time.[3][4] This maintains a low substrate concentration, preventing inhibition while allowing for a high final product titer. For example, starting with 100 mM TMP and feeding additional substrate to maintain it below inhibitory levels has proven successful.[3]
Q4: What is the optimal pH for the synthesis of this compound?
A4: The optimal pH is a compromise between the pH optima of LeuDH and the regenerating enzyme. For most LeuDH enzymes, the optimal pH for reductive amination is in the alkaline range, typically between 8.5 and 10.0.[3][7] It is crucial to maintain this pH throughout the reaction for optimal performance.
Q5: Should I use purified enzymes or a whole-cell system?
A5: Both approaches have their advantages.
-
Purified Enzymes: Offer a clean system with high specific activity, simplifying downstream processing. However, the cost of purifying multiple enzymes can be high.
-
Whole-Cell Systems: Using engineered E. coli that co-expresses both LeuDH and the regenerating enzyme (FDH or GDH) is often more economical.[1] The cofactors are supplied by the cell, and the enzymes are in close proximity, which can enhance the efficiency of the cofactor regeneration.[1] This approach has been successfully used to achieve high space-time yields.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound synthesis, highlighting the performance of different enzymatic systems.
Table 1: Performance of Different Cofactor Regeneration Systems
| System | Substrate (TMP) Conc. | Yield | Space-Time Yield | Reference |
| LeuDH/FDH (Whole-Cell) | 100 mM | 87.38% | 10.90 g L⁻¹ day⁻¹ | |
| LeuDH/GDH (Whole-Cell, Fed-Batch) | 284 mM (total fed) | 96.1% | 2.39 g L⁻¹ h⁻¹ (57.36 g L⁻¹ day⁻¹) | |
| LeuDH/GDH Fusion Enzyme | 0.5 M | >95% | 945 g L⁻¹ day⁻¹ | [1] |
| LeuDH/FDH (Enzyme Membrane Reactor) | 0.5 M | >99% | 366 g L⁻¹ day⁻¹ | [1][13] |
| Engineered LeuDH (Mutant H6) | Not specified | Significantly improved | 1170 g L⁻¹ day⁻¹ | [1][5] |
Table 2: Kinetic Properties of Leucine Dehydrogenases (LeuDH)
| Enzyme Source | Substrate | K_m (mM) | k_cat/K_m (s⁻¹ mM⁻¹) | Optimal pH | Optimal Temp. | Reference |
| Pseudomonas balearica (PbLeuDH) | TMP | 4.92 | 24.49 | 10.0 | 30°C | [3] |
| Planifilum fimeticola (PfLeuDH) | TMP | Not specified | Not specified | 9.5 | 50°C | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for this compound Synthesis using LeuDH and GDH
This protocol is adapted from studies using recombinant E. coli co-expressing LeuDH and GDH.[3]
1. Cell Preparation:
- Culture recombinant E. coli cells expressing PbLeuDH and BmGDH in a suitable growth medium (e.g., LB with appropriate antibiotics) until the optical density reaches the mid-log phase.
- Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
- Harvest cells by centrifugation and wash with a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.5). The resulting wet cell pellet is used as the biocatalyst.
2. Biotransformation Reaction:
- Prepare the reaction mixture in a flask or bioreactor. A typical 100 mL reaction mixture contains:
- 100 mM Trimethylpyruvate (TMP)
- 120 mM Glucose
- 100 mM NH₄Cl
- 10-20 g L⁻¹ wet cells
- Adjust the initial pH to 8.5 using NaOH or NH₃·H₂O.
- Incubate the reaction at 30°C with agitation (e.g., 200 rpm).
- Maintain the pH at 8.5 throughout the reaction by the periodic addition of a base (e.g., 50% NH₃·H₂O).
3. Fed-Batch Strategy (for higher yields):
- Start the reaction with an initial TMP concentration of 100 mM.
- After the initial TMP is nearly consumed (monitor via HPLC), begin feeding a concentrated solution of TMP and glucose to the reactor to maintain a low, steady concentration of TMP.
4. Analysis:
- Periodically take samples from the reaction mixture.
- Centrifuge to remove cells.
- Analyze the supernatant for this compound and TMP concentrations using HPLC. Derivatization with a chiral reagent (e.g., GITC) may be necessary to determine enantiomeric excess.[7]
Diagrams and Workflows
Enzymatic Synthesis and Cofactor Regeneration Cycle
The following diagram illustrates the coupled enzymatic reaction for this compound synthesis, showcasing the central role of NADH regeneration.
Caption: Coupled enzyme system for this compound synthesis.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis process.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of this compound with branched chain aminotransferase [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme engineering aspects of biocatalysis: cofactor regeneration as example - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for purifying L-tert-Leucine from a reaction mixture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of L-tert-Leucine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The main strategies for purifying this compound involve resolving a racemic mixture (Dthis compound) or direct asymmetric synthesis. Key methods include:
-
Diastereomeric Salt Formation: A classical resolution technique where a chiral resolving agent, such as dibenzoyl-d-tartaric acid, is used to selectively crystallize the this compound salt from a racemic mixture.[1]
-
Enzymatic Methods: These include kinetic resolution, where an enzyme selectively reacts with one enantiomer, or enzymatic synthesis, which directly produces the desired L-enantiomer.[2][3] A common and highly efficient synthesis method is the reductive amination of trimethylpyruvic acid (TMP) using L-leucine dehydrogenase (LeuDH).[4][5]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) can be used to separate L- and D-enantiomers, though it is often more suitable for analytical purposes or smaller-scale purifications.[6]
Q2: Which purification method is best for my application?
A2: The choice of method depends on factors like the starting material, required scale, desired purity, and available equipment.
-
Diastereomeric Salt Formation is a robust method suitable for large-scale industrial production but can be labor-intensive and may require multiple recrystallizations to achieve high purity.[1]
-
Enzymatic Synthesis is often preferred for its high selectivity, mild reaction conditions, and environmental friendliness, yielding high optical purity in a single step.[3] It is particularly effective for large-scale production if the enzyme and cofactors are managed efficiently.[7]
-
Chiral HPLC offers high resolution but is generally more expensive and less scalable than crystallization or enzymatic methods.[6]
Q3: How can I determine the purity of my this compound sample?
A3: Purity is assessed in two forms: chemical purity and enantiomeric (chiral) purity.
-
Chemical Purity: Typically determined by HPLC or Gas Chromatography (GC).
-
Enantiomeric Purity (e.e. %): Determined using chiral HPLC with a suitable chiral stationary phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based CSPs).[6][8] Pre-column derivatization with a chiral reagent to form diastereomers can also allow separation on a standard C18 column.[6][9]
Troubleshooting Guides
Diastereomeric Salt Formation & Crystallization
Q: My yield of the this compound diastereomeric salt is low. What could be the cause?
A: Low yield can result from several factors:
-
Incorrect Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. Ensure you are using a suitable polar solvent like water, as specified in protocols.[1]
-
Suboptimal Temperature: Crystallization is temperature-sensitive. Ensure the mixture is stirred at the recommended temperature (e.g., 28°C ±3) for a sufficient duration (e.g., 24 hours) to allow for complete salt formation and precipitation.[1]
-
Insufficient Resolving Agent: A molar ratio of approximately 0.5 moles of the resolving agent (e.g., dibenzoyl-d-tartaric acid) to 1 mole of (DL)-tert-leucine is typically used.[1] An insufficient amount will lead to incomplete resolution.
Q: I've isolated the diastereomeric salt, but I'm struggling to liberate the free this compound. Why?
A: Liberating the free amino acid from its acid salt can be challenging because both this compound and its salts are highly soluble in water.[1]
-
Problem: After acid hydrolysis (e.g., with HCl or H₂SO₄), neutralization with a base like NaOH can be problematic because the resulting inorganic salts (e.g., NaCl) are also water-soluble, making isolation difficult.[1]
-
Solution 1 (from HCl salt): Treat the isolated this compound hydrochloride salt with a non-basic acid scavenger like an epoxide (e.g., epichlorohydrin) in a solvent where the free amino acid is insoluble (e.g., acetone). The this compound will precipitate out and can be collected by filtration.[1]
-
Solution 2 (from Sulfate (B86663) salt): Treat the this compound sulfate salt solution with barium hydroxide (B78521). This precipitates the sulfate as insoluble barium sulfate, which can be filtered off, leaving the free this compound in the solution to be isolated by solvent evaporation and crystallization.[1]
Q: The final crystallized this compound has poor morphology or is difficult to filter.
A: Crystallization conditions heavily influence the final product's physical properties.
-
Cooling Rate: A slow, controlled cooling process is crucial for forming well-defined crystals. Rapid cooling often leads to small, poorly formed crystals or amorphous material that is difficult to handle.
-
Agitation: The stirring rate during crystallization affects crystal size distribution. Optimize the agitation to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.
-
Supersaturation: Control the level of supersaturation by adjusting the concentration and cooling profile. Spontaneous nucleation at high supersaturation can lead to a fine powder that is difficult to filter.
Enzymatic Synthesis (Reductive Amination)
Q: The conversion of trimethylpyruvic acid (TMP) to this compound is incomplete. What are the possible reasons?
A: Incomplete conversion in an enzymatic reaction can be due to several issues:
-
Enzyme Inactivation: The leucine (B10760876) dehydrogenase (LeuDH) may have lost activity. Check the pH and temperature of the reaction; they should be maintained at the enzyme's optimum (e.g., pH 8.5).[3][7]
-
Cofactor Depletion: The reaction requires a cofactor (NADH), which is expensive. An efficient NADH regeneration system, such as using formate (B1220265) dehydrogenase (FDH) and ammonium (B1175870) formate, is critical for driving the reaction to completion.[4] Ensure the regeneration system is active.
-
Substrate Inhibition: High concentrations of the substrate (TMP) can sometimes inhibit the enzyme. A fed-batch strategy, where the substrate is added incrementally, can overcome this issue and achieve higher final product concentrations.[4]
Q: My final product is contaminated with proteins from the enzyme preparation.
A: Protein contamination is a common issue when using enzyme solutions.
-
Solution 1: Immobilized Enzymes: Use enzymes immobilized on a solid support. This allows for easy separation of the enzyme from the reaction mixture post-reaction, yielding a protein-free product that is sterile and pyrogen-free.[10]
-
Solution 2: Post-Reaction Treatment: After the reaction is complete, heat the mixture (e.g., to 60°C) to denature the enzymes, which can then be removed by centrifugation or filtration before proceeding with product crystallization.[3]
Quantitative Data Summary
The following tables summarize the performance of different purification methods based on reported data.
Table 1: Diastereomeric Salt Resolution Performance
| Method | Resolving Agent | Yield | Chemical Purity | Chiral Purity | Reference |
| HCl Salt + Epichlorohydrin Neutralization | Dibenzoyl-d-tartaric acid | 75% | 98.5% | 99.9% | [1] |
| Sulfate Salt + Ba(OH)₂ Neutralization | Dibenzoyl-d-tartaric acid | 80% | 99.0% | 99.9% | [1] |
Table 2: Enzymatic Synthesis Performance
| Enzyme System | Substrate | Strategy | Conversion Rate | Final this compound Conc. | Reference |
| Leucine Dehydrogenase (LeuDH) + Formate Dehydrogenase (FDH) | TMP | Fed-batch | 81% (average) | 65.6 g/L | [4] |
| Whole-cell (E. coli) with LeuDH + Glucose Dehydrogenase (GDH) | TMP | Fed-batch | >99% | 104.5 g/L (80.5% yield) | [7] |
Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Formation
This protocol is based on the resolution of (DL)-tert-leucine using dibenzoyl-d-tartaric acid.[1]
-
Salt Formation:
-
Dissolve (DL)-tert-leucine (e.g., 15 g, 0.1145 mol) in water (180 mL).
-
Add dibenzoyl-d-tartaric acid monohydrate (21.5 g, 0.057 mol).
-
Stir the mixture for 24 hours at 28°C (±3).
-
Filter the reaction mixture to collect the precipitated this compound dibenzoyl-d-tartrate salt. Retain the filtrate for potential D-isomer recovery.
-
-
Hydrolysis of the Diastereomeric Salt:
-
Add the collected tartrate salt to water (150 mL).
-
Add concentrated sulfuric acid (3 mL) and stir for 4 hours. This liberates the dibenzoyl-d-tartaric acid, which precipitates.
-
Filter the mixture to remove the solid dibenzoyl-d-tartaric acid. The filtrate now contains this compound sulfate.
-
-
Isolation of Free this compound:
-
Cool the filtrate to 5°C.
-
Slowly add a saturated solution of barium hydroxide until the pH is neutral. This will precipitate barium sulfate.
-
Filter the mixture to remove the barium sulfate precipitate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Stir the resulting residue with acetone, filter the solid, and dry to obtain pure this compound.
-
Protocol 2: Purification via Enzymatic Synthesis and Crystallization
This protocol describes the synthesis of this compound from trimethylpyruvic acid (TMP) using a whole-cell biocatalyst.[3][7]
-
Bioconversion Reaction:
-
Prepare a 1 L reaction mixture in a 2 L reactor containing:
-
Trimethylpyruvic acid (TMP) (e.g., 78.1 g, 0.6 mol)
-
Glucose (for cofactor regeneration) (e.g., 178.2 g, 0.9 mol)
-
Ammonium chloride (NH₄Cl) (e.g., 26.8 g, 0.5 mol)
-
Whole-cell biocatalyst (e.g., 10.0 g of E. coli cells co-expressing LeuDH and a regeneration enzyme like GDH).
-
-
Adjust the initial pH to 8.5 with NaOH solution.
-
Maintain the pH at 8.5 throughout the reaction by automatically titrating with 50% (v/v) ammonia (B1221849) solution. Maintain temperature at 30°C.
-
Monitor the reaction progress by sampling periodically and analyzing for substrate and product concentrations via HPLC.
-
-
Biocatalyst Removal:
-
Once the reaction is complete (TMP is consumed), terminate the reaction by heating the mixture to 60°C.
-
Remove the denatured biocatalysts by centrifugation.
-
-
Crystallization and Isolation:
-
Adjust the pH of the supernatant to the isoelectric point of this compound (~pH 5.9).
-
Concentrate the solution using a rotary evaporator.
-
Slowly cool the concentrated solution first to 25°C and then further to 4°C to induce crystallization.
-
Collect the this compound crystals by filtration, wash with cold water, and dry.
-
Process Visualizations
Caption: Workflow for this compound purification via diastereomeric salt resolution.
Caption: Workflow for this compound production via enzymatic synthesis and crystallization.
References
- 1. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 20859-02-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. hplc.eu [hplc.eu]
- 9. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-[1-11C]leucine: routine synthesis by enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing side reactions in L-tert-Leucine synthesis
Welcome to the technical support center for L-tert-Leucine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main approaches for this compound synthesis are enzymatic synthesis and chemical synthesis. Enzymatic methods, particularly the reductive amination of trimethylpyruvate (TMP) using Leucine Dehydrogenase (LeuDH), are generally favored due to their high stereoselectivity, milder reaction conditions, and often higher yields compared to traditional chemical routes.[1][2] Chemical methods include the Strecker synthesis and asymmetric alkylation of glycine (B1666218) enolate equivalents.[3][4][5]
Q2: What is the most common side reaction in the enzymatic synthesis of this compound?
A2: The most significant issue in the enzymatic synthesis using Leucine Dehydrogenase is substrate inhibition by the starting material, trimethylpyruvate (TMP).[1] High concentrations of TMP can inhibit the enzyme's activity, leading to reduced reaction rates and incomplete conversion.[1] To mitigate this, a fed-batch strategy, where TMP is added incrementally throughout the reaction, is commonly employed.[1]
Q3: Can other enzymes in a whole-cell biocatalyst system interfere with the reaction?
A3: Yes, when using a whole-cell system, such as E. coli, for expressing the necessary enzymes (e.g., LeuDH and a cofactor regenerating enzyme), other native enzymes of the host can potentially catalyze side reactions. These may include deaminases or other dehydrogenases that could act on the substrate or product. However, the high specificity of modern engineered enzymes and optimized reaction conditions usually minimize these effects.
Q4: What are the typical impurities in the chemical synthesis of this compound?
A4: In the Strecker synthesis, which starts from pivalaldehyde, potential impurities include the intermediate α-aminonitrile if hydrolysis is incomplete, as well as the corresponding α-hydroxy acid if the addition of cyanide occurs before the imine is formed. Since the classical Strecker synthesis is not stereoselective, the primary "impurity" is the D-enantiomer of tert-Leucine, requiring a subsequent resolution step.[4][6] In asymmetric alkylation methods, diastereomeric byproducts are a primary concern, arising from incomplete stereocontrol during the alkylation step.[5]
Q5: How can I monitor the progress of my this compound synthesis reaction?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction progress.[1][7] It allows for the quantification of the starting material (e.g., TMP), the product (this compound), and any detectable side products. Specific HPLC methods often involve pre-column derivatization to allow for UV or fluorescence detection of the amino acids.[8][9][10]
II. Troubleshooting Guides
A. Enzymatic Synthesis: Reductive Amination of Trimethylpyruvate (TMP)
This guide focuses on the common issues encountered during the synthesis of this compound using Leucine Dehydrogenase (LeuDH), often in a whole-cell system with a cofactor regeneration enzyme like Formate (B1220265) Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH).
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield/Incomplete Conversion | Substrate Inhibition: High initial concentration of trimethylpyruvate (TMP) is inhibiting the LeuDH enzyme.[1] | 1. Implement a fed-batch feeding strategy for TMP to maintain a low, optimal concentration in the reaction mixture.[1]2. Monitor the TMP concentration throughout the reaction using HPLC and adjust the feeding rate accordingly. |
| Insufficient Cofactor Regeneration: The rate of NADH regeneration is limiting the LeuDH activity. | 1. Ensure the co-substrate for the regeneration enzyme (e.g., formate for FDH, glucose for GDH) is not depleted.2. Optimize the ratio of the whole-cell biocatalysts (if using separate strains for LeuDH and the regeneration enzyme).3. Consider using a co-expressing strain with both enzymes in a single plasmid or two compatible plasmids for more efficient cofactor channeling. | |
| Suboptimal Reaction Conditions: pH, temperature, or buffer composition are not ideal for enzyme activity. | 1. Verify that the reaction pH is maintained at the optimum for both LeuDH and the regeneration enzyme (typically around pH 8.0-9.0).[1]2. Ensure the reaction temperature is optimal for enzyme stability and activity (usually around 30-37°C).[1]3. Confirm that the buffer system and ionic strength are appropriate. | |
| Low Enantiomeric Excess (e.e.) | Presence of Contaminating Dehydrogenases: Other native enzymes in the whole-cell catalyst may have some activity on the substrate, potentially with different stereoselectivity. | 1. Use a well-characterized host strain with known low background dehydrogenase activity on the substrate.2. Purify the enzymes and run the reaction in vitro to eliminate interference from other cellular components. |
| Racemization of the Product: Although unlikely under typical enzymatic conditions, extreme pH or temperature could potentially lead to some racemization. | 1. Maintain the reaction within the optimal pH and temperature ranges for the enzymes. | |
| Product Inhibition | High Concentration of this compound: Although less common than substrate inhibition, high product concentrations can sometimes inhibit enzyme activity. | 1. Consider in-situ product removal techniques if very high concentrations are targeted. |
B. Chemical Synthesis: Strecker Synthesis
This guide addresses common problems in the synthesis of racemic tert-Leucine via the Strecker synthesis starting from pivalaldehyde.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of α-Aminonitrile Intermediate | Inefficient Imine Formation: The equilibrium between the aldehyde and the imine is unfavorable. | 1. Use a slight excess of the ammonia (B1221849) source.2. Ensure anhydrous conditions to drive the equilibrium towards the imine. |
| Side Reaction to form α-Hydroxy Acid: Cyanide attacks the aldehyde directly before imine formation. | 1. Add the cyanide source after allowing sufficient time for imine formation. | |
| Incomplete Hydrolysis of the α-Aminonitrile | Insufficiently Harsh Hydrolysis Conditions: The nitrile group is stable and requires strong conditions to hydrolyze. | 1. Increase the concentration of the acid or base used for hydrolysis.2. Increase the reaction temperature and/or time for the hydrolysis step. |
| Formation of Multiple Byproducts | Complex Reaction Mixture: The one-pot nature of the Strecker synthesis can lead to various side reactions. | 1. Optimize the order of addition of reagents.2. Control the reaction temperature carefully, as side reactions may be more prevalent at higher temperatures. |
| Difficulty in Product Purification | Separation from Unreacted Starting Materials and Byproducts: The polarity of the amino acid can make extraction and purification challenging. | 1. Utilize ion-exchange chromatography for purification.2. Perform a careful workup, including pH adjustments to precipitate the amino acid at its isoelectric point. |
III. Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Enzymatic Synthesis (Whole-Cell Biocatalyst) | Chemical Synthesis (Strecker) |
| Starting Materials | Trimethylpyruvate, Ammonia Source, Co-substrate (e.g., Formate) | Pivalaldehyde, Ammonia Source, Cyanide Source |
| Stereoselectivity | High (>99% e.e. for L-enantiomer)[2] | None (produces a racemic mixture)[4] |
| Typical Yield | >90%[11] | Variable, often lower than enzymatic methods |
| Reaction Conditions | Mild (near neutral pH, 30-37°C)[1] | Harsh (can involve strong acids/bases and high temperatures)[3] |
| Key Side Products/Issues | Substrate inhibition, potential for byproduct formation by host enzymes | D-enantiomer, unhydrolyzed aminonitrile, α-hydroxy acid |
| Purification | Relatively straightforward product isolation from aqueous media | Requires separation of enantiomers (resolution) and removal of various byproducts |
Table 2: Quantitative Data for Enzymatic this compound Synthesis
| Leucine Dehydrogenase Source | Co-substrate/Regeneration System | Substrate Concentration (TMP) | Conversion/Yield | Productivity | Reference |
| Exiguobacterium sibiricum | Formate/FDH | 0.8 M (fed-batch) | 81% conversion | 65.6 g/L | [1] |
| Bacillus cereus | Formate/FDH | Not specified | >99% e.e., 95% conversion | 124 g/L/day | [12] |
| Lysinibacillus sphaericus (mutant) | Not specified | Not specified | - | 1170 g/L/day | [13] |
| Planifilum fimeticola | Formate/FDH | 100 mM (fed-batch) | 87.38% yield, >99.99% e.e. | 10.90 g/L/day | [7] |
IV. Experimental Protocols
Protocol 1: Fed-Batch Enzymatic Synthesis of this compound using a Whole-Cell Biocatalyst
This protocol is a generalized procedure based on common practices in the literature for whole-cell synthesis of this compound.
1. Preparation of Whole-Cell Biocatalyst:
-
Co-express the genes for Leucine Dehydrogenase (LeuDH) and a suitable Formate Dehydrogenase (FDH) in an E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in a suitable medium (e.g., LB or a defined minimal medium) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5). The cell paste can be used directly or after lyophilization.
2. Reductive Amination Reaction:
-
In a temperature-controlled reactor, prepare the reaction mixture containing:
-
Buffer (e.g., 100 mM phosphate buffer, pH 8.5)
-
Ammonium formate (as both ammonia source and co-substrate for FDH, e.g., 0.8 M)
-
NAD+ (catalytic amount, e.g., 0.25 g/L)
-
The prepared whole-cell biocatalyst.
-
-
Start the reaction by initiating the fed-batch addition of a concentrated trimethylpyruvate (TMP) solution. The feeding rate should be adjusted to maintain a low and steady concentration of TMP in the reactor.
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 8.5, may require automated addition of a base like NH4OH).
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.
3. Product Isolation and Analysis:
-
Upon completion of the reaction, terminate it by heating to denature the enzymes, followed by centrifugation to remove the cell mass.
-
The supernatant containing this compound can be further purified by methods such as crystallization or ion-exchange chromatography.
-
Analyze the final product for yield and enantiomeric excess using HPLC with a chiral column or after derivatization with a chiral reagent.[12]
Protocol 2: HPLC Analysis of this compound
This protocol describes a general method for the analysis of this compound and its potential impurities using HPLC, often requiring pre-column derivatization.
1. Sample Preparation and Derivatization:
-
Dilute the reaction samples to an appropriate concentration with the mobile phase or a suitable buffer.
-
For derivatization (e.g., using o-Phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)), mix a defined volume of the diluted sample with the derivatizing reagent and allow the reaction to proceed for a specified time at a controlled temperature according to the reagent manufacturer's protocol.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV or fluorescence detection at a wavelength appropriate for the chosen derivatizing agent.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Quantification:
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Integrate the peak areas of the samples and determine the concentration based on the calibration curve.
-
For enantiomeric excess determination, use a chiral HPLC column or a chiral derivatizing agent that allows for the separation of the L- and D-enantiomers.
V. Visualizations
References
- 1. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moca.net.ua [moca.net.ua]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
how to improve enantiomeric excess in L-tert-Leucine synthesis
Welcome to the technical support center for L-tert-Leucine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve enantiomeric excess (e.e.) and overall yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with high enantiomeric excess?
A1: The main strategies for achieving high enantiomeric excess (e.e.) in this compound synthesis are enzymatic methods and asymmetric chemical synthesis.
-
Enzymatic Methods: These are highly selective and often yield e.e. >99%. The most common approach is the asymmetric reductive amination of trimethylpyruvate (TMP) using enzymes like Leucine (B10760876) Dehydrogenase (LeuDH) or Branched-Chain Aminotransferase (BCAT).[1][2][3] To drive the reaction and regenerate the necessary cofactor (NADH), a secondary enzyme like Formate (B1220265) Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) is often co-expressed or added.[2][4]
-
Asymmetric Chemical Synthesis: The asymmetric Strecker synthesis is a notable chemical method. It can involve using a chiral auxiliary, such as (R)-phenylglycine amide, which can lead to a diastereomerically pure intermediate that is then converted to this compound with >98% e.e.[5]
-
Resolution of Racemic Mixtures: This involves synthesizing a racemic mixture of tert-Leucine and then separating the enantiomers. This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent, followed by separation.[6][7]
Q2: My enzymatic synthesis using Leucine Dehydrogenase (LeuDH) shows low conversion and/or low enantiomeric excess. What are the common causes and solutions?
A2: Low conversion or e.e. in LeuDH-catalyzed synthesis can stem from several factors. Below is a troubleshooting guide to address these issues.
Troubleshooting Guide: Low Enantiomeric Excess in this compound Synthesis
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low Conversion of Trimethylpyruvate (TMP) | Substrate Inhibition: High concentrations of TMP can inhibit LeuDH activity. | 1. Fed-batch Strategy: Instead of adding all the TMP at the beginning, implement a fed-batch approach where the substrate is added gradually over the course of the reaction.[4] 2. Enzyme Engineering: Use a LeuDH variant that has been engineered for higher substrate tolerance.[8] |
| Inefficient Cofactor Regeneration: The reaction is dependent on the regeneration of NADH from NAD+. If the co-enzyme system (e.g., FDH/formate or GDH/glucose) is not efficient, the primary reaction will stall.[2][9] | 1. Optimize Enzyme Ratios: Ensure the optimal ratio of LeuDH to the cofactor regenerating enzyme (e.g., FDH or GDH). 2. Check Cofactor and Co-substrate Concentrations: Verify that NAD+ and the co-substrate (e.g., sodium formate or glucose) are not limiting. 3. Use a Whole-Cell System: Employing an engineered E. coli strain co-expressing both LeuDH and the regenerating enzyme can improve cofactor availability and regeneration efficiency.[2][10] | |
| Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact enzyme activity. | 1. pH Optimization: The optimal pH for reductive amination by LeuDH is typically between 8.0 and 9.5.[4][10] Perform a pH screen to find the optimum for your specific enzyme. 2. Temperature Optimization: While many LeuDH enzymes are mesophilic, check the optimal temperature for your specific enzyme. For example, some engineered enzymes show high thermostability.[4] | |
| Low Enantiomeric Excess (e.e.) | Presence of Competing Enzymes: If using a whole-cell catalyst or crude cell lysate, other endogenous enzymes could be producing the D-enantiomer. | 1. Use Purified Enzymes: If feasible, switch to using purified LeuDH and cofactor-regenerating enzymes to eliminate competing reactions. 2. Host Strain Selection: Ensure the host strain for your whole-cell catalyst (e.g., E. coli BL21(DE3)) does not have significant background activity for the undesired reaction. |
| Inaccurate e.e. Determination: The analytical method used to measure e.e. may not be properly optimized or validated. | 1. Method Validation: Validate your analytical method (e.g., chiral HPLC or GC) using standards of both L- and D-tert-Leucine to ensure accurate quantification.[10] 2. Derivatization: For GC analysis, ensure complete derivatization of the amino acid.[11] |
Experimental Protocols
Key Experiment: Enzymatic Synthesis of this compound using a Whole-Cell Catalyst
This protocol describes the use of an engineered E. coli strain co-expressing Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH) for the synthesis of this compound from trimethylpyruvate (TMP).
1. Preparation of the Whole-Cell Biocatalyst:
- Transform E. coli BL21(DE3) with a plasmid containing the genes for LeuDH and FDH.
- Grow the cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG and continue to culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.
- Harvest the cells by centrifugation and wash with a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0). The cell paste can be used directly or stored at -80°C.
2. Reductive Amination Reaction:
- Prepare the reaction mixture in a temperature-controlled vessel. A typical 50 mL reaction could contain:
- Ammonium formate (1 M) in 100 mM phosphate buffer (pH 8.5)
- NAD+ (0.5 mM)
- Wet cell paste (e.g., 10 g/L)
- Initiate the reaction by adding trimethylpyruvate (TMP). To avoid substrate inhibition, a fed-batch strategy is recommended. For example, start with an initial TMP concentration of 100 mM and add subsequent aliquots to maintain the concentration below inhibitory levels.[4]
- Maintain the reaction at the optimal temperature (e.g., 30-37°C) with gentle agitation.
- Monitor the reaction progress by taking samples periodically and analyzing for TMP consumption and this compound formation via HPLC.
3. Determination of Enantiomeric Excess:
- Derivatize the amino acid in the reaction sample. A common derivatizing agent is 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[10]
- Analyze the derivatized sample using reverse-phase HPLC with a C18 column and UV detection (e.g., at 254 nm).[10]
- The L- and D-enantiomers will have different retention times, allowing for their quantification and the calculation of e.e. using the formula: e.e. (%) = [([L] - [D]) / ([L] + [D])] x 100.
Data Presentation
Table 1: Comparison of Different LeuDH Enzymes for this compound Synthesis
| Enzyme Source | Substrate (TMP) Concentration | Conversion/Yield | Enantiomeric Excess (e.e.) | Productivity | Reference |
| Exiguobacterium sibiricum (EsiLeuDH) | 0.8 M (fed-batch) | 81% | >99% | 65.6 g/L | [4] |
| Engineered E. coli (co-expressing LeuDH and FDH) | 100 mM | 87.38% | >99.99% | 10.90 g L⁻¹ day⁻¹ | [10] |
| Lysinibacillus sphaericus (Mutant H6) | Not specified | Significantly improved | >99% | 1170 g/l/day | [12][13] |
| Mycobacterium sp. JX009 (immobilized cells) | 30 mM | High | 98% | Not specified | [14] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for enzymatic synthesis of this compound.
Cofactor Regeneration Cycle in LeuDH-catalyzed Synthesis
Caption: Coupled enzymatic reaction for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 10. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing scale-up issues for industrial L-tert-Leucine production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the industrial scale-up of L-tert-Leucine production.
Troubleshooting Guides
This section addresses common issues encountered during this compound production, offering potential causes and solutions in a question-and-answer format.
Issue 1: Decreased this compound productivity in late-stage fed-batch fermentation.
-
Question: We are observing a significant drop in this compound productivity after 24 hours in our fed-batch culture of Corynebacterium glutamicum. What could be the cause and how can we mitigate this?
-
Answer: This is a common issue in fed-batch processes for L-leucine production. The decrease in productivity can be attributed to several factors, including nutrient depletion, the accumulation of toxic byproducts, and severe foaming that reduces mass transfer rates.[1] A notable byproduct that accumulates in later stages is L-alanine.[1]
Troubleshooting Steps:
-
Monitor Byproduct Concentration: Regularly analyze the fermentation broth for the concentration of byproducts like L-alanine. A significant increase in L-alanine often correlates with decreased L-leucine productivity.[1]
-
Optimize Feeding Strategy: Adjust the feeding strategy to avoid excess nutrient accumulation, which can lead to the formation of inhibitory byproducts.
-
Consider Chemostat Cultivation: For a more stable and continuous production, switching to a chemostat cultivation process can be beneficial. Chemostat cultures have been shown to increase productivity and the yield from glucose while significantly reducing the titer of L-alanine.[1][2]
-
Issue 2: Low yield in enzymatic synthesis of this compound due to substrate inhibition.
-
Question: Our whole-cell biocatalysis for this compound production from trimethylpyruvate (TMP) shows a low conversion rate when we increase the substrate concentration. Why is this happening and what can be done to improve the yield?
-
Answer: High concentrations of the substrate, trimethylpyruvate (TMP), can cause strong substrate inhibition of the leucine (B10760876) dehydrogenase (LeuDH) enzyme, leading to a lower conversion rate.[3]
Troubleshooting Steps:
-
Optimize Substrate Concentration: Determine the optimal TMP concentration for your specific biocatalyst system. Experiments have shown that while higher initial concentrations might seem to promise higher output, they can be counterproductive. For example, at 200 mM TMP, a significant drop in conversion rate was observed compared to 50 mM and 100 mM concentrations.[3]
-
Implement a Fed-Batch Substrate Feeding Strategy: Instead of adding the total amount of TMP at the beginning of the reaction, a fed-batch strategy can be employed. This involves the continuous or intermittent feeding of the substrate to maintain a low but sufficient concentration in the reaction mixture, thereby avoiding substrate inhibition and improving the final product yield.[4][5]
-
Issue 3: High cost of cofactors in the enzymatic production of this compound.
-
Question: The cost of the cofactor NADH required for the reductive amination catalyzed by leucine dehydrogenase is a major bottleneck for our process. How can we make this more economically viable?
-
Answer: The high cost of cofactors like NADH is a well-known challenge in industrial-scale enzymatic synthesis. An effective strategy to overcome this is to implement an in-situ cofactor regeneration system.[3][6]
Troubleshooting Steps:
-
Co-express a Second Enzyme: A common and effective approach is to co-express a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), in your whole-cell biocatalyst.[3][4]
-
Optimize Co-substrate Concentration: Ensure an adequate supply of the co-substrate (formate or glucose) to the reaction mixture to maintain efficient cofactor regeneration.
-
Frequently Asked Questions (FAQs)
Fermentation-Based Production
-
Q1: What are the key parameters to optimize in a chemostat culture for L-leucine production?
-
A1: The critical parameters to optimize in a chemostat culture are the dilution rate, the nitrogen source, and the carbon-to-nitrogen (C/N) ratio of the medium. For instance, using ammonium (B1175870) acetate (B1210297) as a nitrogen source and adjusting the initial C/N ratio to 57.6 at an optimal dilution rate of 0.04 h⁻¹ has been shown to achieve high L-leucine titers.[1][2]
-
-
Q2: What are the advantages of chemostat culture over fed-batch culture for L-leucine production?
Enzymatic Synthesis
-
Q3: What analytical methods can be used to quantify this compound in a fermentation broth?
-
A3: Several methods are available for the quantification of amino acids in complex matrices like fermentation broths. Anion-exchange chromatography with integrated pulsed amperometric detection (AE-IPAD) can determine amino acids without the need for derivatization.[8] Another common method is LC/MS/MS, which offers the advantage of simpler sample preparation.[9] A novel method involves converting amino acids to their α-hydroxy acid derivatives followed by isocratic HPLC analysis.[10]
-
-
Q4: How can the efficiency of leucine dehydrogenase (LeuDH) for this compound synthesis be improved?
-
A4: The efficiency of LeuDH can be enhanced through directed evolution. By employing random mutagenesis and developing a high-throughput screening method, it is possible to select for mutant enzymes with significantly improved catalytic efficiency (kcat/Km) for the substrate trimethylpyruvate (TMP) and the cofactor NADH. This can lead to a substantial increase in the productivity of this compound.[5]
-
-
Q5: What are the typical downstream processing steps for amino acid purification?
-
A5: Downstream processing for amino acids typically involves recovery and purification steps to isolate the target molecule from the bulk matrix.[11] This can include cell disruption (if the product is intracellular), centrifugation or filtration to separate cells from the liquid, followed by purification techniques like chromatography.[11] For crystalline products, downstream processing may involve evaporation, seeded cooling crystallization, and solid/liquid separation using methods like a vacuum belt filter.[12]
-
Data Presentation
Table 1: Comparison of Fed-Batch and Chemostat Cultivation for L-Leucine Production
| Parameter | Fed-Batch Culture | Chemostat Culture | Reference |
| L-Leucine Titer | 53.0 g/L | 24.8 g/L | [1][2] |
| Yield from Glucose | 0.30 mol/mol | 0.33 mol/mol | [1][2] |
| Productivity | 1.2 g/L/h | 1.9 g/L/h | [1][2] |
| L-Alanine Titer | 8.9 g/L | 0.8 g/L | [1][2] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for this compound Production with Cofactor Regeneration
This protocol is based on the use of recombinant E. coli co-expressing leucine dehydrogenase (LeuDH) and glucose dehydrogenase (GDH).
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells carrying the plasmids for LeuDH and GDH expression. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer).
-
Reaction Setup:
-
Prepare the reaction mixture in a temperature-controlled reactor. The mixture should contain:
-
-
Reaction Conditions:
-
Monitoring and Analysis:
-
Periodically take samples from the reactor.
-
Analyze the samples for this compound and residual TMP concentration using a suitable analytical method like HPLC.
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation: Centrifuge the reaction mixture or fermentation broth to remove cells and other solid particles. Dilute the supernatant with the mobile phase as needed.
-
Derivatization (if required by the method): Some HPLC methods for amino acid analysis require a pre-column derivatization step.
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a chiral column like CHIRALPAK® WH for enantiomeric excess determination).[4]
-
Use an appropriate mobile phase and gradient elution program. For example, a gradient of solution A (e.g., 96%) and solution B (e.g., 4%) can be used.[4]
-
Detect the analyte at a specific wavelength (e.g., 254 nm).[4]
-
-
Quantification: Calculate the concentration of this compound by comparing the peak area with that of a standard curve prepared with known concentrations of this compound.
Visualizations
Caption: Enzymatic synthesis of this compound with NADH cofactor regeneration.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Effect of fed-batch and chemostat cultivation processes of C. glutamicum CP for L-leucine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fed-batch and chemostat cultivation processes of C. glutamicum CP for L-leucine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of amino acids in cell culture and fermentation broth media using anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: High-Yield L-tert-leucine Production via Fed-Batch Feeding Strategies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the high-yield production of L-tert-leucine using fed-batch strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a fed-batch strategy for this compound production?
A1: Fed-batch strategies are primarily employed to overcome substrate inhibition and improve the overall yield and productivity of this compound. The key precursor, trimethylpyruvate (TMP), can cause significant substrate inhibition at high concentrations.[1][2] By gradually feeding the substrate, its concentration in the reaction vessel is maintained at a low, non-inhibitory level, allowing for a higher final product titer. This method also allows for better control over the reaction conditions and can help in achieving higher cell densities in fermentation processes.
Q2: Which enzymatic systems are commonly used for this compound synthesis?
A2: The most common enzymatic approach for this compound production is the reductive amination of trimethylpyruvate (TMP). This is typically catalyzed by a leucine (B10760876) dehydrogenase (LeuDH).[1][3][4] To regenerate the required NADH cofactor, a secondary enzyme such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) is often co-expressed or co-immobilized.[1][4][5] The choice between GDH and FDH can depend on factors like cost of the co-substrate (glucose vs. formate) and potential by-product formation.
Q3: What are typical yields and productivities that can be achieved with a fed-batch strategy?
A3: With an optimized fed-batch strategy, high yields and productivities of this compound can be achieved. For instance, using a whole-cell biocatalyst system co-expressing LeuDH and GDH, a final this compound concentration of 273 mM (35.8 g/L) with a 96.1% yield and a productivity of 2.39 g/L/h has been reported.[1] Another study utilizing a LeuDH and FDH system achieved an this compound concentration of 65.6 g/L with an average conversion rate of 81% by transforming up to 0.8 M of TMP.[5]
Troubleshooting Guide
Problem 1: Low this compound yield despite using a fed-batch approach.
| Possible Cause | Suggested Solution |
| Sub-optimal pH | The activity of leucine dehydrogenase is highly pH-dependent. Ensure the reaction pH is maintained at the optimal level for the specific enzyme being used. For example, PbLeuDH from Pseudomonas balearica shows high activity at pH 11.5 for oxidative deamination, while the bioconversion for L-Tle production was conducted at pH 8.5.[1] Regularly monitor and adjust the pH during the fed-batch process. |
| Inadequate Cofactor Regeneration | The reductive amination of TMP is dependent on the continuous supply of NADH. If the cofactor regeneration system (e.g., GDH/glucose or FDH/formate) is inefficient, it will limit the main reaction. Ensure that the co-substrate is not limiting and that the cofactor-regenerating enzyme is active. |
| Enzyme Instability or Inhibition | The biocatalyst may lose activity over the course of a long fed-batch process. Consider enzyme immobilization to improve stability. Also, check for potential inhibitory effects of by-products or accumulated product. |
| Incorrect Feeding Rate | The substrate feeding rate is critical. A rate that is too high can still lead to substrate inhibition, while a rate that is too low will limit productivity. The feeding strategy should be optimized to maintain the TMP concentration below its inhibitory threshold. |
Problem 2: Accumulation of by-products.
| Possible Cause | Suggested Solution |
| Metabolic Shift in Whole-Cell Catalysts | In whole-cell systems, the cells might divert substrates to other metabolic pathways, leading to by-products like acetate, especially under oxygen-limiting conditions.[6] Optimizing the aeration and the feeding of the carbon source for the cofactor regeneration can help minimize this. |
| Non-Specific Enzyme Activity | The dehydrogenase used might have some activity on other keto acids present in the medium, leading to the formation of other amino acids. Using a highly specific LeuDH can mitigate this issue. |
| By-products from Cofactor Regeneration | The cofactor regeneration system can sometimes lead to by-products. For instance, when using formate dehydrogenase, the breakdown of formate can influence the pH of the medium. Careful control of the reaction conditions is necessary. |
Problem 3: Low productivity (slow reaction rate).
| Possible Cause | Suggested Solution |
| Sub-optimal Temperature | Enzyme activity is temperature-dependent. Determine the optimal temperature for your specific LeuDH. For example, a maximum L-Tle titer was obtained at 30°C in one study.[1] |
| Insufficient Biocatalyst Concentration | The amount of enzyme or whole cells used will directly impact the reaction rate. Increasing the catalyst concentration can improve productivity, but this needs to be balanced with cost and potential mass transfer limitations. A wet cell weight of 20 g/L was found to be optimal in one study.[1] |
| Mass Transfer Limitations | In high-density cell cultures or with immobilized enzymes, the diffusion of substrates and products can become a limiting factor. Ensure adequate mixing and aeration (if applicable) to minimize mass transfer limitations. |
| Oxygen Limitation | In aerobic fermentation processes for amino acid production, oxygen supply is a key parameter. Insufficient oxygen can lead to the formation of byproducts and reduce overall yield.[7] |
Quantitative Data Summary
Table 1: Comparison of Different Fed-Batch Strategies for this compound Production.
| Enzyme System | Host | Feeding Strategy | Substrate (TMP) Concentration | Final this compound Titer | Yield | Productivity | Reference |
| PbLeuDH and BmGDH | E. coli (whole-cell) | Fed-batch | 284 mM (total fed) | 273 mM (35.8 g/L) | 96.1% | 2.39 g/L/h | [1] |
| EsiLeuDH and FDH | E. coli (coupled enzymes) | Fed-batch | 0.8 M (total fed) | 65.6 g/L | 81% | Not Reported | [5] |
| LeuDH and FDH | Engineered E. coli (whole-cell) | Batch | 100 mM | Not directly comparable, but yielded 87.38% conversion | 87.38% | 10.90 g/L/day | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for this compound Production using a Fed-Batch Strategy
This protocol is adapted from the methodology described for this compound production using recombinant E. coli co-expressing PbLeuDH and GDH.[1]
1. Preparation of the Biocatalyst:
-
Culture recombinant E. coli cells carrying the expression plasmid for LeuDH and GDH in a suitable growth medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to culture at a lower temperature (e.g., 16°C) for a prolonged period (e.g., 12-16 hours).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5) and re-suspend to obtain a desired wet cell weight concentration (e.g., 20 g/L).
2. Fed-Batch Reaction Setup:
-
Prepare the initial reaction mixture in a bioreactor. A typical initial mixture might contain:
-
100 mM NH4Cl
-
120 mM Glucose (as co-substrate for GDH)
-
20 g/L wet cells
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
-
Set the temperature to the optimal value (e.g., 30°C) and maintain constant stirring (e.g., 200 rpm).
-
Maintain the pH of the reaction at the desired setpoint (e.g., 8.5) by the automated addition of a base (e.g., 50% NH3·H2O).
3. Fed-Batch Feeding:
-
Prepare a concentrated feeding solution of trimethylpyruvate (TMP).
-
Start the reaction and monitor the concentration of TMP in the bioreactor periodically.
-
Once the initial TMP is consumed or has reached a low level, begin the fed-batch feeding of the TMP solution. The feeding rate should be adjusted to maintain the TMP concentration below its inhibitory level (e.g., below 100 mM).
-
Continue the fed-batch process for a predetermined duration (e.g., 15 hours) or until the desired product concentration is reached.
4. Analysis:
-
Take samples from the bioreactor at regular intervals.
-
Analyze the concentrations of this compound and TMP using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Enzymatic pathway for this compound production.
Caption: General workflow for a fed-batch strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of carbon source and glucose feeding strategy for improvement of L-isoleucine production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxygen limitation is a pitfall during screening for industrial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Techniques for L-tert-Leucine Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of L-tert-Leucine, a critical chiral building block in the synthesis of many pharmaceuticals, is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for assessing its purity. This guide provides a comprehensive comparison of three common HPLC methods: Reversed-Phase HPLC (RP-HPLC) with pre-column derivatization, Chiral HPLC, and Ion-Exchange Chromatography (IEC), supported by experimental data and detailed protocols.
Comparison of HPLC Techniques
The choice of an HPLC method for this compound purity analysis depends on the specific analytical goal, such as quantifying impurities, determining enantiomeric purity, or analyzing related amino acids. Each technique offers distinct advantages and is suited for different aspects of purity assessment.
| Feature | Reversed-Phase HPLC (with Derivatization) | Chiral HPLC | Ion-Exchange Chromatography |
| Primary Application | Quantification of this compound and its non-chiral impurities. | Determination of enantiomeric purity (separation of L- and D-tert-Leucine). | General amino acid analysis, separation from a wide range of impurities. |
| Principle | Separation based on hydrophobicity after derivatization to introduce a chromophore/fluorophore. | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Separation based on the net charge of the amino acid at a specific pH. |
| Stationary Phase | C18 or C8 silica-based columns. | Chiral Stationary Phases (CSPs), e.g., protein-based, polysaccharide-based, zwitterionic. | Cation or anion exchange resins. |
| Mobile Phase | Gradients of aqueous buffers and organic solvents (acetonitrile, methanol). | Typically organic solvents with additives like acids or bases. | Aqueous buffers with varying pH and/or ionic strength. |
| Detection | UV/Vis or Fluorescence after derivatization. | UV/Vis, Mass Spectrometry (MS). | Post-column derivatization with ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) followed by UV/Vis or fluorescence detection. |
| Sample Preparation | Derivatization step required. | Generally minimal, direct injection of the sample. | Minimal, but buffer exchange may be needed. |
| Common Impurities Detected | Synthesis by-products, related amino acids (e.g., Leucine, Isoleucine), degradation products. | D-tert-Leucine. | Other amino acids, inorganic salts, and other charged impurities. |
Experimental Protocols
Reversed-Phase HPLC with Pre-column Derivatization (OPA Method)
This method is suitable for the quantification of this compound and its related substances. Derivatization with o-phthalaldehyde (OPA) in the presence of a thiol allows for sensitive fluorescence detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector
Chromatographic Conditions:
-
Column: Zorbax Eclipse AAA (4.6 x 150 mm, 3.5 µm) or equivalent C18 column.
-
Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
Gradient: 0-2 min, 0% B; 2-20 min, 0-57% B; 20-22 min, 57-100% B; 22-25 min, 100% B; 25-26 min, 100-0% B; 26-30 min, 0% B.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection (Fluorescence): Excitation: 340 nm, Emission: 450 nm.
Sample Preparation (Derivatization):
-
Prepare a standard solution of this compound and sample solutions in diluent (e.g., 0.1 M HCl).
-
In the autosampler vial, mix 10 µL of the sample/standard with 20 µL of OPA reagent (prepared by dissolving OPA and 3-mercaptopropionic acid in borate (B1201080) buffer).
-
Allow the reaction to proceed for 1 minute before injection.
Chiral HPLC for Enantiomeric Purity
This method is essential for determining the enantiomeric excess of this compound by separating it from its D-enantiomer.
Instrumentation:
-
HPLC system with a binary or isocratic pump
-
Autosampler
-
Column thermostat
-
UV/Vis detector
Chromatographic Conditions:
-
Column: CHIRALPAK® ZWIX(+)™ (3.0 x 150 mm, 3 µm) or Astec CHIROBIOTIC® T (4.6 x 250 mm, 5 µm).
-
Mobile Phase: For CHIRALPAK® ZWIX(+)™: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Diethylamine and 50 mM Formic Acid.[1]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection (UV): 210 nm.
Sample Preparation:
-
Dissolve this compound standard and sample in the mobile phase.
-
Filter through a 0.45 µm filter before injection.
Ion-Exchange Chromatography
IEC is a robust method for the analysis of amino acids in complex matrices and for separating this compound from other amino acids and charged impurities.[2]
Instrumentation:
-
Amino Acid Analyzer or HPLC system with a post-column derivatization unit
-
Cation-exchange column
-
Post-column reaction coil
-
UV/Vis detector
Chromatographic Conditions:
-
Column: Cation-exchange column (e.g., Lithium or Sodium form).
-
Mobile Phase: Stepwise gradient of lithium or sodium citrate (B86180) buffers with increasing pH and ionic strength.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Gradient program, typically starting around 38°C and increasing to 74°C.
-
Post-column Derivatization: Ninhydrin reagent pumped at 0.2 mL/min.
-
Reaction Temperature: 130°C.
-
Detection (UV): 570 nm and 440 nm (for proline and hydroxyproline).
Sample Preparation:
-
Dissolve the this compound sample in a suitable acidic buffer (e.g., pH 2.2 citrate buffer).
-
Filter the sample to remove any particulates.
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for HPLC analysis of this compound.
Caption: General workflow for HPLC purity analysis of this compound.
Logical Relationship of HPLC Techniques for Purity Assessment
The different HPLC techniques can be used in a complementary manner to provide a comprehensive purity profile of this compound.
Caption: Logical workflow for comprehensive purity assessment of this compound using multiple HPLC techniques.
References
A Comparative Guide to Determining the Enantiomeric Excess of L-tert-Leucine
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules like L-tert-Leucine is of paramount importance. The enantiomeric excess (ee) of a sample dictates its biological activity, efficacy, and safety profile. This guide provides an objective comparison of three prevalent analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and supporting data are presented to aid in selecting the most suitable method for your specific research needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[1] It can be performed directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.
Direct Chiral HPLC is advantageous as it often requires minimal sample preparation, avoiding potential side reactions or racemization during derivatization.[1][2] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for the direct resolution of underivatized amino acids.[2]
Indirect Chiral HPLC involves reacting the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers.[3][4] These diastereomers can then be separated on a conventional reversed-phase HPLC column.
Experimental Protocol: Indirect Chiral HPLC with FDAA Derivatization
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., water or a buffer).
-
Derivatization:
-
To an aliquot of the sample solution, add a solution of 1% FDAA in acetone.
-
Add a solution of 1 M sodium bicarbonate to initiate the reaction.
-
Allow the reaction to proceed at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1 hour).[4]
-
Quench the reaction by adding an acid (e.g., 5% acetic acid).[4]
-
-
HPLC Analysis:
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient method for enantiomeric separation, particularly when coupled with a mass spectrometer (GC-MS).[5] For non-volatile compounds like amino acids, derivatization is a prerequisite to increase their volatility and thermal stability.[6] A common approach involves esterification followed by acylation.
Comprehensive two-dimensional GC (GCxGC) offers significantly enhanced resolution and is well-suited for complex mixtures.[5][7]
Experimental Protocol: Chiral GC with Derivatization
-
Sample Preparation: Dry a known amount of the this compound sample.
-
Derivatization:
-
Esterification: Add a solution of 3M HCl in n-butanol and heat at 100°C for 30 minutes. Evaporate the reagent under a stream of nitrogen.[1]
-
Acylation: Add dichloromethane (B109758) and heptafluorobutyric anhydride (B1165640) (HFBA) and heat at 150°C for 15 minutes. Evaporate the excess reagent and solvent under a nitrogen stream.[1]
-
-
GC-MS Analysis:
-
Data Analysis: The enantiomeric excess is determined by the integration of the peak areas of the two enantiomers in the resulting chromatogram.
NMR Spectroscopy
NMR spectroscopy offers a powerful and often rapid method for determining enantiomeric excess without the need for chromatographic separation.[10][11] The principle lies in converting the enantiomeric pair into a pair of diastereomers by using a chiral derivatizing agent or a chiral solvating agent. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification.
A common method involves the use of a chiral derivatizing agent like (R)-1,1'-bi-2-naphthol ((R)-BINOL) in the presence of 2-formylphenylboronic acid (2-FPBA), which forms diastereomeric complexes with primary amines.[10][11]
Experimental Protocol: ¹H NMR with Chiral Derivatizing Agent
-
Reagent Preparation: Prepare a "host" solution containing 2-formylphenylboronic acid (2-FPBA) and (R)-BINOL in a deuterated solvent (e.g., CDCl₃).[11]
-
Sample Preparation: Prepare a solution of the this compound sample in the same deuterated solvent.
-
Complex Formation: In an NMR tube, combine the this compound solution with the host solution. The amine group of tert-Leucine will react to form diastereomeric imine-boronate esters.[10][11]
-
NMR Analysis: Acquire the ¹H NMR spectrum of the mixture.
-
Data Analysis: Identify the distinct signals corresponding to the two diastereomers. The enantiomeric excess is calculated by integrating the respective signals. The accuracy of this method can be within ±10%.[10]
Comparison of Methods
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase or separation of diastereomers. | Separation of volatile, derivatized enantiomers on a chiral column. | Formation of diastereomers with distinct NMR signals. |
| Sample Prep | Can be minimal (direct) or require derivatization (indirect). | Derivatization is mandatory. | Requires formation of a diastereomeric complex. |
| Sensitivity | High | Very High (especially with MS detection). | Moderate to Low. |
| Accuracy | High | High (errors can be in the range of ±0.5%–2.5%).[5] | Good (can be within ±10%).[10] |
| Throughput | Moderate | Moderate | High |
| Instrumentation | HPLC system with a chiral column or standard column. | GC system with a chiral column, often coupled to MS. | NMR spectrometer. |
| Advantages | Robust, versatile, direct analysis possible.[1] | High resolution and sensitivity.[5] | Rapid, non-separative, provides structural information. |
| Limitations | Chiral columns can be expensive.[1] Derivatization can introduce errors. | Sample must be volatile and thermally stable.[6] | Lower sensitivity, reagent purity is critical.[1] |
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis. Chiral HPLC is a versatile and reliable technique suitable for a wide range of applications. Chiral GC, particularly GCxGC-MS, offers exceptional sensitivity and resolution, making it ideal for trace analysis and complex matrices. NMR spectroscopy provides a rapid and high-throughput alternative, which is particularly useful for reaction monitoring and screening, although with lower sensitivity compared to chromatographic methods. For accurate and reliable results, it is crucial to carefully validate the chosen method and consider potential sources of error, such as racemization during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - RMIT University - Figshare [research-repository.rmit.edu.au]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of L-tert-Leucine: Chemical versus Enzymatic Routes
For researchers, scientists, and drug development professionals, the synthesis of non-proteinogenic amino acids like L-tert-Leucine is a critical step in the development of novel therapeutics. This guide provides an objective comparison of the two primary methodologies for this compound synthesis: traditional chemical routes and modern enzymatic approaches. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid in the selection of the most appropriate method for your research and development needs.
This compound, a chiral building block with a bulky tert-butyl group, is a crucial component in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. The stereochemistry of this amino acid is paramount to the efficacy and safety of the final drug product. Therefore, the method of its synthesis is a key consideration, impacting not only the stereochemical purity but also the overall efficiency, cost, and environmental footprint of the process.
Performance Comparison at a Glance
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between established methodologies and the advantages of green chemistry. While chemical synthesis offers a variety of well-documented routes, enzymatic methods often provide superior enantioselectivity and operate under milder, more environmentally friendly conditions.[1][2]
| Parameter | Chemical Synthesis (Asymmetric Strecker) | Enzymatic Synthesis (Whole-Cell Biocatalysis) |
| Starting Materials | Pivaldehyde, (R)-phenylglycine amide, NaCN, Acetic Acid | Trimethylpyruvate, Glucose, NH4Cl |
| Key Reagents/Catalysts | Chiral auxiliary, Cyanide source | Leucine (B10760876) dehydrogenase (LeuDH), Glucose dehydrogenase (GDH) |
| Overall Yield | ~73%[3] | Up to 96.1%[4] |
| Enantiomeric Excess (ee) | >98%[3] | >99%[5] |
| Reaction Conditions | Low temperatures (e.g., -75 °C for hydrocyanation), use of hazardous reagents (HCN)[6] | Mild conditions (e.g., 30°C, aqueous buffer at pH 8.5)[4] |
| Reaction Time | Multiple steps, can be lengthy | Typically 5-35 hours for bioconversion[7][8] |
| Environmental Impact | Use of toxic reagents and organic solvents | Generally lower, aqueous-based systems, biodegradable catalysts |
| Scalability | Established for large-scale production, but can be complex | Demonstrably scalable, with high space-time yields reported[5] |
Visualizing the Synthesis Pathways
To better understand the distinct workflows of chemical and enzymatic synthesis, the following diagrams illustrate the key stages of each process.
Experimental Protocols
For a practical understanding of these methodologies, detailed experimental protocols for a representative chemical and enzymatic synthesis are provided below.
Chemical Synthesis: Asymmetric Strecker Reaction
This protocol is adapted from the work of Boesten et al. and describes the synthesis of (S)-tert-leucine using (R)-phenylglycine amide as a chiral auxiliary.[3]
Step 1: Formation of the α-Amino Nitrile
-
In a suitable reaction vessel, a mixture of (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.0 eq) is stirred in methanol.
-
Sodium cyanide (1.0 eq) and acetic acid (1.0 eq) are added to the mixture.
-
The reaction is stirred overnight at room temperature.
-
The solvent is evaporated to yield the crude α-amino nitrile. The diastereomeric ratio can be determined by ¹H NMR. For enhanced diastereoselectivity, a crystallization-induced asymmetric transformation can be employed by heating the reaction mixture in water.[9]
Step 2: Acetylation and Hydrolysis
-
The crude α-amino nitrile is treated with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid to yield the N-acyl derivative.
-
The N-acythis compound amide is obtained via hydrogenation using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]
-
Finally, the amide is hydrolyzed by heating in 6N hydrochloric acid at 100°C to yield (S)-tert-leucine.[3]
Enzymatic Synthesis: Whole-Cell Biocatalysis
This protocol is based on the work of Jia et al. and utilizes recombinant E. coli co-expressing leucine dehydrogenase (LeuDH) and formate (B1220265) dehydrogenase (FDH) for the reductive amination of trimethylpyruvate.[7]
Step 1: Preparation of the Whole-Cell Biocatalyst
-
E. coli cells co-expressing the genes for LeuDH and FDH are cultured in a suitable growth medium.
-
The cells are harvested by centrifugation and can be used as wet cells or freeze-dried for later use.
Step 2: "One-Pot" Biocatalytic Reaction
-
A reaction mixture is prepared in a 50 mL flask containing:
-
500 mM NH₄Cl-NH₃·H₂O buffer (pH 9.5)
-
100 mM trimethylpyruvate (TMP)
-
200 mM sodium formate
-
0.1 g of freeze-dried whole cells
-
-
The reaction mixture is incubated at 30°C with shaking at 200 rpm for up to 35 hours.[7]
-
Samples are taken periodically to monitor the conversion of TMP to this compound by high-performance liquid chromatography (HPLC).
Step 3: Product Isolation
-
Upon completion of the reaction, the biocatalyst is removed by centrifugation.[8]
-
The pH of the supernatant is adjusted to the isoelectric point of this compound (approximately 5.9) to facilitate precipitation.[8]
-
The solution is concentrated, and the this compound is crystallized by cooling.[8]
Concluding Remarks
The choice between chemical and enzymatic synthesis of this compound is multifaceted. Chemical synthesis, particularly asymmetric methods like the Strecker synthesis, offers established routes with high enantioselectivity.[3] However, these methods often involve harsh reaction conditions, hazardous reagents, and multiple purification steps.[6]
In contrast, enzymatic synthesis, especially using whole-cell biocatalysts, presents a compelling alternative.[5] This approach offers several advantages, including:
-
High Enantioselectivity: Typically achieving enantiomeric excess values greater than 99%.[5]
-
Mild Reaction Conditions: Reactions are conducted in aqueous media at moderate temperatures and pH, reducing energy consumption and by-product formation.[4]
-
Environmental Sustainability: Avoids the use of toxic reagents and organic solvents, aligning with the principles of green chemistry.
-
Process Simplification: "One-pot" reactions and the potential for in-situ cofactor regeneration streamline the synthesis process.[7]
For researchers and drug development professionals, the increasing availability of engineered enzymes and optimized whole-cell systems makes enzymatic synthesis an increasingly attractive and sustainable option for the production of high-purity this compound. The high yields, exceptional enantioselectivity, and milder process conditions position enzymatic routes as a superior choice for modern pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 9. pure.rug.nl [pure.rug.nl]
L-tert-Leucine vs. L-leucine as Chiral Auxiliaries: A Comparative Analysis for Asymmetric Synthesis
In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. Both L-tert-Leucine and L-leucine, readily available from the chiral pool, serve as effective precursors for chiral auxiliaries. However, the subtle difference in their side-chain structure—a bulky tert-butyl group in this compound versus an isobutyl group in L-leucine—can significantly influence the outcome of stereoselective reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal auxiliary for their synthetic needs.
The primary role of a chiral auxiliary is to temporarily impart its chirality to a prochiral substrate, directing the approach of a reactant to one face of the molecule over the other. This is typically achieved by forming a covalent bond between the auxiliary and the substrate, conducting the desired stereoselective transformation, and then cleaving the auxiliary to yield the enantiomerically enriched product. The steric bulk of the auxiliary's side chain is a critical factor in determining the degree of facial shielding and, consequently, the diastereoselectivity of the reaction.
Performance in Asymmetric Alkylation: A Quantitative Comparison
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are extensively employed. The steric hindrance provided by the auxiliary's side chain plays a crucial role in directing the approach of the electrophile.
To illustrate the expected performance differences, the following table summarizes typical results for the asymmetric alkylation of a glycine (B1666218) enolate equivalent using auxiliaries derived from both amino acids.
| Chiral Auxiliary Derived From | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| This compound | Benzyl (B1604629) bromide | >95% | High | [1][2] |
| L-leucine | Benzyl bromide | 80-90% | Good | [3] |
The consistently higher diastereoselectivity observed with this compound-derived auxiliaries can be attributed to the more effective shielding of one face of the enolate by the bulky tert-butyl group, which restricts the possible transition states for the approaching electrophile.
Mechanism of Stereochemical Induction
The stereochemical outcome of these reactions is governed by the formation of a rigid, chelated transition state. The chiral auxiliary directs the formation of a specific enolate geometry and then blocks one of the enolate faces, forcing the electrophile to attack from the less sterically hindered side.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
The key to high diastereoselectivity lies in the rigidity of the transition state. The bulky side chain of the amino acid-derived auxiliary forces a specific conformation, leading to a significant energy difference between the two possible diastereomeric transition states.
Caption: Simplified model for stereochemical induction.
Experimental Protocols
Below are representative experimental protocols for the asymmetric alkylation of a glycine Schiff base, which can be adapted for auxiliaries derived from both this compound and L-leucine.
General Procedure for Asymmetric Alkylation
1. Formation of the Chiral Schiff Base:
-
To a solution of the amino acid amide (L-tert-leucinamide or L-leucinamide) (1.0 eq.) in a suitable solvent (e.g., toluene), add benzophenone (B1666685) imine (1.0 eq.).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure to obtain the crude Schiff base, which can be used in the next step without further purification.
2. Asymmetric Alkylation:
-
To a solution of the chiral Schiff base (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzyl bromide) (1.2 eq.) and continue stirring at -78 °C for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
-
Purify the major diastereomer by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Hydrolyze the purified alkylated product with aqueous acid (e.g., 1 M HCl) to cleave the Schiff base and the amide bond, liberating the enantiomerically enriched α-alkylated amino acid and the amino alcohol corresponding to the auxiliary.
-
The chiral auxiliary can be recovered and recycled.
Logical Selection Framework
The choice between this compound and L-leucine as the source for a chiral auxiliary depends on the specific requirements of the synthesis.
Caption: Decision tree for selecting between this compound and L-leucine.
References
- 1. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leucine Dehydrogenases for L-tert-Leucine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of L-tert-leucine, a non-natural chiral amino acid, is of significant interest in the pharmaceutical and chemical industries due to its role as a crucial building block for chiral drugs and auxiliaries.[1] Enzymatic synthesis using leucine (B10760876) dehydrogenase (LeuDH) presents a highly efficient and stereoselective alternative to traditional chemical methods.[2] This guide provides an objective comparison of various leucine dehydrogenases for the synthesis of this compound from trimethylpyruvate (TMP), supported by experimental data to aid in the selection of the most suitable biocatalyst.
Performance Comparison of Leucine Dehydrogenases
The selection of an appropriate leucine dehydrogenase is critical for optimizing the production of this compound. Key performance indicators include specific activity towards the bulky substrate trimethylpyruvate, kinetic parameters (Km and kcat/Km), optimal operating temperature, and thermostability. The following table summarizes the performance of several recently characterized leucine dehydrogenases.
| Enzyme | Source Organism | Specific Activity (U/mg) towards TMP | Km (mM) for TMP | kcat/Km (s-1mM-1) for TMP | Optimal Temperature (°C) | Thermostability |
| PfLeuDH | Paenibacillus sp. | 51.02 | N/A | N/A | 65 | Stable below 50°C for 1h[3] |
| EsiLeuDH | Exiguobacterium sibiricum | 15.74 | N/A | N/A | N/A | Half-life of 14.7h at 50°C[2] |
| PbLeuDH | Pseudomonas balearica | 51.71 | 4.92 | 24.49 | 30-70 | N/A |
| TbLeuDH | Thermoactinomyces sp. | 24.18 | N/A | N/A | 65 | N/A |
| BbLeuDH | Bacillus sp. | 13.28 | N/A | N/A | 65 | N/A |
| CsLeuDH | Caldanaerobacter sp. | 1.75 | N/A | N/A | 70 | N/A |
| Mutant H6 | Lysinibacillus sphaericus | >2-fold increase vs WT | N/A | >5-fold increase vs WT | N/A | N/A |
N/A: Data not available in the cited sources.
Among the evaluated enzymes, PbLeuDH from Pseudomonas balearica and PfLeuDH from Paenibacillus sp. demonstrate superior specific activity towards trimethylpyruvate.[3][4] Notably, PbLeuDH also exhibits a high catalytic efficiency (kcat/Km), making it a very promising candidate for industrial applications.[4] Directed evolution has also been shown to be a powerful strategy, as exemplified by the Mutant H6 of Lysinibacillus sphaericus LeuDH, which showed a significant improvement in catalytic efficiency for this compound synthesis.[5]
Experimental Protocols
Reproducible and standardized methodologies are essential for the evaluation of enzyme performance. Below are detailed protocols for key experiments.
Enzyme Activity Assay (Reductive Amination)
This protocol determines the rate of NADH oxidation during the conversion of trimethylpyruvate to this compound.
-
Prepare the reaction mixture: In a 1 mL cuvette, combine:
-
Incubate the mixture: Equilibrate the mixture at the desired temperature (e.g., 30°C) for 2 minutes.[3]
-
Initiate the reaction: Add a suitable amount of purified leucine dehydrogenase to the mixture.
-
Measure absorbance: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Substrate Specificity Assay
This assay is used to determine the relative activity of the enzyme towards different keto acids.
-
Prepare reaction mixtures: For each substrate, prepare a 1 mL reaction mixture containing:
-
Follow the procedure: Follow steps 2-4 of the Enzyme Activity Assay protocol for each substrate.
-
Calculate relative activity: The activity towards a specific substrate is expressed as a percentage of the activity observed with the reference substrate (e.g., trimethylpyruvate).[3]
Thermostability Assay
This protocol assesses the enzyme's ability to retain activity after incubation at various temperatures.
-
Incubate the enzyme: Incubate aliquots of the purified enzyme at different temperatures (e.g., 25°C to 75°C) for a set period (e.g., 1 hour) in a suitable buffer (e.g., pH 9.5).[3]
-
Cool the samples: After incubation, immediately place the enzyme samples on ice.
-
Measure residual activity: Determine the remaining enzyme activity using the standard Enzyme Activity Assay. The residual activity is expressed as a percentage of the activity of an untreated enzyme sample.[3]
Visualizing the Workflow
The following diagrams illustrate the key processes in evaluating leucine dehydrogenases for this compound synthesis.
Caption: Enzymatic synthesis of this compound with cofactor regeneration.
Caption: General workflow for evaluating leucine dehydrogenases.
Conclusion
The development of robust and efficient leucine dehydrogenases is paramount for the industrial-scale production of this compound. This guide highlights that enzymes such as PbLeuDH and PfLeuDH show great promise due to their high specific activity and favorable kinetic properties.[3][4] Furthermore, protein engineering approaches, like directed evolution, offer a powerful avenue for tailoring enzyme characteristics to meet specific process requirements.[5] The provided experimental protocols and workflows serve as a foundational resource for researchers in the field to systematically evaluate and compare novel leucine dehydrogenase candidates.
References
- 1. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-tert-Leucine's Structure: An NMR Spectroscopy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the validation of L-tert-Leucine's structure against other structurally similar chiral amino acids. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers engaged in the characterization of non-proteinogenic amino acids, which are crucial components in the development of novel therapeutics.
Introduction to this compound and NMR Validation
This compound is a non-proteinogenic amino acid characterized by a bulky tert-butyl side chain. This unique structural feature imparts significant steric hindrance, making it a valuable building block in medicinal chemistry for the design of peptides and small molecule drugs with enhanced metabolic stability and conformational rigidity. Accurate structural verification is paramount, and NMR spectroscopy stands as a powerful, non-destructive analytical technique for this purpose. Through the analysis of ¹H and ¹³C NMR spectra, one can confirm the connectivity and chemical environment of each atom within the molecule, thereby validating its identity and purity.
This guide compares the NMR spectral data of this compound with its structurally related counterparts, L-Valine and L-Isoleucine, highlighting the distinct chemical shifts that arise from their different alkyl side chains.
Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, L-Valine, and L-Isoleucine. These values are crucial for distinguishing between these similar amino acids. The data provided is based on spectra typically acquired in deuterium (B1214612) oxide (D₂O), a common solvent for NMR analysis of amino acids.
Table 1: ¹H NMR Chemical Shifts (ppm) in D₂O
| Amino Acid | α-H | β-H | γ-H | δ-H |
| This compound | ~3.46 | - | ~1.08 (9H, s) | - |
| L-Valine | ~3.60 | ~2.27 (m) | ~1.00 (6H, d) | - |
| L-Isoleucine | ~3.66 | ~1.97 (m) | ~1.46, ~1.25 (m) | ~0.93 (3H, t), ~1.00 (3H, d) |
Note: Chemical shifts can vary slightly depending on the experimental conditions such as pH and concentration.
Table 2: ¹³C NMR Chemical Shifts (ppm) in D₂O
| Amino Acid | Cα | Cβ | Cγ | Cδ | C=O |
| This compound | ~67.0 | ~35.0 | ~27.0 | - | ~175.0 |
| L-Valine | ~62.0 | ~32.0 | ~19.0 | - | ~177.0 |
| L-Isoleucine | ~61.0 | ~38.0 | ~26.0 (CH₂) | ~16.0 (CH₃), ~12.0 (CH₃) | ~177.0 |
Note: The carbonyl (C=O) chemical shift is sensitive to pH changes.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines the key steps for the preparation and analysis of amino acid samples.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the amino acid and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O). For enhanced signal resolution, especially for the exchangeable amine and carboxylic acid protons, deuterated solvents with varying pD (the equivalent of pH in D₂O) can be utilized.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added. A typical concentration is 0.05% (w/v).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Experiment: A standard one-dimensional proton experiment is typically sufficient.
-
Solvent Suppression: Implement a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: ~12-16 ppm
-
-
-
¹³C NMR Acquisition:
-
Experiment: A one-dimensional carbon experiment with proton decoupling (e.g., zgpg30) is standard.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2 seconds
-
Acquisition time: ~1 second
-
Spectral width: ~200-220 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard or the residual solvent peak.
-
Structural Validation Workflow
The process of validating the structure of this compound using NMR spectroscopy can be summarized in a logical workflow. This workflow ensures a systematic approach from sample preparation to final structure confirmation.
Conclusion
The distinct NMR spectral features of this compound, particularly the singlet for the nine γ-protons in the ¹H NMR spectrum and the unique chemical shifts of the quaternary Cβ and the three equivalent Cγ carbons in the ¹³C NMR spectrum, provide a definitive fingerprint for its structural validation. By following the outlined experimental protocols and comparing the acquired data with the reference values provided, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their starting materials for drug discovery and development.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to L-tert-Leucine
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical determinant of success. L-tert-leucine has long been a valuable chiral building block and auxiliary precursor, prized for its steric bulk and well-defined stereochemistry. However, a diverse array of alternative chiral auxiliaries have been developed, each offering unique advantages in terms of reactivity, selectivity, and ease of removal. This guide provides an objective comparison of the performance of prominent alternatives to this compound in asymmetric synthesis, supported by experimental data and detailed protocols.
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, capable of inducing high stereoselectivity, and removable under mild conditions without causing racemization of the desired product.[1] This comparison will focus on some of the most widely adopted and effective auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultam, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, in conjunction with the chemical yield. The following tables summarize the performance of several key chiral auxiliaries in common asymmetric transformations.
Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental method for constructing stereogenic carbon centers. The choice of chiral auxiliary can significantly influence the diastereoselectivity of the reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone derivative) | Propionyl imide | Benzyl (B1604629) bromide | >99:1 | 90-95 | [2] |
| Oppolzer's Camphorsultam | Propionyl imide | Methyl iodide | 98:2 | 95 | [3] |
| Myers' Pseudoephedrine Amide | Propionamide | Benzyl bromide | >99% d.e. | High | [4] |
| Enders' SAMP Hydrazone | Propanal hydrazone | Methyl iodide | >96% d.e. | 95 | [1] |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N/A | N/A | >99% | High | [5] |
Asymmetric Aldol (B89426) Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed chiral centers.
| Chiral Auxiliary | Electrophile | Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | Isobutyraldehyde | Propionyl Imide | >99:1 | 85 | [3] |
| Evans' Oxazolidinone ((4R)-4-(1-Methylethyl)-2-oxazolidinone) | Benzaldehyde | Propionyl Imide | 95:5 | 80 | [3] |
| Oppolzer's Camphorsultam ((2R)-Bornane-10,2-sultam) | Benzaldehyde | Propionyl Imide | 98:2 (anti:syn) | 90 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. The following are representative experimental protocols for asymmetric alkylation and aldol reactions using Evans' oxazolidinone auxiliaries.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (n-BuLi) dropwise.
-
After stirring for 15 minutes, propionyl chloride (1.1 equivalents) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.[3]
2. Diastereoselective Alkylation:
-
The N-propionyl oxazolidinone (1.0 equivalent) is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) is added dropwise to form the enolate.
-
After stirring for 30 minutes, the electrophile (e.g., benzyl bromide, 1.2 equivalents) is added.
-
The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio is typically determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude product.
3. Auxiliary Cleavage:
-
The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.
-
Lithium hydroxide (B78521) (LiOH) (2.0 equivalents) and 30% hydrogen peroxide (H₂O₂) (4.0 equivalents) are added, and the mixture is stirred for 1 hour.
-
The reaction is quenched with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
The chiral auxiliary is recovered by extraction with an organic solvent.
-
The aqueous layer is acidified with a dilute acid (e.g., 1 M HCl), and the enantiomerically enriched carboxylic acid is extracted with an organic solvent, dried, and purified.[1]
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary:
-
The acylation is performed as described in the asymmetric alkylation protocol.
2. Enolate Formation and Aldol Addition:
-
The N-propionyl oxazolidinone is dissolved in anhydrous dichloromethane (B109758) (DCM) and cooled to 0 °C.
-
Dibutylboron triflate (Bu₂BOTf) is added dropwise, followed by the addition of triethylamine (B128534) (TEA).[3]
-
The mixture is stirred for 30-60 minutes to form the boron enolate.
-
The reaction is then cooled to -78 °C, and the aldehyde (e.g., isobutyraldehyde) is added.
-
The reaction is stirred for several hours at -78 °C and then allowed to warm to room temperature.
-
The reaction is quenched with a phosphate (B84403) buffer solution (pH 7) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude aldol adduct.
3. Auxiliary Cleavage:
-
Cleavage of the auxiliary can be achieved using various methods, such as hydrolysis with LiOH/H₂O₂ as described above, to yield the corresponding β-hydroxy carboxylic acid.
Visualizing the Workflow
The following diagrams illustrate the general workflow for using a chiral auxiliary in asymmetric synthesis and the mechanism of stereodirection by an Evans' oxazolidinone.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Mechanism of stereodirection by an Evans' oxazolidinone auxiliary.
Conclusion
While this compound remains a valuable chiral resource, a variety of powerful alternatives are available to the modern synthetic chemist. Evans' oxazolidinones and Oppolzer's camphorsultam, in particular, are well-established and highly reliable auxiliaries that consistently deliver excellent stereocontrol in a range of asymmetric transformations.[3][6] The choice of the optimal auxiliary will ultimately depend on the specific substrate, reaction type, and desired stereochemical outcome. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions in the design and execution of their asymmetric syntheses. The continuous development of novel chiral auxiliaries promises to further expand the toolbox for the efficient and selective synthesis of enantiomerically pure compounds.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric Reactions Using Non-natural Chiral Auxiliaries [jstage.jst.go.jp]
A Comparative Performance Review of L-tert-Leucine-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. In the realm of asymmetric catalysis, chiral organocatalysts derived from natural amino acids have emerged as powerful tools. Among these, L-tert-leucine, with its sterically demanding tert-butyl group, has garnered significant attention for its potential to induce high levels of stereoselectivity. This guide provides a comprehensive comparison of the performance of this compound-based catalysts with common alternatives in key asymmetric transformations, supported by experimental data and detailed protocols.
Asymmetric Aldol (B89426) Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. This compound and its derivatives have been successfully employed as organocatalysts in this transformation, often exhibiting distinct reactivity and selectivity profiles compared to the ubiquitous L-proline.
Performance Comparison: this compound vs. Proline Derivatives
The following table summarizes the performance of this compound-derived catalysts in the asymmetric aldol reaction of cyclic ketones with aromatic aldehydes, benchmarked against L-proline and its derivatives.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| This compound | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 85 | 90:10 | 95 | [1](2--INVALID-LINK-- |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 | 20 | [3](--INVALID-LINK--) |
| L-Proline | Benzaldehyde | Cyclohexanone | CH₂Cl₂ | 96 | >95:5 | 78 | [3](--INVALID-LINK--) |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 99 | 98:2 | 96 | [3](--INVALID-LINK--) |
Key Observations:
-
This compound can provide high diastereoselectivity and enantioselectivity in the asymmetric aldol reaction.[1][4]
-
While L-proline can afford high yields and good diastereoselectivity, the enantioselectivity can be significantly lower under similar conditions compared to some of its derivatives or this compound.[3]
-
Derivatives of proline, such as the tetrazole derivative, can significantly enhance enantioselectivity, demonstrating the impact of catalyst modification.[3]
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by this compound
The following is a general experimental protocol for the direct asymmetric aldol reaction between an aldehyde and a ketone catalyzed by this compound.
Materials:
-
This compound (catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone, serves as both reactant and solvent in some cases)
-
Solvent (e.g., DMSO, CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of this compound (typically 10-30 mol%) in the chosen solvent, add the aldehyde (1 equivalent) and the ketone (typically 2-10 equivalents).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -10 °C) for the required time (typically 24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Signaling Pathway: Enamine Catalysis in Aldol Reaction
The asymmetric aldol reaction catalyzed by amino acids like this compound is generally accepted to proceed through an enamine-based catalytic cycle, analogous to the mechanism of Class I aldolase (B8822740) enzymes. The bulky tert-butyl group of this compound plays a crucial role in the stereochemical outcome by effectively shielding one face of the enamine intermediate.
Figure 1: Enamine catalytic cycle for the this compound catalyzed asymmetric aldol reaction.
Asymmetric Michael Addition
The Michael addition is a versatile method for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound-derived organocatalysts have proven to be effective in promoting highly enantioselective Michael additions.
Performance Comparison: this compound vs. Proline in Michael Additions
The performance of an this compound-derived squaramide catalyst is compared with L-proline in the asymmetric Michael addition of ketones to nitroolefins.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| This compound Squaramide | Various ketones | Azadienes | Toluene | up to 99 | N/A | up to 98 | [5](--INVALID-LINK--) |
| L-Proline | Cyclohexanone | β-Nitrostyrene | DMSO | 95 | 95:5 | 20 | [3](--INVALID-LINK--) |
| L-Proline | Propanal | β-Nitrostyrene | CH₂Cl₂ | 96 | >95:5 | 78 | [3](--INVALID-LINK--) |
Key Observations:
-
This compound-derived catalysts, such as squaramides, can achieve excellent yields and enantioselectivities in asymmetric Michael additions.[5]
-
L-proline's performance in Michael additions can be highly dependent on the substrates and reaction conditions, with enantioselectivity varying significantly.[3]
Experimental Protocol: Asymmetric Michael Addition
The following provides a general protocol for the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by a proline derivative, which can be adapted for this compound-based catalysts.
Materials:
-
Chiral organocatalyst (e.g., L-proline or this compound derivative)
-
Ketone (Michael donor)
-
Nitroalkene (Michael acceptor)
-
Solvent (e.g., DMSO, CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the chiral organocatalyst (typically 10-20 mol%) in the appropriate solvent.
-
Add the ketone (typically 1.5-2 equivalents) to the catalyst solution.
-
Add the nitroalkene (1 equivalent) to the reaction mixture.
-
Stir the mixture at the specified temperature (e.g., room temperature) for the required duration (typically 24-96 hours), monitoring the reaction by TLC.
-
After completion, work up the reaction as described in the aldol reaction protocol (quenching, extraction, drying, and concentration).
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified Michael adduct by NMR and chiral HPLC, respectively.
Signaling Pathway: Iminium Catalysis in Michael Addition
In the context of Michael additions of aldehydes or ketones to nitroolefins catalyzed by secondary amines like this compound derivatives, the reaction often proceeds through an iminium ion intermediate.
Figure 2: Iminium ion activation pathway in an asymmetric Michael addition.
Asymmetric Alkylation
Asymmetric alkylation is a crucial transformation for the synthesis of chiral α-amino acids and other molecules with stereogenic centers. Chiral phosphine (B1218219) ligands derived from amino acids, including this compound, have been developed for transition metal-catalyzed asymmetric alkylations.
Performance Comparison: Chiral Phosphine Ligands in Asymmetric Alkylation
The following table presents a comparison of different types of chiral phosphine ligands in palladium-catalyzed asymmetric allylic alkylation, a benchmark reaction for evaluating ligand performance.
| Ligand Type | Specific Ligand | Pd:Ligand Ratio | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| P,N-Ligand (this compound derived) | (S)-tert-butylPHOX | 1:1.2 | Toluene | 25 | 96 | 99 | [6](--INVALID-LINK--) |
| Diphosphine | (R,R)-Trost Ligand | 1:1.5 | CH₂Cl₂ | rt | 98 | >99 | [6](--INVALID-LINK--) |
| Diphosphine | (R)-BINAP | 1:2 | THF | rt | 95 | 88 | [6](--INVALID-LINK--) |
Key Observations:
-
This compound-derived P,N-ligands, such as (S)-tert-butylPHOX, are highly effective in asymmetric allylic alkylation, providing excellent yields and enantioselectivities.[6]
-
The performance of these ligands is comparable to well-established diphosphine ligands like the Trost ligand.[6]
-
The choice of ligand backbone and heteroatoms significantly influences the catalytic outcome.
Experimental Protocol: Asymmetric Allylic Alkylation
This protocol outlines a general procedure for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.
Materials:
-
Palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂)
-
Chiral phosphine ligand (e.g., this compound-derived P,N-ligand)
-
rac-1,3-Diphenyl-2-propenyl acetate (substrate)
-
Dimethyl malonate (nucleophile)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Anhydrous salts (e.g., potassium acetate)
-
Standard workup and purification reagents.
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the palladium precursor and the chiral phosphine ligand in the anhydrous solvent. Stir the solution at room temperature for a short period to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the allylic acetate substrate and any salt additives.
-
Nucleophile Preparation and Addition: In a separate vial, mix the nucleophile with the base. Stir for a few minutes at room temperature to generate the active nucleophile. Add this solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over an anhydrous salt like MgSO₄. After filtration and concentration, purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or SFC.
Experimental Workflow: Asymmetric Allylic Alkylation
The following diagram illustrates the typical workflow for a palladium-catalyzed asymmetric allylic alkylation experiment.
Figure 3: Experimental workflow for asymmetric allylic alkylation.
Turnover Numbers (TONs) of Amino Acid-Based Catalysts
Conclusion
This compound-based catalysts have demonstrated significant promise in the field of asymmetric synthesis. The sterically demanding tert-butyl group often imparts unique stereochemical control, leading to high enantioselectivities and diastereoselectivities in key transformations such as aldol reactions, Michael additions, and alkylations.
-
In asymmetric aldol reactions , this compound can offer superior enantioselectivity compared to unsubstituted L-proline under certain conditions.
-
In asymmetric Michael additions , this compound derivatives, particularly when incorporated into more complex scaffolds like squaramides, exhibit excellent performance.
-
In asymmetric alkylations , this compound-derived phosphine ligands are competitive with state-of-the-art chiral ligands.
While L-proline remains a workhorse in organocatalysis due to its low cost and ready availability, this guide highlights that this compound and its derivatives provide a valuable and often superior alternative for achieving high stereoselectivity. The choice between these catalysts will ultimately depend on the specific substrate, reaction type, and desired outcome. Further research into the development of this compound-based catalysts with higher turnover numbers will undoubtedly expand their applicability in both academic and industrial settings.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of Leucine Dehydrogenase with L-Leucine and Trimethylpyruvate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic parameters of leucine (B10760876) dehydrogenase (LeuDH) with its natural substrate, L-leucine, and a synthetic analog, trimethylpyruvate (TMP). This analysis is crucial for applications in biocatalysis, particularly in the synthesis of chiral compounds like L-tert-leucine, a valuable building block in the pharmaceutical industry. The data presented here is compiled from various scientific studies to offer a comprehensive overview for researchers in enzyme kinetics and drug development.
Executive Summary
Leucine dehydrogenase (EC 1.4.1.9) is an NAD+-dependent enzyme that catalyzes the reversible oxidative deamination of L-leucine to its corresponding α-keto acid, 4-methyl-2-oxopentanoate (B1228126).[1] The enzyme also exhibits activity towards other branched-chain amino acids.[2] Of significant interest is its ability to catalyze the reductive amination of α-keto acids, such as trimethylpyruvate, to produce non-natural amino acids like this compound.[3][4] This guide compares the kinetic efficiency of LeuDH with its natural substrate and trimethylpyruvate, providing insights into its substrate specificity and potential for industrial applications.
Comparative Kinetic Data
The kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the catalytic constant (kcat), are fundamental to understanding its efficiency and affinity for a given substrate. The Km value is an indicator of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic parameters of leucine dehydrogenase from various microbial sources with L-leucine and trimethylpyruvate.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Pseudomonas balearica (PbLeuDH) | L-Leucine | 0.40 | - | - | [3] |
| Trimethylpyruvate | 4.92 | - | 24.49 | [3] | |
| Exiguobacterium sibiricum (EsiLeuDH) | L-Leucine | 0.88 | - | 4.90 (L·mmol-1·s-1) | [5] |
| Trimethylpyruvate | 5.96 | - | 7.62 (L·mmol-1·s-1) | [5] | |
| Bacillus cereus (LDH) | 4-methyl-2-oxopentanoic acid (keto-leucine) | 1.16 ± 0.37 | 167.25 ± 10.23 | 143.69 ± 6.36 | [6] |
| L-Leucine | 0.86 ± 0.21 | 0.25 ± 0.03 | 0.29 ± 0.03 | [6] |
Note: The catalytic constant (kcat) is not always reported directly in all studies. The catalytic efficiency (kcat/Km) provides a standardized measure for comparing enzyme performance across different substrates.
Experimental Protocols
The determination of kinetic parameters for leucine dehydrogenase typically involves monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.[2][7]
Assay for Oxidative Deamination of L-Leucine
This assay measures the rate of NADH formation resulting from the deamination of L-leucine.
Principle: L-Leucine + NAD+ + H2O ⇌ 4-methyl-2-oxopentanoate + NH4+ + NADH + H+[1]
Reagents:
-
Buffer: 100 mM Glycine-NaOH, pH 10.0[3] or 250 mM Sodium phosphate, pH 10.5.[2]
-
Substrate: L-Leucine solution (e.g., 0.1–4 mM).[3]
-
Cofactor: NAD+ solution (e.g., 0.5 mM).[3]
-
Enzyme: Purified Leucine Dehydrogenase solution.
Procedure:
-
Prepare a reaction mixture containing the buffer, L-leucine, and NAD+ in a cuvette.[3]
-
Incubate the mixture at a constant temperature (e.g., 30 °C).[2]
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[2][7]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
Repeat the assay with varying concentrations of L-leucine to determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots.[3]
Assay for Reductive Amination of Trimethylpyruvate
This assay measures the rate of NADH consumption during the amination of trimethylpyruvate.
Principle: Trimethylpyruvate + NH4+ + NADH + H+ ⇌ this compound + NAD+ + H2O
Reagents:
-
Substrate: Trimethylpyruvate (TMP) solution (e.g., 1–20 mM).[7]
-
Enzyme: Purified Leucine Dehydrogenase solution.
Procedure:
-
Prepare a reaction mixture containing the buffer, TMP, and NADH in a cuvette.[7][8]
-
Incubate the mixture at a constant temperature (e.g., 30 °C).[7][8]
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 340 nm over time.[7][8]
-
Calculate the initial reaction velocity.
-
Vary the concentration of TMP to determine the kinetic parameters.[7]
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the kinetic analysis of leucine dehydrogenase.
Caption: Workflow for the kinetic analysis of the oxidative deamination of L-leucine.
Caption: Workflow for the kinetic analysis of the reductive amination of trimethylpyruvate.
Logical Relationship of Catalytic Reactions
The reversible reaction catalyzed by leucine dehydrogenase is central to its utility. The direction of the reaction is influenced by substrate availability and reaction conditions.
Caption: Reversible natural reaction and synthetic application of Leucine Dehydrogenase.
Conclusion
The kinetic data reveals that while leucine dehydrogenase exhibits a higher affinity (lower Km) for its natural substrate, L-leucine, it demonstrates considerable catalytic efficiency with trimethylpyruvate. This makes LeuDH a viable and attractive biocatalyst for the industrial production of this compound.[3][4] The choice of enzyme source is critical, as kinetic parameters can vary significantly between different microbial species. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative kinetic analyses, facilitating the selection and engineering of leucine dehydrogenases for specific biotechnological applications.
References
- 1. Leucine dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 2. nipro.co.jp [nipro.co.jp]
- 3. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]
Stability Under Scrutiny: A Comparative Guide to L-tert-Leucine and Its Isomeric Alternatives
For researchers, scientists, and professionals in drug development, the stability of chiral building blocks is paramount to ensuring the efficacy, safety, and shelf-life of therapeutic molecules. L-tert-Leucine, a non-proteinogenic amino acid, is increasingly utilized in pharmaceutical design to enhance peptide stability and bioactivity. This guide provides a comparative assessment of the stability of this compound against its natural isomers—L-Leucine, L-Isoleucine, and L-Valine—under various experimental conditions. The information herein is synthesized from publicly available data and established principles of chemical stability.
Comparative Stability Analysis
The inherent stability of an amino acid is influenced by its molecular structure. The tert-butyl group of this compound provides significant steric hindrance around the α-carbon, which is anticipated to confer enhanced resistance to chemical degradation compared to its less bulky isomers. The following table summarizes the expected and reported stability of this compound and its alternatives under forced degradation conditions.
| Experimental Condition | This compound | L-Leucine | L-Isoleucine | L-Valine |
| Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) | Expected High Stability | Moderate Stability | Moderate Stability | Moderate Stability |
| Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) | Expected High Stability | Moderate Stability | Moderate Stability | Moderate Stability |
| Oxidative Stress (e.g., 3% H₂O₂, 25°C) | Expected High Stability | Susceptible to oxidation, particularly at the γ-carbon. | Susceptible to oxidation. | Susceptible to oxidation. |
| Thermal Stress (Solid State) | High (sublimes/decomposes at ≥300°C)[1] | Decomposes at ~295°C[2] | Decomposes at ~292°C[3] | Decomposes at ~298°C[4] |
| Thermal Stress (Aqueous Solution) | Data not available, but expected to be more stable than isomers. | Degradation observed in subcritical water at high temperatures (290-330°C)[5] | Degradation observed in subcritical water at high temperatures (290-330°C)[5] | Degradation observed in subcritical water at high temperatures (290-330°C)[5] |
| Photostability (UV/Vis Exposure) | A derivative (N-acetyl methyl ester) shows photofragmentation[][7] | Susceptible to photodegradation | Susceptible to photodegradation | Susceptible to photodegradation |
Note: Direct comparative quantitative data from a single study under identical forced degradation conditions for all four amino acids is limited in the public domain. The table is a synthesis of available data and predictions based on chemical structure.
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. Below are detailed methodologies for key stability-indicating experiments.
Protocol 1: Forced Degradation Under Hydrolytic Conditions
-
Objective: To assess the stability of the amino acid in acidic and basic aqueous solutions.
-
Materials:
-
This compound and its isomers (L-Leucine, L-Isoleucine, L-Valine)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Thermostatically controlled water bath or oven
-
HPLC system with UV or MS detector
-
-
Procedure:
-
Prepare stock solutions of each amino acid at a concentration of 1 mg/mL in HPLC-grade water.
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solutions at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic solution and HCl for the basic solution), and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent amino acid and any degradation products.
-
Protocol 2: Stability Assessment Under Oxidative Stress
-
Objective: To evaluate the susceptibility of the amino acid to oxidation.
-
Materials:
-
Amino acid samples
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC-grade water
-
HPLC system
-
-
Procedure:
-
Prepare a 1 mg/mL solution of each amino acid in HPLC-grade water.
-
Mix 1 mL of the amino acid solution with 1 mL of 3% H₂O₂.
-
Store the mixture at room temperature (25°C), protected from light, for a specified duration (e.g., 24 hours).
-
At the designated time point, dilute the sample with the mobile phase.
-
Analyze by HPLC to determine the extent of degradation.
-
Protocol 3: Photostability Testing
-
Objective: To determine the effect of light exposure on the stability of the amino acid.
-
Materials:
-
Amino acid samples
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
Quartz cuvettes or other suitable transparent containers
-
HPLC system
-
-
Procedure:
-
Prepare a 1 mg/mL solution of each amino acid in HPLC-grade water.
-
Expose the solution in a photostability chamber to a specified light intensity (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizing Stability Assessment
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a forced degradation study of an amino acid.
Factors Influencing Amino Acid Stability
The stability of this compound and its isomers is a multifactorial issue. The diagram below outlines the key factors and their potential impact on degradation.
References
- 1. dovepress.com [dovepress.com]
- 2. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Toward Prediction of Ion Mobility Separation Capabilities. | Semantic Scholar [semanticscholar.org]
- 3. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of branched-chain amino acids in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
comparing the effectiveness of different resolving agents for DL-tert-leucine
A Comparative Guide to the Chiral Resolution of DL-tert-leucine
The enantiomers of tert-leucine are crucial building blocks in the synthesis of pharmaceuticals and chiral auxiliaries. Due to their importance, a variety of methods for the resolution of racemic Dthis compound have been developed. This guide provides a comparative analysis of different resolving agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most effective method for their needs.
The primary methods for resolving Dthis compound fall into two main categories: classical chemical resolution via diastereomeric salt formation and enzymatic resolution. This guide will delve into specific examples from both categories, presenting their effectiveness in terms of yield and enantiomeric excess.
Data Summary of Resolving Agents
The following table summarizes the quantitative data on the effectiveness of various resolving agents for the chiral resolution of Dthis compound.
| Resolving Agent/Method | Target Enantiomer | Yield (%) | Enantiomeric Excess (ee) / Chiral Purity (%) | Reference |
| Dibenzoyl-d-tartaric acid | This compound | 74% | 99.9% | [1] |
| (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | D-tert-leucine | Not Specified | 91.20% | [2] |
| (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | This compound | Not Specified | -73.32% | [2] |
| (-)-Dibenzoyl-L-tartaric acid (L-DBTA) | This compound | Not Specified | 95.48% | [3] |
| (-)-Dibenzoyl-L-tartaric acid (L-DBTA) | D-tert-leucine | Not Specified | 84.52% | [3] |
| Camphor-10-sulphonic acid | This compound | ~23% (after 3 recrystallizations) | Not Specified | [1] |
| Leucine (B10760876) Dehydrogenase | D-tert-leucine | Not Specified | >99% | [4] |
| Penicillin G acylase | Not Specified | Not Specified | Not Specified | [4] |
| D-amino acid oxidase/catalase | This compound | 25% (radiochemical yield) | >99% (radiochemical purity) | [5] |
Experimental Protocols
Detailed methodologies for the key resolution experiments are provided below.
Resolution with Dibenzoyl-d-tartaric acid[1]
This process involves the formation of a diastereomeric salt between this compound and dibenzoyl-d-tartaric acid.
-
Salt Formation: Dthis compound is dissolved in water. To this solution, 0.5 equivalents of dibenzoyl-d-tartaric acid are added. The mixture is stirred, leading to the selective precipitation of the this compound dibenzoyl-d-tartrate salt due to its poor solubility.
-
Isolation of Diastereomeric Salt: The precipitated salt is isolated by filtration.
-
Liberation of this compound: The isolated salt is then treated with an acid, such as hydrochloric acid or sulfuric acid, to hydrolyze the salt. This results in the precipitation of dibenzoyl-d-tartaric acid, which can be recovered, while the this compound remains in the aqueous solution as its corresponding salt (e.g., this compound HCl).
-
Neutralization and Isolation: The acidic solution of this compound salt is then neutralized. In a specific example, the HCl salt is treated with epichlorohydrin (B41342) in acetone. Epichlorohydrin acts as an acid scavenger, and the liberated this compound, being insoluble in acetone, precipitates out. The pure this compound is then obtained by filtration.
Resolution with (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)[2]
This method also relies on the differential solubility of the formed diastereomeric salts.
-
Diastereomer Synthesis: The diastereomeric salts, D-LEU:D-DTTA and L-LEU:D-DTTA, are synthesized through liquid-assisted grinding.
-
Crystallization: A multi-stage crystallization process is employed to separate the diastereomers based on their different solubilities, with the D-LEU:D-DTTA salt being less soluble and more stable.
-
Enantiomer Isolation: The separated diastereomeric salts are then treated to liberate the respective enantiomers.
Enzymatic Resolution using Leucine Dehydrogenase[4]
This method utilizes the stereospecificity of an enzyme to resolve the racemic mixture.
-
Oxidative Resolution: The racemic mixture of Dthis compound is subjected to an enzyme-catalyzed oxidation using leucine dehydrogenase.
-
Selective Oxidation: The L-amino acid is completely oxidized. This reaction is coupled with an efficient and irreversible NAD+ regenerating step using NADH oxidase.
-
Isolation of D-enantiomer: The D-tert-leucine remains unreacted and can be isolated from the reaction mixture with high enantiomeric excess.
Visualizing the Resolution Process
The following diagrams illustrate the general workflows for chemical and enzymatic resolution of Dthis compound.
Caption: General workflow for the chemical resolution of Dthis compound.
References
- 1. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 2. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Item - Chiral Resolution of dl-Leucine by the Diastereomeric Salt/Cocrystal Method - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. L-[1-11C]leucine: routine synthesis by enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-tert-Leucine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of L-tert-Leucine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, a non-hazardous amino acid commonly utilized in scientific research. Adherence to these procedures is crucial for operational safety and environmental responsibility.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), good laboratory practices should always be observed.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles with side protection, and suitable gloves.
-
Ventilation: Handle the compound in a well-ventilated area to minimize the potential for dust inhalation.[2][4]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Refrain from creating dust clouds during handling.[2] After handling, wash hands thoroughly.
Quantitative Safety Data Summary
The following table summarizes key safety and identification information for this compound.
| Property | Value | Reference |
| CAS Number | 20859-02-3 | [2][5][6] |
| Molecular Formula | C₆H₁₃NO₂ | [3][6] |
| GHS Hazard Class | Not classified as hazardous | [1][2][3] |
| Storage Conditions | Store in a cool, dry, well-ventilated place | [2][6] |
| Incompatible Materials | Strong oxidizing agents | [7] |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound and associated contaminated materials is outlined below. The primary method involves collection and transfer to a licensed waste disposal service.
-
Waste Collection:
-
Solid Waste: Collect any unused or waste this compound powder in a designated, clearly labeled, and sealable container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and collected in the same waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Waste this compound" and the CAS number (20859-02-3). While not classified as hazardous, proper labeling is essential for waste management identification.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure area away from incompatible materials, such as strong oxidizing agents.[7] The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.[7][8]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [2][4] Discharge into the environment should be avoided.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 20859-02-3 | FL12004 | Biosynth [biosynth.com]
- 7. uprm.edu [uprm.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guidance for Handling L-tert-Leucine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the use of L-tert-Leucine, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended protective equipment when handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Chemical-resistant, impervious clothing. | - |
| Nitrile rubber gloves. Minimum thickness: 0.11 mm. Breakthrough time: 480 min. | EN 374[2] | |
| Respiratory Protection | N95 (US) or P1 (EU) dust mask for nuisance dusts. | NIOSH (US) or EN 143 (EU)[3] |
| Full-face respirator if exposure limits are exceeded or irritation occurs. | -[1] |
Experimental Workflow and Safety Procedures
Proper handling and disposal of this compound are critical for laboratory safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.
Detailed Protocols
Handling and Storage:
-
Always handle this compound in a well-ventilated area to minimize inhalation of dust.[1]
-
Employ engineering controls such as local exhaust ventilation to control airborne dust levels.[3]
-
Take precautionary measures to avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[1]
-
When handling, use non-sparking tools to prevent ignition sources.[1]
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated location.[1]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill and Disposal Procedures:
-
In the event of a spill, avoid dust formation.[1] Ensure adequate ventilation and evacuate personnel to a safe area.[1]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Collect the spilled material and place it in suitable, closed containers for disposal.[1]
-
Dispose of surplus and non-recyclable this compound through a licensed disposal company.[2]
-
Contaminated packaging should be disposed of as an unused product.[2]
-
Adhere to all applicable federal, state, and local environmental regulations regarding chemical disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
